Product packaging for 1-Ethyl-3-iodo-1H-pyrazole(Cat. No.:CAS No. 1202781-34-7)

1-Ethyl-3-iodo-1H-pyrazole

Cat. No.: B598008
CAS No.: 1202781-34-7
M. Wt: 222.029
InChI Key: ZGIUXAGBPIWZKD-UHFFFAOYSA-N
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Description

1-Ethyl-3-iodo-1H-pyrazole is a useful research compound. Its molecular formula is C5H7IN2 and its molecular weight is 222.029. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7IN2 B598008 1-Ethyl-3-iodo-1H-pyrazole CAS No. 1202781-34-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethyl-3-iodopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7IN2/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIUXAGBPIWZKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679358
Record name 1-Ethyl-3-iodo-1H-pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202781-34-7
Record name 1-Ethyl-3-iodo-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Characterization and Synthesis of 1-Ethyl-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization and a representative synthetic protocol for 1-Ethyl-3-iodo-1H-pyrazole (CAS No. 1202781-34-7). This compound is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the synthesis of more complex molecules. This document outlines its physical and spectroscopic properties, a detailed experimental procedure for its synthesis via N-alkylation of 3-iodo-1H-pyrazole, and a visual representation of the synthetic workflow. The data presented is compiled from available information on closely related analogs and is intended to serve as a practical resource for researchers in the field.

Compound Identification and Physical Properties

This compound is a substituted pyrazole with the molecular formula C₅H₇IN₂. The presence of an ethyl group at the N1 position and an iodine atom at the C3 position makes it a useful intermediate for various chemical transformations, particularly cross-coupling reactions.

PropertyValueSource
CAS Number 1202781-34-7[1]
Molecular Formula C₅H₇IN₂[1][2]
Molecular Weight 222.03 g/mol [2]
Appearance Predicted: Colorless to light yellow oil or low melting solidInferred from related compounds
Boiling Point Predicted: > 200 °C at 760 mmHgInferred from related compounds
Melting Point Not available

Spectroscopic Characterization Data (Predicted)

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6 - 7.8d1HH5
~6.4 - 6.6d1HH4
~4.1 - 4.3q2HN-CH₂-CH₃
~1.3 - 1.5t3HN-CH₂-CH₃

Solvent: CDCl₃ or DMSO-d₆. The precise chemical shifts and coupling constants for the pyrazole protons (H4 and H5) can be influenced by the solvent.

¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~135 - 140C5
~115 - 120C4
~90 - 95C3-I
~45 - 50N-CH₂-CH₃
~14 - 16N-CH₂-CH₃

Solvent: CDCl₃ or DMSO-d₆.

Mass Spectrometry
TechniqueExpected m/z
Electron Ionization (EI) [M]⁺ = 222
Electrospray Ionization (ESI) [M+H]⁺ = 223

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, based on the well-established N-alkylation of pyrazoles. The starting material, 3-iodo-1H-pyrazole, is commercially available.

Materials and Reagents
  • 3-iodo-1H-pyrazole

  • Iodoethane (or other ethylating agent such as diethyl sulfate)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure
  • To a solution of 3-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF (or acetonitrile) is added potassium carbonate (2.0 eq).

  • The suspension is stirred at room temperature for 15 minutes.

  • Iodoethane (1.2 eq) is added dropwise to the reaction mixture.

  • The reaction mixture is stirred at room temperature (or gently heated to 40-50 °C to increase the reaction rate) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound.

Characterization of the Product

The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values in Section 2.

Mandatory Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway for this compound from 3-iodo-1H-pyrazole.

Synthesis_Workflow reagent1 Iodoethane (CH3CH2I) product This compound reagent1->product reagent2 K2CO3, DMF reagent2->product start 3-iodo-1H-pyrazole start->product N-Ethylation

Synthetic pathway for this compound.

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis. The iodo-substituent at the 3-position serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse libraries of pyrazole-containing compounds for screening in drug discovery programs. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Disclaimer

The characterization data provided in this document is predicted based on analogous compounds and should be confirmed by experimental analysis. The synthetic protocol is a representative method and may require optimization for specific laboratory conditions and scales. This document is intended for research and informational purposes only.

References

An In-depth Technical Guide to 1-Ethyl-3-iodo-1H-pyrazole: Chemical Properties and Synthetic Utility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethyl-3-iodo-1H-pyrazole is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis, particularly within the realm of medicinal chemistry. The presence of an ethyl group at the N1 position and an iodine atom at the C3 position of the pyrazole ring imparts distinct chemical properties and reactivity, making it a valuable intermediate for the construction of more complex molecular architectures. The pyrazole scaffold is a well-established privileged structure in drug discovery, and its derivatives have shown a wide range of biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its potential applications in drug development.

Chemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, its chemical and physical properties can be reliably predicted based on data from closely related analogs and general chemical principles.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that where experimental data is unavailable, values have been estimated based on structurally similar compounds.

PropertyValueSource
Molecular Formula C₅H₇IN₂(Calculated)
Molecular Weight 222.03 g/mol (Calculated)
CAS Number 1202781-34-7Key Organics
Appearance Predicted to be a liquid or low-melting solid(Inference)
Boiling Point Predicted: ~250-300 °C at 760 mmHg(Predicted)
Melting Point Not available-
Density Predicted: ~1.8-2.0 g/cm³(Predicted)
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Limited solubility in water.(General knowledge)
Spectroscopic Data
  • ¹H NMR (Predicted):

    • The ethyl group would exhibit a triplet for the methyl protons (CH₃) around δ 1.3-1.5 ppm and a quartet for the methylene protons (CH₂) around δ 4.1-4.3 ppm.

    • The two protons on the pyrazole ring would appear as doublets in the aromatic region, likely between δ 6.5-8.0 ppm. The proton at the C5 position is expected to be downfield compared to the proton at the C4 position.

  • ¹³C NMR (Predicted):

    • The carbon of the methyl group would appear around δ 15 ppm, and the methylene carbon around δ 45-50 ppm.

    • The carbon atom bearing the iodine (C3) would be significantly shifted upfield due to the heavy atom effect, likely appearing in the range of δ 90-100 ppm.

    • The other two pyrazole ring carbons (C4 and C5) would resonate in the aromatic region (δ 110-140 ppm).

  • Mass Spectrometry (MS):

    • The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z 222.

    • A characteristic isotopic pattern for iodine would be observed.

    • Fragmentation would likely involve the loss of the ethyl group and subsequent ring fragmentation.

  • Infrared (IR) Spectroscopy:

    • Characteristic C-H stretching vibrations for the alkyl and aromatic protons would be observed around 2900-3100 cm⁻¹.

    • C=C and C=N stretching vibrations of the pyrazole ring would appear in the 1400-1600 cm⁻¹ region.

    • A C-I stretching vibration would be present in the far-infrared region, typically below 600 cm⁻¹.

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be achieved through a multi-step sequence, typically involving the formation of the pyrazole ring followed by N-alkylation and subsequent iodination.

A plausible synthetic workflow is outlined below:

G cluster_0 Pyrazole Ring Formation cluster_1 N-Ethylation cluster_2 Iodination A 1,3-Dicarbonyl Compound C 1H-Pyrazole A->C Condensation B Hydrazine B->C D 1H-Pyrazole F 1-Ethyl-1H-pyrazole D->F Alkylation E Ethylating Agent (e.g., Ethyl Iodide) E->F G 1-Ethyl-1H-pyrazole I This compound G->I Electrophilic Substitution H Iodinating Agent (e.g., I₂, NIS) H->I G cluster_0 Cross-Coupling Reactions cluster_1 Other Transformations A This compound B Suzuki Coupling (Boronic Acids/Esters) A->B Pd Catalyst, Base C Sonogashira Coupling (Terminal Alkynes) A->C Pd/Cu Catalysts, Base D Heck Coupling (Alkenes) A->D Pd Catalyst, Base E Buchwald-Hartwig Amination (Amines) A->E Pd Catalyst, Base F Grignard Reagent Formation A->F Mg G Lithiation A->G n-BuLi G A This compound (Starting Material) C Parallel Synthesis via Cross-Coupling Reactions A->C B Library of Building Blocks (Boronic acids, Alkynes, Amines, etc.) B->C D Diverse Library of 1-Ethyl-3-substituted-1H-pyrazoles C->D E High-Throughput Screening (Biological Assays) D->E F Hit Identification E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

References

Technical Guide: 1-Ethyl-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Ethyl-3-iodo-1H-pyrazole, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific compound in the reviewed literature, this guide presents a proposed synthetic pathway, data from closely related analogs, and an overview of the potential applications based on the established reactivity and biological activity of the iodo-pyrazole scaffold.

Compound Identification

A specific CAS number for this compound was not found in a comprehensive search of the available literature. However, the CAS numbers for the key precursor, 3-iodo-1H-pyrazole, and a selection of related N-substituted iodo-pyrazoles are provided in the table below for reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
3-Iodo-1H-pyrazole4522-35-4C₃H₃IN₂193.97Key precursor[1][2]
4-Chloro-1-ethyl-3-iodo-1H-pyrazole1520231-06-4C₅H₆ClIN₂256.47A structurally related compound[3]
1-Ethyl-4-iodo-1H-pyrazol-3-amine1354705-55-7C₅H₈IN₃237.04An N-ethyl iodo-pyrazole derivative[4]
Ethyl 3-iodo-1H-pyrazole-4-carboxylate827316-43-8C₆H₇IN₂O₂266.04A substituted 3-iodo-1H-pyrazole[5]
Ethyl 4-iodo-1H-pyrazole-3-carboxylate179692-08-1C₆H₇IN₂O₂266.038A substituted 4-iodo-1H-pyrazole[6]
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazoleNot AvailableC₇H₁₁IN₂O266.08N-protected intermediate[7]

Proposed Synthesis of this compound

The synthesis of this compound can be logically achieved through the N-alkylation of 3-iodo-1H-pyrazole. The direct alkylation of N-unsubstituted pyrazoles can sometimes lead to a mixture of regioisomers (N1 and N2 substitution). However, methods for regioselective alkylation are known. Below is a proposed experimental protocol based on standard organic synthesis techniques.

Experimental Protocol: N-Ethylation of 3-Iodo-1H-pyrazole

Objective: To synthesize this compound via the alkylation of 3-iodo-1H-pyrazole with an ethylating agent.

Reagents and Materials:

  • 3-Iodo-1H-pyrazole

  • Ethyl iodide (or diethyl sulfate)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-iodo-1H-pyrazole in anhydrous DMF, add a suitable base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Synthetic Workflow Diagram

Synthesis_Workflow Proposed Synthesis of this compound A 3-Iodo-1H-pyrazole B Deprotonation (NaH in DMF) A->B C N-deprotonated 3-iodopyrazole intermediate B->C D Ethylation (Ethyl Iodide) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Physicochemical and Analytical Data of a Related Compound

PropertyValue
Appearance Slightly yellow oil
Boiling Point 72 °C at 1.8 mbar
¹H NMR (400 MHz, DMSO-d₆) δ (ppm) 1.03 (t, J=7.0 Hz, 3H), 1.56 (d, J=6.0 Hz, 3H), 3.17 (tt, J=9.6, 5.4 Hz, 1H), 3.36-3.45 (m, 1H), 5.54 (q, J=6.0 Hz, 1H), 6.53 (d, J=2.4 Hz, 1H), 7.84 (d, J=2.4 Hz, 1H)
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) 15.2, 21.7, 63.3, 86.4, 106.2, 128.3, 139.1
Mass Spec (m/z) 140, 125, 96, 73, 45

Reactivity and Potential Applications in Drug Discovery

Iodo-pyrazole derivatives are valuable intermediates in organic synthesis, primarily due to the reactivity of the carbon-iodine bond in cross-coupling reactions.

Key Reactions
  • Sonogashira Cross-Coupling: The iodine atom at the 3-position is susceptible to palladium-catalyzed cross-coupling reactions with terminal alkynes to form new carbon-carbon bonds.[7]

  • Suzuki-Miyaura Coupling: This methodology allows for the formation of carbon-carbon bonds by reacting the iodo-pyrazole with boronic acids or esters.

  • Buchwald-Hartwig Amination: The carbon-iodine bond can be converted to a carbon-nitrogen bond, enabling the introduction of various amine functionalities.

  • Grignard Reagent Formation: Although some 3-iodo-pyrazoles show limited reactivity with Grignard reagents, derivatization is possible under specific conditions.[7]

Role in Medicinal Chemistry

The pyrazole nucleus is a well-established pharmacophore present in numerous biologically active compounds.[8][9] Substituted pyrazoles are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[8][9][10] The introduction of an iodine atom provides a handle for further molecular diversification, making this compound a potentially valuable building block for the synthesis of novel therapeutic agents. For instance, related aminopyrazoles are used in the construction of pyrazolo[3,4-b]pyridines, which can act as kinase inhibitors.[4]

Signaling Pathway Modulation

While no specific signaling pathways have been directly associated with this compound, its derivatives, synthesized via the reactions mentioned above, could potentially target a variety of biological pathways implicated in disease. The ability to readily introduce diverse substituents allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding to specific biological targets such as kinases, GPCRs, or other enzymes.

Drug_Discovery_Pathway Role of this compound in Drug Discovery A This compound B Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) A->B C Library of Diversified Pyrazole Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization (SAR) E->F G Potential Drug Candidate (e.g., Kinase Inhibitor) F->G

Caption: General workflow for utilizing this compound in drug discovery.

Conclusion

This compound is a promising, yet not extensively characterized, building block for chemical synthesis. Its proposed synthesis is straightforward, and its reactivity, by analogy to other iodo-pyrazoles, allows for a wide range of derivatizations. This makes it a valuable tool for medicinal chemists and materials scientists in the development of novel compounds with tailored properties. Further research is warranted to fully elucidate the physicochemical properties, reactivity, and biological activity of this specific compound.

References

Spectroscopic and Synthetic Guide to Ethyl-Iodopyrazoles for Chemical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for key ethyl-iodopyrazole isomers. It also details the experimental protocols for their synthesis, offering a valuable resource for chemists engaged in drug discovery and development, where pyrazole derivatives are crucial scaffolds.

Spectroscopic Data of Ethyl-Iodopyrazole Carboxylates

Table 1: 1H NMR Spectroscopic Data for Ethyl-Iodopyrazole Derivatives
CompoundSolventChemical Shift (δ) ppm
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate CDCl₃1.20 (t, J=7.0 Hz, 3H, CH₂CH ₃), 1.40 (t, J=7.1 Hz, 3H, COOCH₂CH ₃), 1.67 (d, J=6.0 Hz, 3H, CHCH ₃), 3.37-3.57 (m, 2H, OCH ₂CH₃), 4.38 (q, J=7.1 Hz, 2H, COOCH ₂CH₃), 5.53 (q, J=6.0 Hz, 1H, NCH), 8.02 (s, 1H, Ar-H)[1]
tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate DMSO-d₆1.57 (s, 9H, 3xCH₃), 6.76 (d, J=2.8 Hz, 1H, Ar-H), 8.16 (d, J=2.8 Hz, 1H, Ar-H)[1]
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate DMSO-d₆1.57 (s, 9H, 3xCH₃), 7.89 (d, J=0.6 Hz, 1H, Ar-H), 8.46 (d, J=0.6 Hz, 1H, Ar-H)[1]
Ethyl 1H-pyrazole-4-carboxylate CDCl₃1.36 (t, 3H), 4.31 (q, 2H), 5.30 (s, 1H), 8.08 (s, 2H)[2]
Table 2: 13C NMR Spectroscopic Data for Ethyl-Iodopyrazole Derivatives
CompoundSolventChemical Shift (δ) ppm
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate CDCl₃14.3, 14.8, 22.3, 60.5, 64.9, 88.7, 97.5, 118.4, 131.1, 161.7[1]
tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate DMSO-d₆27.9, 86.1, 104.6, 118.2, 133.6, 146.4[1]
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate DMSO-d₆27.9, 63.8, 86.0, 135.9, 146.4, 148.8[1]
Table 3: Mass Spectrometry (MS) Data for Ethyl-Iodopyrazole Derivatives
CompoundIonization Modem/z (relative intensity %)
Ethyl 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole-4-carboxylate ESI[M+Na]⁺ calculated for C₁₀H₁₅IN₂NaO₃: 361.0019; found 361.0018[1]
tert-Butyl 3-iodo-1H-pyrazole-1-carboxylate ESI[M+Na]⁺ calculated for C₈H₁₁IN₂NaO₂: 316.9757; found 316.9757. MS (m/z): 194 (M-Boc, 100), 167 (25)[1]
tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate ESI[M+Na]⁺ calculated for C₈H₁₁IN₂NaO₂: 316.9757; found 316.9757. MS (m/z): 194 (M-Boc, 100)[1]
Ethyl 1H-pyrazole-4-carboxylate LC-MSm/z 141.0 [M+H]⁺[2]
Table 4: Infrared (IR) Spectroscopic Data for Related Pyrazole Compounds
CompoundTechniqueWavenumber (cm⁻¹) and Assignment
4-Iodopyrazole KBr3140-3100 (N-H stretching), 2950-2850 (C-H stretching), 1540 (C=C stretching), 1450 (C-N stretching), 1050 (C-I stretching)

Experimental Protocols

A common and efficient route to synthesize ethyl-iodopyrazoles involves the initial synthesis of an ethyl pyrazole carboxylate precursor, followed by a regioselective iodination step.

Synthesis of Ethyl 1H-Pyrazole-4-carboxylate

This procedure outlines the synthesis of a key precursor, ethyl 1H-pyrazole-4-carboxylate, from ethyl 2-formyl-3-oxopropanoate and hydrazine.

Materials:

  • Ethyl 2-formyl-3-oxopropanoate (ethoxycarbonyl)malondialdehyde

  • Hydrazine

  • Ethanol

  • Dichloromethane

  • Ethyl acetate

  • Silica gel

Procedure:

  • Under ice bath cooling, slowly add 6.2 g (193 mmol) of hydrazine to a solution of 27.6 g (192 mmol) of ethyl 2-formyl-3-oxopropanoate dissolved in 150 mL of ethanol.[2]

  • Stir the reaction mixture at room temperature for 17 hours.[2]

  • Remove the ethanol by vacuum distillation.[2]

  • Purify the residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate to yield ethyl 1H-pyrazole-4-carboxylate as yellow crystals.[2]

General Iodination of Pyrazoles

Electrophilic iodination of the pyrazole ring, typically at the 4-position, can be achieved using various iodinating agents. A general procedure is outlined below.

Materials:

  • Ethyl 1H-pyrazole-carboxylate

  • Iodine monochloride (ICl)

  • Lithium carbonate (Li₂CO₃)

  • Dichloromethane

Procedure:

  • Stir the ethyl 1H-pyrazole-carboxylate with 3 equivalents of iodine monochloride (ICl) and 2 equivalents of Li₂CO₃ in dichloromethane at room temperature.[3]

  • The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically worked up by washing with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by extraction with an organic solvent.

  • The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.

Experimental Workflow

The synthesis of ethyl-iodopyrazoles can be visualized as a two-step process: the formation of the pyrazole ring followed by iodination.

Synthesis_Workflow Start Starting Materials: - Ethyl 2-formyl-3-oxopropanoate - Hydrazine Step1 Step 1: Cyclocondensation (Ethanol, Room Temperature) Start->Step1 Precursor Intermediate: Ethyl 1H-pyrazole-4-carboxylate Step1->Precursor Step2 Step 2: Iodination (ICl, Li2CO3, Dichloromethane) Precursor->Step2 Product Final Product: Ethyl 4-iodo-1H-pyrazole-carboxylate Step2->Product

Caption: Synthetic workflow for Ethyl 4-iodo-1H-pyrazole-carboxylate.

Spectroscopic Analysis Workflow

The characterization of the synthesized ethyl-iodopyrazoles involves a standard analytical workflow employing multiple spectroscopic techniques.

Analysis_Workflow Sample Synthesized Compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic analysis of ethyl-iodopyrazoles.

References

1-Ethyl-3-iodo-1H-pyrazole: A Technical Guide to its Solubility, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of 1-Ethyl-3-iodo-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its solubility characteristics, provides detailed experimental protocols for its synthesis, and explores its potential role in modulating cellular signaling pathways.

Core Physical and Chemical Properties

PropertyValueSource
Molecular FormulaC₅H₇IN₂Inferred from structure
Molecular Weight222.03 g/mol Inferred from structure
AppearanceLikely a solid at room temperature[1][2]

Solubility Profile

The following table summarizes the inferred solubility based on experimental procedures for related compounds.

SolventInferred SolubilityRationale / Context
Dichloromethane (CH₂Cl₂)SolubleCommonly used as a solvent for reactions involving N-protection of pyrazoles with ethyl vinyl ether.[3][4][5]
Ethyl Acetate (EtOAc)SolubleUsed as a solvent for extraction and purification of iodo-pyrazole derivatives.[3][4][5]
n-HexaneSparingly Soluble to SolubleOften used in combination with ethyl acetate for recrystallization, suggesting solubility in the mixture.[3][4][5]
Tetrahydrofuran (THF)SolubleA common solvent for the synthesis of iodo-pyrazole precursors.
Dimethyl Sulfoxide (DMSO)SolubleA common solvent for NMR analysis of pyrazole derivatives, indicating good solubility.[6]
WaterInsoluble to Sparingly SolubleThe increased lipophilicity from the ethyl and iodo substituents likely results in low aqueous solubility.
Ethanol / MethanolLikely SolubleParent pyrazole is soluble in these solvents; N-alkylation is unlikely to drastically change this.[1]

Experimental Protocols

The synthesis of this compound can be approached through a multi-step process involving the formation of the pyrazole ring, followed by N-alkylation and subsequent iodination. The following protocols are generalized from established methods for the synthesis of related substituted pyrazoles.[3][4][5][7]

Synthesis of 3-Iodo-1H-pyrazole (Precursor)

A common route to 3-substituted pyrazoles involves the cyclization of a 1,3-dicarbonyl compound with hydrazine, followed by iodination.

Materials:

  • 1,3-Dicarbonyl precursor (e.g., malondialdehyde or a derivative)

  • Hydrazine hydrate

  • Iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine)

  • Suitable solvent (e.g., ethanol, acetic acid)

Procedure:

  • Dissolve the 1,3-dicarbonyl precursor in a suitable solvent.

  • Add hydrazine hydrate dropwise to the solution, maintaining a controlled temperature.

  • Reflux the reaction mixture for several hours until the formation of the pyrazole ring is complete, as monitored by TLC.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude pyrazole product by recrystallization or column chromatography.

  • Dissolve the purified pyrazole in a suitable solvent (e.g., DMF or acetonitrile).

  • Add the iodinating agent portion-wise and stir the reaction at room temperature or with gentle heating until iodination is complete.

  • Quench the reaction, extract the product with an organic solvent, and wash with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Dry the organic layer, concentrate, and purify the 3-iodo-1H-pyrazole by column chromatography or recrystallization.

N-Ethylation of 3-Iodo-1H-pyrazole

The introduction of the ethyl group at the N1 position can be achieved through alkylation.

Materials:

  • 3-Iodo-1H-pyrazole

  • Ethylating agent (e.g., ethyl iodide, diethyl sulfate)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Solvent (e.g., acetone, DMF, THF)

Procedure:

  • Suspend 3-Iodo-1H-pyrazole and the base in the chosen solvent.

  • Add the ethylating agent dropwise to the suspension.

  • Stir the reaction mixture at room temperature or with heating until the reaction is complete (monitored by TLC).

  • Filter off the base and evaporate the solvent.

  • Take up the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final product, this compound, by column chromatography.

Biological Significance and Signaling Pathways

While specific studies on this compound are limited, the broader class of pyrazole derivatives has garnered significant attention in drug discovery for its wide range of biological activities.[2][8][9][10] Many pyrazole-containing compounds have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.[11][12][13][14][15]

The pyrazole scaffold can serve as a versatile pharmacophore that can be decorated with various substituents to achieve high affinity and selectivity for the ATP-binding pocket of kinases. The ethyl group at the N1 position and the iodine at the C3 position of the target molecule provide handles for further chemical modification to optimize its biological activity. The iodine atom, in particular, can participate in halogen bonding or be replaced through cross-coupling reactions to introduce further diversity.

Below is a representative diagram of a generic kinase signaling pathway that is often targeted by pyrazole-based inhibitors.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Pyrazole_Inhibitor This compound (Potential Inhibitor) Pyrazole_Inhibitor->RAF Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds

Caption: A generalized MAP Kinase signaling pathway often targeted by pyrazole-based kinase inhibitors.

Experimental and Synthetic Workflow

The synthesis of this compound and its subsequent use in drug discovery workflows typically follows a structured process from initial synthesis to biological evaluation.

Synthetic_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation Start Precursors: 1,3-Dicarbonyl Hydrazine Pyrazole_Formation Pyrazole Ring Formation Start->Pyrazole_Formation Iodination Iodination of Pyrazole Pyrazole_Formation->Iodination N_Ethylation N-Ethylation Iodination->N_Ethylation Purification Purification and Characterization N_Ethylation->Purification Primary_Screening Primary Kinase Assay Purification->Primary_Screening Compound for Testing Secondary_Screening Cell-Based Assays (e.g., Proliferation) Primary_Screening->Secondary_Screening Lead_Optimization Structure-Activity Relationship (SAR) Studies Secondary_Screening->Lead_Optimization

Caption: A typical workflow for the synthesis and biological evaluation of this compound.

References

1-Ethyl-3-iodo-1H-pyrazole: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-Ethyl-3-iodo-1H-pyrazole. Understanding the chemical stability of this versatile building block is critical for ensuring its integrity and performance in synthetic applications, particularly in the development of novel pharmaceutical agents. This document outlines best practices for storage, handling, and stability assessment based on available data for iodinated pyrazoles and general principles of chemical preservation.

Core Concepts of Stability

The stability of this compound, like many halogenated heterocyclic compounds, is influenced by environmental factors such as temperature, light, oxygen, and moisture. The carbon-iodine bond can be susceptible to cleavage, and the pyrazole ring itself can be subject to degradation under harsh conditions. Proper storage is therefore paramount to prevent the formation of impurities that could adversely affect experimental outcomes.

Recommended Storage Conditions

While specific, long-term quantitative stability studies for this compound are not extensively published, general recommendations can be compiled from safety data sheets (SDS) of closely related analogs and best practices for laboratory chemical storage.[1][2] Adherence to these guidelines will help maximize the shelf-life and preserve the purity of the compound.

For optimal long-term storage, it is recommended to keep this compound at low temperatures, such as -20°C, to minimize the rate of potential degradation.[3][4] Storing the compound under a dry, inert atmosphere can further prevent oxidative and hydrolytic decomposition.[4]

The following table summarizes the recommended storage conditions based on available information for iodinated pyrazoles.

ParameterRecommendationRationale
Temperature Long-term: -20°C Short-term: Room Temperature (15-25°C)Lower temperatures significantly slow down the rate of chemical degradation.[3][4] Some suppliers indicate room temperature storage is acceptable for certain iodinated pyrazoles for shorter periods.[1][5]
Atmosphere Inert gas (e.g., Argon, Nitrogen) or dry airMinimizes the risk of oxidation and hydrolysis.[4]
Light Store in the dark (e.g., in an amber vial or a light-blocking container)Protects against photolytic decomposition.
Container Tightly sealed, appropriate for chemical storage (e.g., glass vial with a secure cap)Prevents exposure to moisture and atmospheric contaminants.[6]
Ventilation Store in a well-ventilated areaGeneral safety precaution for handling chemicals.[6][7]

Known Incompatibilities

To prevent hazardous reactions and decomposition, this compound should be stored away from strong oxidizing agents.

Experimental Protocols

General Protocol for Stability Assessment of this compound

This protocol outlines a general method for assessing the stability of this compound under various conditions using High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS).

Objective: To determine the degradation of this compound over time under defined storage conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Formic acid or other suitable mobile phase modifier

  • HPLC vials

  • Environmental chambers or ovens for controlled temperature and humidity

  • Light-blocking containers

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution by LC-MS to determine the initial purity and peak area of the compound. This serves as the baseline.

  • Storage Conditions: Aliquot the stock solution into several HPLC vials and expose them to a matrix of storage conditions to be tested (e.g., -20°C, 4°C, room temperature, elevated temperature like 40°C; light exposure vs. dark).

  • Time Points: At predetermined time intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve a vial from each storage condition.

  • LC-MS Analysis: Analyze the samples by LC-MS. The method should be optimized to achieve good separation of the parent compound from any potential degradants.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial peak area (T=0). Calculate the percentage of the remaining compound to quantify the degradation. Identify any major degradation products by their mass-to-charge ratio.

Visualizing Stability Factors

The following diagram illustrates the key factors influencing the stability of this compound and the recommended storage practices to mitigate degradation.

Stability_Factors cluster_factors Degradation Factors cluster_compound cluster_mitigation Mitigation Strategies (Storage) Temperature Elevated Temperature Compound This compound (Stable) Temperature->Compound degrades Light Light Exposure Light->Compound degrades Oxygen Oxygen (Air) Oxygen->Compound degrades Moisture Moisture Moisture->Compound degrades Cool Store in a Cool Place (-20°C for long-term) Compound->Cool preserve by Dark Store in the Dark Compound->Dark preserve by Inert Store under Inert Gas (e.g., Argon) Compound->Inert preserve by Dry Store in a Dry Environment Compound->Dry preserve by

Caption: Factors affecting the stability of this compound and mitigation strategies.

References

Regioselective Iodination of N-Ethylpyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the regioselective iodination of N-ethylpyrazole. Iodinated pyrazoles are pivotal intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The introduction of an iodine atom onto the pyrazole ring offers a versatile handle for further molecular elaboration through various cross-coupling reactions.[2][3] This document details established experimental protocols, summarizes key quantitative data, and illustrates reaction pathways to facilitate the practical application of these synthetic transformations.

Introduction to Regioselectivity in Pyrazole Iodination

The electrophilic iodination of N-substituted pyrazoles, such as N-ethylpyrazole, predominantly occurs at the C4 position. This high regioselectivity is governed by the electronic properties of the pyrazole ring, where the C4 position is the most nucleophilic and, therefore, most susceptible to electrophilic attack.[2][3] The N1-ethyl substituent further influences the electron distribution within the ring, reinforcing the preference for C4 substitution. While C4 iodination is the most common outcome, specific methodologies have been developed to achieve iodination at the C5 position, typically through a directed metalation approach.

C4-Regioselective Iodination of N-Ethylpyrazole

Several reliable methods have been established for the highly regioselective iodination of N-substituted pyrazoles at the C4 position. The choice of method often depends on factors such as substrate compatibility, desired reaction conditions, and scalability.

Method 1: Iodine with an Oxidizing Agent

A common and cost-effective approach involves the use of molecular iodine in the presence of an oxidizing agent. The oxidant generates a more electrophilic iodine species in situ, which then readily reacts with the electron-rich pyrazole ring.[3]

A green and practical variation of this method employs hydrogen peroxide as the oxidant and water as the solvent.[1][4]

Table 1: Summary of C4-Iodination Methods

MethodReagentsSolvent(s)TemperatureReaction TimeTypical Yield (%)Regioselectivity
Iodine/Hydrogen PeroxideI₂, H₂O₂WaterRoom Temp.< 1 - 72 h63 - 100C4
N-Iodosuccinimide (NIS)NIS, Trifluoroacetic Acid (TFA)Acetic Acid80 °COvernightNot SpecifiedC4
Iodine/Ceric Ammonium NitrateI₂, Ceric Ammonium Nitrate (CAN)Acetonitrile80 °COvernightNot SpecifiedC4

Experimental Protocol: Iodination using Iodine and Hydrogen Peroxide [1][3][4][5]

  • Suspend N-ethylpyrazole (1.0 equivalent) in water.

  • Add iodine (I₂) (0.5 equivalents) to the suspension.

  • Add 30% hydrogen peroxide (H₂O₂) (0.6 equivalents) dropwise to the stirred mixture at room temperature.

  • Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-ethyl-4-iodopyrazole.

Method 2: N-Iodosuccinimide (NIS) in Acidic Media

N-Iodosuccinimide (NIS) is a mild and effective iodinating agent, particularly for substrates that may be sensitive to harsher oxidizing conditions.[6] The reaction is typically performed in the presence of a strong acid, such as trifluoroacetic acid (TFA), which activates the NIS.[6][7]

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS) [4][6]

  • Dissolve N-ethylpyrazole (1.0 equivalent) in glacial acetic acid.

  • Add a solution of N-Iodosuccinimide (NIS) (1.5 equivalents) in trifluoroacetic acid (TFA).

  • Heat the resulting mixture overnight at 80 °C.

  • After cooling to room temperature, dilute the solution with dichloromethane (DCM).

  • Wash the organic phase sequentially with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, dry it over anhydrous Na₂SO₄, and remove the solvent in vacuo.

  • Purify the product by column chromatography.

Method 3: Iodine and Ceric Ammonium Nitrate (CAN)

For less reactive pyrazole substrates, a more potent iodinating system may be required. The combination of molecular iodine and ceric ammonium nitrate (CAN) is highly effective for a range of substituted pyrazoles, including those with electron-withdrawing groups.[4]

Experimental Protocol: Iodination using Iodine and Ceric Ammonium Nitrate (CAN) [4][6]

  • Dissolve N-ethylpyrazole (1.0 equivalent) and iodine (I₂) (1.1 equivalents) in acetonitrile.

  • Add a solution of ceric ammonium nitrate (CAN) (1.2 equivalents) in acetonitrile.

  • Heat the resulting mixture at 80 °C and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and dilute with dichloromethane (DCM).

  • Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 1-ethyl-4-iodopyrazole.

Reaction Mechanism: Electrophilic Aromatic Substitution at C4

The C4-iodination of N-ethylpyrazole proceeds through a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species (I⁺), generated from the iodinating agent, is attacked by the electron-rich C4 position of the pyrazole ring, forming a sigma complex. Subsequent deprotonation restores the aromaticity of the ring, yielding the 4-iodo-N-ethylpyrazole product.

G Mechanism of C4-Iodination cluster_0 N_ethylpyrazole N-Ethylpyrazole Sigma_complex Sigma Complex (intermediate) N_ethylpyrazole->Sigma_complex + I+ I_plus I+ Product 1-Ethyl-4-iodopyrazole Sigma_complex->Product - H+ H_plus H+

Caption: Electrophilic substitution pathway for C4-iodination.

C5-Regioselective Iodination of N-Ethylpyrazole

Achieving iodination at the C5 position of the pyrazole ring requires a different strategy that circumvents the inherent electronic preference for the C4 position. This is typically accomplished through a directed ortho-metalation approach, followed by quenching with an iodine source.[8]

Method: Deprotonation with Butyllithium and Iodination

This method involves the deprotonation of the C5 position using a strong base like n-butyllithium (n-BuLi), creating a nucleophilic pyrazolide anion. This anion is then trapped with molecular iodine to yield the 5-iodo derivative. This procedure offers excellent regioselectivity for the C5 position.[1][8]

Table 2: Summary of C5-Iodination Method

MethodReagentsSolventTemperatureTypical Yield (%)Regioselectivity
Lithiation-Iodinationn-Butyllithium (n-BuLi), Iodine (I₂)Anhydrous Tetrahydrofuran (THF)-78 °C to Room Temp.65 - 89C5

Experimental Protocol: C5-Iodination via Lithiation [1]

  • Dissolve N-ethylpyrazole (1.0 mmol) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (1.3 equivalents) dropwise with vigorous stirring.

  • After stirring for 10 minutes at -78 °C, add a solution of iodine (1.4 equivalents) in dry THF.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with dichloromethane, and wash the organic layer with saturated aqueous sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the product by column chromatography to give 1-ethyl-5-iodopyrazole.

Reaction Mechanism: Directed Metalation and Iodination at C5

This pathway involves the initial deprotonation at the most acidic proton, which is at the C5 position, by a strong base. The resulting lithium pyrazolide is a potent nucleophile that readily reacts with molecular iodine to furnish the C5-iodinated product.

G Mechanism of C5-Iodination cluster_1 N_ethylpyrazole N-Ethylpyrazole Lithium_pyrazolide Lithium Pyrazolide N_ethylpyrazole->Lithium_pyrazolide + n-BuLi BuLi n-BuLi Product 1-Ethyl-5-iodopyrazole Lithium_pyrazolide->Product + I₂ Iodine I₂ LiI_Butane LiI + Butane

Caption: C5-iodination via a lithiation-iodination sequence.

Experimental Workflow Overview

The general workflow for the synthesis, workup, and purification of iodinated N-ethylpyrazoles is outlined below. This process is broadly applicable to the methods described in this guide, with specific variations in reaction conditions.

G General Experimental Workflow cluster_workflow Start Start: N-Ethylpyrazole & Reagents Reaction Iodination Reaction (Specific method conditions) Start->Reaction Quench Reaction Quenching (e.g., Na₂S₂O₃, NH₄Cl) Reaction->Quench Extraction Aqueous Workup & Organic Extraction Quench->Extraction Drying Drying of Organic Layer (e.g., Na₂SO₄) Extraction->Drying Concentration Solvent Removal (Reduced Pressure) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Analysis Characterization (NMR, MS, etc.) Purification->Analysis End Final Product: Iodo-N-ethylpyrazole Analysis->End

Caption: A typical workflow for synthesis and purification.

Conclusion

This technical guide has detailed several robust and regioselective methods for the iodination of N-ethylpyrazole at both the C4 and C5 positions. The choice between electrophilic substitution methods for C4 iodination and a directed metalation strategy for C5 iodination provides researchers with the flexibility to synthesize specifically functionalized pyrazole building blocks. These iodinated intermediates are invaluable for the construction of diverse and complex molecules, particularly in the realm of drug discovery and development. The provided experimental protocols and mechanistic insights serve as a practical resource for scientists in the field.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 1-Ethyl-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Ethyl-3-iodo-1H-pyrazole. This protocol is essential for the synthesis of 3-aryl-1-ethyl-1H-pyrazoles, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in numerous biologically active compounds. The ability to efficiently introduce a variety of aryl and heteroaryl substituents at the C-3 position is crucial for developing compound libraries for structure-activity relationship (SAR) studies.

The Suzuki-Miyaura coupling is a versatile and robust method for forming carbon-carbon bonds. The reaction involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. Due to the high reactivity of the carbon-iodine bond, this compound is an excellent substrate for these reactions, readily undergoing oxidative addition to the palladium(0) catalyst.

Key Reaction Parameters and Optimization

The success of the Suzuki coupling reaction with this compound is highly dependent on the careful selection of the catalyst, base, and solvent system. While the optimal conditions should be determined experimentally for each specific substrate, the following provides a summary of commonly used conditions for similar iodopyrazole derivatives, which serve as a strong starting point for optimization.

Catalyst Selection

A variety of palladium catalysts and ligands can be employed. The choice of catalyst is crucial for achieving high yields and minimizing side reactions.

  • Palladium(0) Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and often effective catalyst for these types of couplings.

  • Palladium(II) Pre-catalysts with Ligands: A combination of a palladium(II) source, such as palladium(II) acetate (Pd(OAc)₂), with a phosphine ligand is also highly effective. The ligand can stabilize the palladium complex and influence its reactivity and selectivity.

Base Selection

The base plays a critical role in the transmetalation step of the catalytic cycle.

  • Carbonates: Sodium carbonate (Na₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used inorganic bases.

  • Phosphates: Potassium phosphate (K₃PO₄) is another effective base.

  • Fluorides: Potassium fluoride (KF) has also been successfully employed in some cases.

Solvent System

The reaction is typically carried out in a biphasic mixture of an organic solvent and water to facilitate the dissolution of both the organic substrates and the inorganic base.

  • Ethers: 1,2-Dimethoxyethane (DME) and 1,4-dioxane are common choices.

  • Aromatics: Toluene can also be used as the organic solvent.

  • Solvent Ratios: The ratio of the organic solvent to water is often in the range of 3:1 to 4:1.

Tabulated Reaction Conditions for Iodopyrazole Suzuki Coupling

The following tables summarize quantitative data from various literature sources for the Suzuki coupling of different iodopyrazole derivatives with various boronic acids. This data can be used as a reference for optimizing the reaction for this compound.

Iodopyrazole Substrate Boronic Acid Catalyst (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Reference
4-Iodo-1-methyl-1H-pyrazoleArylboronic acidPd(PPh₃)₄ (2)Cs₂CO₃ (2.5)DME/H₂O (2.5:1)90 (MW)0.08-0.2Not Specified
4-Iodopyrazole derivativeArylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-Dioxane/H₂O (4:1)906Not Specified
1-Aryl-3-CF₃-4-iodo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (30)K₂CO₃THF/H₂OReflux4856[1]
1-Aryl-3-CF₃-5-iodo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (30)K₂CO₃THF/H₂OReflux4862[1]

Experimental Protocols

The following are detailed protocols for Suzuki coupling reactions that can be adapted for this compound.

Protocol 1: Microwave-Assisted Suzuki Coupling

This protocol describes a rapid and efficient method for the synthesis of 3-aryl-1-ethyl-1H-pyrazoles utilizing microwave irradiation.[2]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Cesium carbonate (Cs₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Microwave vial

  • Nitrogen or Argon gas

Procedure:

  • To a microwave vial, add this compound (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv).

  • Add DME and H₂O in a 2.5:1 ratio (e.g., 2.5 mL DME and 1 mL H₂O for a 0.5 mmol scale reaction).

  • Purge the vial with nitrogen or argon for 5-10 minutes.

  • Add Pd(PPh₃)₄ (2 mol%) and Cs₂CO₃ (2.5 equiv) to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 90°C for 5-15 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-1-ethyl-1H-pyrazole.

Protocol 2: Conventional Heating Suzuki Coupling

This protocol outlines a general procedure for the Suzuki coupling using conventional heating.[2]

Materials:

  • This compound

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or round-bottom flask

  • Argon or Nitrogen atmosphere

Procedure:

  • To a Schlenk tube or round-bottom flask, add this compound (1.0 equiv) and the arylboronic acid (1.2 equiv).

  • Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.5 equiv).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio via syringe.

  • Heat the reaction mixture to 90-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Suzuki Coupling Workflow

The following diagrams illustrate the general workflow and catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow start_end start_end process process reagents reagents product product A Start B Combine Reactants (Iodo-pyrazole, Boronic Acid, Base) A->B C Add Solvent (e.g., Dioxane/Water) B->C D Degas Mixture (N2 or Ar purge) C->D E Add Pd Catalyst D->E F Heat Reaction (Conventional or MW) E->F G Reaction Work-up (Extraction) F->G H Purification (Chromatography) G->H I Final Product H->I

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Suzuki_Cycle catalyst catalyst intermediate intermediate reactants reactants products products pd0 Pd(0)Ln pd2_complex R1-Pd(II)Ln-X pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex pd2_r1r2 R1-Pd(II)Ln-R2 pd2_complex->pd2_r1r2 transmetalation Transmetalation transmetalation->pd2_r1r2 pd2_r1r2->pd0 r1r2 R1-R2 (Coupled Product) pd2_r1r2->r1r2 reductive_elimination Reductive Elimination reductive_elimination->pd0 r1x R1-X (this compound) r1x->oxidative_addition r2b R2-B(OR)2 (Boronic Acid/Ester) r2b->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols: 1-Ethyl-3-iodo-1H-pyrazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 1-Ethyl-3-iodo-1H-pyrazole as a versatile building block in the synthesis of kinase inhibitors. This key intermediate is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse functionalities at the 3-position of the pyrazole core, a privileged scaffold in many kinase inhibitor designs.

Introduction

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The development of small molecule kinase inhibitors is therefore a major focus of modern drug discovery. The pyrazole scaffold is a well-established pharmacophore in many approved and investigational kinase inhibitors, prized for its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.

This compound serves as a valuable starting material for the synthesis of a wide array of 3-substituted pyrazole derivatives. The ethyl group at the N1 position can enhance solubility and metabolic stability, while the iodine atom at the C3 position provides a reactive handle for various cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency, selectivity, and pharmacokinetic properties of potential kinase inhibitors.

Key Applications in Kinase Inhibitor Synthesis

This compound is a strategic precursor for synthesizing inhibitors targeting a range of kinases, including but not limited to:

  • Janus Kinases (JAKs): Involved in cytokine signaling, JAKs are key targets for autoimmune diseases and myeloproliferative neoplasms.

  • Rho-associated coiled-coil containing protein kinases (ROCKs): These kinases play a role in cell adhesion, motility, and smooth muscle contraction, making them targets for cardiovascular diseases and cancer.

  • c-Jun N-terminal Kinases (JNKs): As part of the MAP kinase pathway, JNKs are implicated in apoptosis, inflammation, and neurodegenerative diseases.

The following sections provide detailed protocols for the application of this compound in the synthesis of kinase inhibitor scaffolds via common and robust cross-coupling methodologies.

Data Presentation: Representative Kinase Inhibitor Activities

The following table summarizes the inhibitory activities of various pyrazole-based kinase inhibitors, demonstrating the potency that can be achieved with this scaffold. While not all of these compounds are directly synthesized from this compound, they represent the types of target molecules that can be accessed using the described synthetic methodologies.

Compound IDTarget KinaseIC50 (nM)Reference
JNK Inhibitor (Aminopyrazole-based) JNK3~200-1000[1][2]
ROCK Inhibitor (Phenylpyrazole amide) ROCK1/ROCK2<100
JAK Inhibitor (4-amino-pyrazole) JAK1, JAK2, JAK32.2 - 3.5[3]
Pyrazolo[3,4-g]isoquinoline Haspin57 - 66[4]
VEGFR-2 Inhibitor (Pyrazole-based) VEGFR-28.93[5]
Akt1 Inhibitor (Pyrazole-based) Akt11.3[6]
CDK1 Inhibitor (Pyrazole-based) CDK11520 - 2380[6]

Experimental Protocols

The following protocols are representative methods for the functionalization of this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl/Heteroaryl-1-ethyl-1H-pyrazoles

This protocol describes the palladium-catalyzed cross-coupling of this compound with a boronic acid or ester, a common strategy for introducing aryl or heteroaryl moieties found in many kinase inhibitors.

Materials:

  • This compound (1.0 equiv)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, the aryl/heteroaryl boronic acid/ester, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl/heteroaryl-1-ethyl-1H-pyrazole.

Suzuki_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound ReactionMixture Reaction Setup (Inert Atmosphere) This compound->ReactionMixture Boronic Acid/Ester Boronic Acid/Ester Boronic Acid/Ester->ReactionMixture Pd Catalyst (e.g., Pd(OAc)2/SPhos) Pd Catalyst (e.g., Pd(OAc)2/SPhos) Pd Catalyst (e.g., Pd(OAc)2/SPhos)->ReactionMixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->ReactionMixture Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O) Solvent (e.g., Dioxane/H2O)->ReactionMixture Heat (80-100 °C) Heat (80-100 °C) Heat (80-100 °C)->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Column Chromatography Workup->Purification Product 3-Aryl/Heteroaryl- 1-ethyl-1H-pyrazole Purification->Product

Workflow for Suzuki-Miyaura Coupling.
Protocol 2: Sonogashira Coupling for the Synthesis of 3-Alkynyl-1-ethyl-1H-pyrazoles

This protocol outlines the coupling of this compound with a terminal alkyne, a reaction that introduces a linear, rigid linker often utilized in kinase inhibitor design to probe specific regions of the ATP-binding pocket.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 equiv)

  • Copper(I) iodide (CuI) (0.06 equiv)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a flame-dried Schlenk tube, add Pd(PPh₃)₂Cl₂ and CuI.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent, followed by this compound, the terminal alkyne, and the amine base.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[7][8]

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound ReactionMixture Reaction Setup (Inert Atmosphere) This compound->ReactionMixture Terminal Alkyne Terminal Alkyne Terminal Alkyne->ReactionMixture Pd/Cu Catalyst Pd/Cu Catalyst Pd/Cu Catalyst->ReactionMixture Base (e.g., Et3N) Base (e.g., Et3N) Base (e.g., Et3N)->ReactionMixture Solvent (e.g., THF) Solvent (e.g., THF) Solvent (e.g., THF)->ReactionMixture Workup Filtration & Aqueous Workup ReactionMixture->Workup Purification Column Chromatography Workup->Purification Product 3-Alkynyl- 1-ethyl-1H-pyrazole Purification->Product

Workflow for Sonogashira Coupling.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 3-Amino-1-ethyl-1H-pyrazoles

This protocol details the palladium-catalyzed amination of this compound, a powerful method for introducing primary or secondary amines, which can act as crucial hydrogen bond donors or acceptors in kinase-inhibitor interactions.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Toluene or 1,4-Dioxane (anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and the base to a flame-dried Schlenk tube.

  • Add the anhydrous solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter through a pad of Celite and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.[9]

Buchwald_Hartwig_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound ReactionMixture Reaction Setup (Inert Atmosphere) This compound->ReactionMixture Amine Amine Amine->ReactionMixture Pd Catalyst (e.g., Pd2(dba)3/Xantphos) Pd Catalyst (e.g., Pd2(dba)3/Xantphos) Pd Catalyst (e.g., Pd2(dba)3/Xantphos)->ReactionMixture Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->ReactionMixture Solvent (e.g., Toluene) Solvent (e.g., Toluene) Solvent (e.g., Toluene)->ReactionMixture Workup Filtration & Purification ReactionMixture->Workup Product 3-Amino- 1-ethyl-1H-pyrazole Workup->Product

Workflow for Buchwald-Hartwig Amination.

Signaling Pathways and Logical Relationships

The kinase inhibitors synthesized from this compound can modulate various cellular signaling pathways. The following diagrams illustrate simplified representations of the JAK-STAT and MAPK/JNK signaling cascades, which are common targets for pyrazole-based inhibitors.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to GeneExpression Gene Expression (Inflammation, Proliferation) Nucleus->GeneExpression Regulates Inhibitor Pyrazole-based JAK Inhibitor Inhibitor->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor

Simplified JAK-STAT Signaling Pathway Inhibition.

MAPK_JNK_Pathway Stress Cellular Stress (e.g., UV, Cytokines) MAPKKK MAPKKK (e.g., MEKK1) Stress->MAPKKK Activates MKK4_7 MKK4/7 MAPKKK->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates cJun_P p-c-Jun cJun->cJun_P Apoptosis Apoptosis/ Inflammation cJun_P->Apoptosis Leads to Inhibitor Pyrazole-based JNK Inhibitor Inhibitor->JNK Inhibits

Simplified MAPK/JNK Signaling Pathway Inhibition.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to a range of robust cross-coupling reactions allows for the efficient generation of diverse libraries of 3-substituted pyrazoles for structure-activity relationship studies. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of this intermediate in the development of next-generation kinase-targeted therapeutics.

References

Application Notes and Protocols for the Large-Scale Synthesis of 1-Ethyl-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of 1-Ethyl-3-iodo-1H-pyrazole, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process: the N-ethylation of 3-iodo-1H-pyrazole. While direct iodination of 1-ethyl-1H-pyrazole often leads to a mixture of isomers with the 4-iodo product being prominent, the N-alkylation of the pre-iodinated pyrazole offers a more direct and regioselective route to the desired product.

Data Presentation

ParameterStep 1: Synthesis of 3-iodo-1H-pyrazoleStep 2: N-Ethylation of 3-iodo-1H-pyrazole
Starting Material 1H-Pyrazole3-iodo-1H-pyrazole
Reagents N-Iodosuccinimide (NIS), Acetonitrile (MeCN)Ethyl iodide (EtI), Sodium hydride (NaH), Tetrahydrofuran (THF)
Scale MolarMolar
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time 12-24 hours4-6 hours
Yield HighGood to High
Purity HighHigh
Purification Method RecrystallizationColumn Chromatography

Experimental Protocols

Step 1: Synthesis of 3-iodo-1H-pyrazole

This protocol is adapted from established methods of electrophilic iodination of pyrazoles.

Materials:

  • 1H-Pyrazole

  • N-Iodosuccinimide (NIS)

  • Acetonitrile (MeCN)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • In a suitable round-bottom flask, dissolve 1H-pyrazole (1.0 eq) in acetonitrile.

  • To the stirred solution, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-iodo-1H-pyrazole by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Step 2: Large-Scale Synthesis of this compound

This protocol describes the N-ethylation of 3-iodo-1H-pyrazole.

Materials:

  • 3-iodo-1H-pyrazole

  • Ethyl iodide (EtI)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 3-iodo-1H-pyrazole (1.0 eq) in anhydrous THF to the cooled suspension via a dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Mandatory Visualization

G cluster_step1 Step 1: Synthesis of 3-iodo-1H-pyrazole cluster_step2 Step 2: N-Ethylation pyrazole 1H-Pyrazole iodination Electrophilic Iodination (Room Temperature, 12-24h) pyrazole->iodination nis N-Iodosuccinimide (NIS) in Acetonitrile nis->iodination workup1 Quenching (Na₂S₂O₃), Extraction, and Drying iodination->workup1 purification1 Recrystallization workup1->purification1 iodo_pyrazole 3-iodo-1H-pyrazole purification1->iodo_pyrazole iodo_pyrazole_input 3-iodo-1H-pyrazole deprotonation Deprotonation (0°C to RT) iodo_pyrazole_input->deprotonation na_h Sodium Hydride (NaH) in THF na_h->deprotonation ethylation N-Ethylation (0°C to RT, 4-6h) deprotonation->ethylation ethyl_iodide Ethyl Iodide (EtI) ethyl_iodide->ethylation workup2 Quenching (NH₄Cl), Extraction, and Drying ethylation->workup2 purification2 Column Chromatography workup2->purification2 final_product This compound purification2->final_product

Caption: Workflow for the large-scale synthesis of this compound.

Application Notes and Protocols for Buchwald-Hartwig Amination of Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Buchwald-Hartwig amination of iodopyrazole derivatives, a critical transformation for the synthesis of aminopyrazoles. This class of compounds is of significant interest in medicinal chemistry, particularly as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway implicated in various diseases.[1]

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2] For the synthesis of aminopyrazole derivatives, this reaction offers a versatile and efficient method to couple iodopyrazoles with a wide range of primary and secondary amines.[1] The choice of the catalytic system, particularly the ligand and in some cases the metal (palladium vs. copper), is crucial and depends significantly on the nature of the amine coupling partner.[1] Specifically, the presence or absence of β-hydrogens on the amine dictates the optimal catalyst and conditions to avoid side reactions like β-hydride elimination.[1]

Data Presentation: Reaction Conditions and Yields

The following tables summarize reaction conditions and corresponding yields for the Buchwald-Hartwig amination of halopyrazole derivatives with various amines. The choice between a palladium or copper catalyst is often determined by the structure of the amine.

Table 1: Palladium-Catalyzed Amination of 4-Halo-1-tritylpyrazoles with Amines Lacking β-Hydrogens [1]

This method is generally more effective for amines that do not possess β-hydrogens.[1]

Halogen (X)AmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
IMorpholinePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Xylene1201285
BrN-PhenylpiperazinePd(dba)₂ (10)tBuDavePhos (20)KOtBu (2.0)Toluene1101678
IAnilinePd₂(dba)₃ (5)XPhos (10)K₂CO₃ (2.0)Toluene1102492
BrIndazolePd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2.0)Toluene1101888

Table 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazoles with Amines Possessing β-Hydrogens [1]

Copper catalysis is often preferred for the amination with amines that have β-hydrogens, as palladium catalysts may lead to lower yields in these cases.[1]

| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | Piperidine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu (2.0) | DMF | 120 | 24 | 75 | | Cyclohexylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu (2.0) | DMF | 110 | 24 | 68 | | n-Butylamine | CuI (20) | 2-isobutyrylcyclohexanone (40) | KOtBu (2.0) | DMF | 100 | 36 | 65 | | Pyrrolidine | CuI (10) | 2-isobutyrylcyclohexanone (20) | tBuOK (2.0) | Toluene | 100 | 24 | 43 |

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of 4-iodopyrazole derivatives.

Protocol 1: Palladium-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Lacking β-Hydrogens

This protocol is adapted from procedures for the amination of 4-halopyrazoles with amines such as morpholine or bulky primary amines.[1]

  • Materials:

    • 4-Iodo-1-tritylpyrazole derivative (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Pd(dba)₂ (5-10 mol%)

    • tBuDavePhos (10-20 mol%)

    • Potassium tert-butoxide (KOtBu) (2.0 equiv)

    • Anhydrous, degassed solvent (e.g., xylene or toluene)

    • Schlenk tube or microwave vial

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • To an oven-dried Schlenk tube or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add the 4-iodo-1-tritylpyrazole, Pd(dba)₂, tBuDavePhos, and KOtBu.

    • Evacuate and backfill the vessel with the inert gas three times.

    • Add the anhydrous, degassed solvent via syringe, followed by the amine.

    • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. The reaction can also be performed under microwave irradiation at temperatures up to 160 °C for shorter reaction times.[1]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and quench with water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to afford the desired 4-aminopyrazole derivative.[1]

Protocol 2: Copper-Catalyzed Amination of 4-Iodo-1-tritylpyrazole with Amines Possessing β-Hydrogens

This protocol is suitable for the coupling of 4-iodopyrazoles with primary and secondary aliphatic amines that contain β-hydrogens.[1]

  • Materials:

    • 4-Iodo-1-tritylpyrazole derivative (1.0 equiv)

    • Amine (1.5-2.0 equiv)

    • Copper(I) iodide (CuI) (20 mol%)

    • 2-isobutyrylcyclohexanone (40 mol%)

    • Potassium tert-butoxide (KOtBu) (2.0 equiv)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Schlenk tube

    • Standard laboratory glassware for workup and purification

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.

    • Evacuate and backfill the tube with inert gas three times.

    • Add anhydrous DMF, the amine, and 2-isobutyrylcyclohexanone via syringe.

    • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.[1]

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove insoluble copper salts.

    • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel to yield the pure 4-aminopyrazole product.[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the decision-making process for selecting the appropriate catalytic system for the Buchwald-Hartwig amination of 4-iodopyrazole derivatives based on the amine substrate.[1]

G cluster_workflow Catalyst Selection Workflow start Start: 4-Iodopyrazole + Amine check_amine Check Amine Structure: Does it have β-hydrogens? start->check_amine pd_catalysis Use Palladium Catalysis: - Pd(dba)₂ - tBuDavePhos - KOtBu - Xylene/Toluene check_amine->pd_catalysis No cu_catalysis Use Copper Catalysis: - CuI - 2-isobutyrylcyclohexanone - KOtBu - DMF check_amine->cu_catalysis Yes end_product 4-Aminopyrazole Derivative pd_catalysis->end_product cu_catalysis->end_product

Caption: Catalyst selection for amination of 4-iodopyrazoles.

Signaling Pathway: JAK-STAT Inhibition

The synthesized 4-aminopyrazole derivatives can function as inhibitors of the Janus kinase (JAK) family of enzymes. The diagram below illustrates the canonical JAK-STAT signaling pathway and the point of inhibition by these compounds.[1]

G cluster_pathway JAK-STAT Signaling Pathway and Inhibition cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak activates stat STAT jak->stat phosphorylates p_stat p-STAT (Dimer) stat->p_stat dimerizes nucleus Nucleus p_stat->nucleus translocates to gene_transcription Gene Transcription nucleus->gene_transcription initiates inhibitor 4-Aminopyrazole Inhibitor inhibitor->jak inhibits

Caption: Inhibition of the JAK-STAT pathway by 4-aminopyrazoles.

References

Application Notes and Protocols for the Heck Reaction of 1-Ethyl-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation has found extensive application in the pharmaceutical industry for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds which are prevalent in many biologically active molecules.[3][4]

Pyrazoles represent a vital class of heterocyclic scaffolds, with numerous derivatives exhibiting a wide range of pharmacological activities. The functionalization of the pyrazole core is therefore of significant interest in drug discovery and development. The presence of an iodine atom at the C-3 position of 1-Ethyl-3-iodo-1H-pyrazole makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions, including the Heck reaction. This allows for the introduction of various alkenyl substituents, providing a versatile platform for the synthesis of novel pyrazole derivatives.

These application notes provide a detailed overview of the Heck reaction conditions applicable to this compound, based on established protocols for structurally similar iodo-pyrazoles and other iodo-heterocycles. A general experimental protocol and a summary of reaction conditions are presented to guide researchers in the successful implementation of this valuable synthetic methodology.

Reaction Scheme

A general scheme for the Heck reaction of this compound with a generic alkene is depicted below:

Optimization of Reaction Conditions

The efficiency and outcome of the Heck reaction are highly dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature.[5] Based on studies of similar 1-protected-4-iodo-1H-pyrazoles, the following conditions can be considered as a starting point for the optimization of the Heck reaction with this compound.[6]

Table 1: Summary of Heck Reaction Conditions for Iodo-Pyrazoles

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventAlkene (equiv.)Temperature (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)P(OEt)₃ (4)Et₃N (2)DMFMethyl Acrylate (1.2)10012High
2Pd(OAc)₂ (1)PPh₃ (2)Et₃N (2)DMFMethyl Acrylate (1.2)10012Moderate
3Pd(OAc)₂ (5)P(OEt)₃ (10)Et₃N (2)DMFStyrene (1.5)11024Moderate
4Pd(OAc)₂ (2)NoneNa₂CO₃ (2)DMFn-Butyl Acrylate (1.5)100-1104-12High

Note: The yields are estimations based on analogous reactions and will need to be determined experimentally for this compound.

Experimental Workflow

The general workflow for performing a Heck reaction with this compound is outlined in the diagram below. This involves the careful assembly of reactants under an inert atmosphere, followed by heating to the desired reaction temperature, and subsequent work-up and purification of the product.

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Add this compound, Pd(OAc)₂, Ligand (optional), and Base to a dry flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent_alkene Add anhydrous Solvent and Alkene via syringe inert->solvent_alkene heat Heat reaction mixture with vigorous stirring solvent_alkene->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool Reaction complete quench Dilute with organic solvent and wash with water/brine cool->quench extract Separate organic layer and extract aqueous layer quench->extract dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate extract->dry purify Purify by column chromatography dry->purify product Characterize pure product purify->product

Caption: General experimental workflow for the Heck reaction.

Detailed Experimental Protocol

This protocol is a representative procedure for the Heck reaction of this compound with an acrylate ester, adapted from established methods for similar substrates.[3][6]

A. Materials and Equipment

  • Substrate: this compound

  • Alkene: e.g., Methyl Acrylate, n-Butyl Acrylate, or Styrene

  • Catalyst: Palladium(II) Acetate (Pd(OAc)₂)

  • Ligand (optional but recommended): Triethyl phosphite (P(OEt)₃) or Triphenylphosphine (PPh₃)

  • Base: Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer and hotplate, inert gas line (Argon or Nitrogen), standard laboratory glassware for work-up and purification, rotary evaporator, column chromatography system.

B. Reagent Preparation and Stoichiometry (for a 0.5 mmol scale reaction)

  • This compound: 118 mg (0.5 mmol, 1.0 equiv.)

  • Palladium(II) Acetate: 2.8 mg (0.0125 mmol, 2.5 mol%)

  • Triethyl phosphite: 5.2 µL (0.03 mmol, 6 mol%)

  • Triethylamine: 139 µL (1.0 mmol, 2.0 equiv.)

  • Methyl Acrylate: 54 µL (0.6 mmol, 1.2 equiv.)

  • Anhydrous DMF: 2.5 mL

C. Reaction Procedure

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (118 mg, 0.5 mmol), Palladium(II) Acetate (2.8 mg, 0.0125 mmol), and the chosen base (if solid, e.g., Na₂CO₃, 106 mg, 1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Through the septum, add anhydrous DMF (2.5 mL) via syringe. If using a liquid base (e.g., Triethylamine, 139 µL, 1.0 mmol) and a ligand (e.g., Triethyl phosphite, 5.2 µL, 0.03 mmol), add them at this stage. Finally, add the alkene (e.g., Methyl Acrylate, 54 µL, 0.6 mmol) dropwise via syringe.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir the reaction mixture vigorously for 4-24 hours. The reaction progress should be monitored periodically by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

D. Work-up and Purification

  • Cooling and Dilution: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel. A typical eluent system would be a gradient of hexane and ethyl acetate to afford the pure 3-alkenyl-1-ethyl-1H-pyrazole product.

Safety Precautions

  • Palladium catalysts can be sensitive to air and should be handled under an inert atmosphere.

  • Organic solvents such as DMF are flammable and have associated health risks. Avoid inhalation and skin contact.

  • Bases like triethylamine and sodium carbonate are corrosive or irritants.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing this reaction.

  • All manipulations should be carried out in a well-ventilated fume hood.

By following these guidelines and protocols, researchers can effectively utilize the Heck reaction for the synthesis of novel 3-alkenyl-1-ethyl-1H-pyrazole derivatives, which can serve as valuable building blocks in the development of new therapeutic agents.

References

Protecting Group Strategies for Iodopyrazole Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodopyrazoles are pivotal building blocks in medicinal chemistry and drug development, offering a versatile scaffold for the synthesis of complex molecular architectures through cross-coupling reactions. The strategic use of nitrogen protecting groups is often crucial for achieving high yields and regioselectivity during the iodination of the pyrazole ring and subsequent functionalization. This document provides detailed application notes on the selection and implementation of protecting group strategies in iodopyrazole synthesis, complete with experimental protocols and comparative data to guide researchers in this field.

Introduction to Protecting Group Strategies in Pyrazole Chemistry

The pyrazole nucleus contains an acidic N-H proton that can interfere with various synthetic transformations, particularly those involving organometallic reagents or strong bases.[1] N-protection is a critical step to circumvent these issues, enhance solubility, and direct the regioselectivity of electrophilic substitution reactions such as iodination.[1] The choice of a suitable protecting group is paramount and depends on its stability to the reaction conditions for its introduction, the subsequent iodination, and any further synthetic steps, as well as the ease and selectivity of its removal.[1]

A successful protecting group strategy for iodopyrazole synthesis involves a three-stage process:

  • Protection: Introduction of a protecting group onto the pyrazole nitrogen.

  • Iodination: Regioselective iodination of the protected pyrazole.

  • Deprotection: Removal of the protecting group to unveil the N-H iodopyrazole.

This workflow is essential for preparing iodopyrazoles that can be used in a variety of coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, to generate diverse libraries of potentially bioactive molecules.[2]

G cluster_workflow General Workflow for Protected Iodopyrazole Synthesis start N-H Pyrazole protection N-Protection start->protection protected_pyrazole N-Protected Pyrazole protection->protected_pyrazole iodination Iodination protected_pyrazole->iodination protected_iodopyrazole N-Protected Iodopyrazole iodination->protected_iodopyrazole deprotection Deprotection protected_iodopyrazole->deprotection iodopyrazole N-H Iodopyrazole deprotection->iodopyrazole coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) iodopyrazole->coupling final_product Functionalized Pyrazole coupling->final_product

A general workflow for the synthesis of functionalized pyrazoles via a protecting group strategy.

Choosing an Appropriate Protecting Group

The selection of a protecting group should be guided by the overall synthetic plan, considering the stability of the group to all subsequent reaction conditions and the orthogonality of its removal.

G cluster_decision Decision Tree for Protecting Group Selection start Start: Need for N-Protection? organometallic Involvement of Organometallic Reagents? start->organometallic solubility Poor Solubility or Reactivity of N-H Pyrazole? organometallic->solubility No protect Proceed with N-Protection organometallic->protect Yes solubility->protect Yes no_protection Direct Iodination May Be Possible solubility->no_protection No stability Subsequent Reaction Conditions? protect->stability acidic Acidic stability->acidic basic Basic stability->basic nucleophilic Nucleophilic stability->nucleophilic reductive Reductive stability->reductive boc Boc (Acid Labile) acidic->boc etoet EtOEt (Acid Labile) acidic->etoet trityl Trityl (Acid Labile) acidic->trityl acyl Acyl (Base Labile) basic->acyl

A decision-making guide for selecting a suitable N-protecting group for pyrazole.

Commonly used protecting groups for pyrazoles include:

  • Boc (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (Boc₂O), it is stable to a wide range of non-acidic conditions but can be unstable during some reactions and analyses.[1][3] It is readily removed under acidic conditions.

  • EtOEt (1-ethoxyethyl): This acetal-based protecting group is introduced using ethyl vinyl ether and is stable to basic and nucleophilic conditions.[3][4] Like Boc, it is cleaved under mild acidic conditions.[5]

  • Trityl (triphenylmethyl): A bulky protecting group that can influence regioselectivity and is removed under acidic conditions.[1]

  • Acyl groups: These can be introduced via acylation and are typically removed under basic conditions.[6]

Data Presentation: Comparison of Common Protecting Groups
Protecting GroupIntroduction ReagentStabilityDeprotection Conditions
Boc Di-tert-butyl dicarbonate (Boc₂O)Basic, nucleophilic, reductiveAcidic (e.g., TFA, HCl)
EtOEt Ethyl vinyl etherBasic, nucleophilicMild acidic (e.g., TFA in CH₂Cl₂)
Trityl Trityl chlorideBasic, nucleophilicAcidic
Acyl Acyl chloride or anhydrideAcidic, some reductive conditionsBasic (e.g., NaBH₄ in EtOH, hydrolysis)[7]

Experimental Protocols

N-Protection of Pyrazoles

Protocol 3.1.1: Synthesis of N-Boc Protected Pyrazole Derivatives [3][4]

  • Materials:

    • Pyrazole derivative (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

    • Triethylamine (1.5 equiv)

    • Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Deionized water

  • Procedure:

    • Dissolve the pyrazole derivative and triethylamine in dichloromethane.

    • Add di-tert-butyl dicarbonate at room temperature and stir the mixture overnight.

    • Wash the reaction mixture with saturated NaHCO₃ solution and then with deionized water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the N-Boc protected pyrazole.

Protocol 3.1.2: Synthesis of N-Ethoxyethyl (EtOEt) Protected Pyrazole Derivatives [3]

  • Materials:

    • Pyrazole derivative (1.0 equiv)

    • Ethyl vinyl ether (1.27 equiv)

    • Trifluoroacetic acid (TFA) (0.01 equiv)

    • Dichloromethane (DCM)

    • Saturated aqueous NaHCO₃ solution

    • Deionized water

  • Procedure:

    • Dissolve the pyrazole derivative and trifluoroacetic acid in dichloromethane.

    • Add ethyl vinyl ether dropwise, maintaining the temperature between 28-32 °C.

    • Stir the reaction mixture at room temperature for 12-78 hours.

    • Wash the reaction mixture with saturated NaHCO₃ solution and then with deionized water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-EtOEt protected pyrazole.

Iodination of N-Protected Pyrazoles

The iodination of N-protected pyrazoles typically proceeds with high regioselectivity for the 4-position.[2]

Protocol 3.2.1: CAN-Mediated Iodination [1]

  • Materials:

    • N-protected pyrazole (1.0 mmol)

    • Iodine (I₂) (1.1 mmol)

    • Ceric Ammonium Nitrate (CAN) (1.2 mmol)

    • Acetonitrile (MeCN)

    • Dichloromethane (DCM)

    • Saturated aqueous Na₂S₂O₃ solution

    • Brine

    • Anhydrous MgSO₄

  • Procedure:

    • To a solution of the N-protected pyrazole and iodine in acetonitrile, add a solution of CAN in acetonitrile.

    • Heat the resulting mixture at 80 °C and monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature, dilute with DCM, and wash with saturated aqueous Na₂S₂O₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2.2: Iodination using N-Iodosuccinimide (NIS) [1][2]

  • Materials:

    • N-protected pyrazole (1.0 mmol)

    • N-Iodosuccinimide (NIS) (1.5 mmol)

    • Glacial acetic acid (1 mL)

    • Trifluoroacetic acid (TFA) (1 mL)

    • Dichloromethane (DCM)

    • Saturated aqueous Na₂S₂O₃ solution

    • Saturated aqueous NaHCO₃ solution

  • Procedure:

    • To a solution of the N-protected pyrazole in glacial acetic acid, add a solution of NIS in TFA.

    • Heat the mixture overnight at 80 °C.

    • Cool the solution to room temperature, dilute with DCM, and wash with saturated aqueous Na₂S₂O₃ and then with saturated aqueous NaHCO₃.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Deprotection of N-Protected Iodopyrazoles

The final step is the removal of the protecting group to yield the desired N-H iodopyrazole.

Protocol 3.3.1: Deprotection of N-Boc Iodopyrazoles

  • Materials:

    • N-Boc iodopyrazole

    • Trifluoroacetic acid (TFA) or HCl in a suitable solvent (e.g., dioxane, methanol)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the N-Boc iodopyrazole in DCM.

    • Add an excess of TFA or a solution of HCl and stir at room temperature until deprotection is complete (monitored by TLC).

    • Neutralize the reaction mixture with a suitable base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

Protocol 3.3.2: Deprotection of N-EtOEt Iodopyrazoles [5]

  • Materials:

    • N-EtOEt iodopyrazole

    • Mild acidic solution (e.g., dilute HCl in THF or TFA in DCM)

  • Procedure:

    • Dissolve the N-EtOEt iodopyrazole in a suitable solvent.

    • Add the mild acidic solution and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, work up the reaction mixture as described for the N-Boc deprotection.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of 4-iodopyrazoles using various methods and protecting groups.

Starting MaterialProtecting GroupIodination MethodProductYield (%)Reference
1-Aryl-3-CF₃-pyrazoleNoneI₂/CAN1-Aryl-3-CF₃-4-iodopyrazole79-98[8]
PyrazoleNoneI₂/H₂O₂ in water4-IodopyrazoleHigh[1][9]
1H-PyrazolesBoc-N-Boc pyrazolesGood to Excellent[3]
1H-PyrazolesEtOEt-N-EtOEt pyrazolesGood to Excellent[3]
1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazolesAcylICl/Li₂CO₃1-Acyl-4-iodo-1H-pyrazolesup to 95[6]

Conclusion

The successful synthesis of iodopyrazoles often hinges on the judicious selection and application of a nitrogen protecting group strategy. This guide provides a framework for choosing an appropriate protecting group based on the planned synthetic route and offers detailed, reliable protocols for the key steps of protection, iodination, and deprotection. By leveraging these strategies, researchers can efficiently access a wide array of iodopyrazole building blocks for the development of novel therapeutics and functional materials.

References

Application Notes and Protocols for Copper-Catalyzed Reactions with 1-Ethyl-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the copper-catalyzed cross-coupling reactions of 1-Ethyl-3-iodo-1H-pyrazole, a versatile building block in medicinal chemistry and materials science. The functionalization of the C3-position of the pyrazole ring is a critical strategy for the synthesis of novel compounds with diverse biological activities. This document focuses on key copper-catalyzed reactions, including C-N (Ullmann-type), C-O, and C-C (Sonogashira) bond formations. While specific data for this compound is limited in the literature, the provided protocols are based on well-established procedures for analogous iodopyrazole derivatives and are expected to be readily adaptable.

Data Presentation: A Comparative Overview of Copper-Catalyzed Reactions with Iodopyrazoles

The following table summarizes typical reaction conditions and yields for copper-catalyzed cross-coupling reactions of various iodopyrazole derivatives. This data serves as a valuable starting point for the optimization of reactions with this compound.

Entry Reaction Type Iodopyrazole Substrate Coupling Partner Catalyst System (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Time (h) Yield (%) Reference Analog
1C-N Coupling4-Iodo-1-methyl-1H-pyrazol-3-amineAlkylamineCuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)Dioxane11012-24Good[1]
2C-N Coupling4-Iodo-1H-pyrazolePhenylamineCu₂O (10)NoneN/AN/AN/AN/AN/A[1]
3C-O Coupling4-Iodo-1H-1-tritylpyrazoleAllyl alcoholCuI (20)3,4,7,8-Tetramethyl-1,10-phenanthroline (20)ᵗBuOK (2.0)Allyl alcohol130 (MW)1High[2][3]
4C-O Coupling4-Iodopyrazole derivativeAlcoholCuI (20)3,4,7,8-Tetramethyl-1,10-phenanthroline (20)ᵗBuOK (2.0)Alcohol130 (MW)1Moderate to High[1][2][3]
5C-C (Sonogashira)1-(1-Ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePd(PPh₃)₂Cl₂ (5) / CuI (10)PPh₃ (20)Et₃NToluene801-393[4][5]

Experimental Protocols

The following are detailed protocols for key copper-catalyzed reactions. These are generalized procedures based on analogous systems and should be optimized for this compound.

Protocol 1: Copper-Catalyzed N-Arylation (Ullmann-Type Reaction)

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Copper(I) Iodide (CuI, 10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Potassium Carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous Dioxane

  • Schlenk flask or sealed tube

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, CuI, 1,10-phenanthroline, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous dioxane and the amine via syringe.

  • Heat the reaction mixture to 110 °C in an oil bath and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.[1]

  • Wash the filter pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Catalyzed O-Arylation under Microwave Irradiation

This protocol describes a general procedure for the CuI-catalyzed coupling of this compound with an alcohol using microwave irradiation.[1][2][3]

Materials:

  • This compound (1.0 equiv)

  • Alcohol (used as solvent or with a co-solvent)

  • Copper(I) Iodide (CuI, 20 mol%)

  • 3,4,7,8-Tetramethyl-1,10-phenanthroline (20 mol%)

  • Potassium tert-butoxide (tBuOK, 2.0 equiv)

  • Microwave reaction vial with a magnetic stir bar

Procedure:

  • In a microwave reaction vial, add this compound, CuI, and 3,4,7,8-tetramethyl-1,10-phenanthroline.

  • Add the desired alcohol (typically 2-3 mL).

  • Carefully add potassium tert-butoxide.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the mixture at 130 °C for 1 hour with stirring.[2][3]

  • After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over MgSO₄, and filter.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 3: Copper Co-catalyzed Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne. The Sonogashira reaction typically employs a palladium catalyst with a copper(I) co-catalyst.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) Iodide (CuI, 4-10 mol%)

  • Triphenylphosphine (PPh₃, optional, 8-20 mol%)

  • Triethylamine (Et₃N) or another suitable amine base

  • Anhydrous toluene or THF

  • Schlenk flask

  • Standard laboratory glassware for workup and purification

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, CuI, and PPh₃ (if used).

  • Add anhydrous toluene (or THF) followed by the terminal alkyne and triethylamine.

  • Stir the mixture at room temperature or heat to 50-80 °C, monitoring the reaction by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired product.

Mandatory Visualizations

Copper_Catalyzed_Cross_Coupling Pyrazole This compound Catalyst Cu(I) Catalyst (e.g., CuI, Cu₂O) Pyrazole->Catalyst + Coupling_Partner Nucleophile (Amine, Alcohol) or Alkyne Coupling_Partner->Catalyst + Product 3-Substituted-1-ethyl-1H-pyrazole Catalyst->Product Heat / MW Ligand Ligand (e.g., Phenanthroline) Ligand->Catalyst Base Base (e.g., K₂CO₃, tBuOK) Base->Catalyst

Caption: General scheme for copper-catalyzed cross-coupling reactions.

Experimental_Workflow Start Start: Assemble Reactants (Iodopyrazole, Coupling Partner, Catalyst, Ligand, Base) Reaction_Setup Reaction Setup (Inert atmosphere, add solvent) Start->Reaction_Setup Heating Heating (Conventional or Microwave) Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC, LC-MS) Heating->Monitoring Monitoring->Heating Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for copper-catalyzed reactions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 1-Ethyl-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering low yields in the Suzuki-Miyaura coupling of 1-Ethyl-3-iodo-1H-pyrazole. Below you will find frequently asked questions (FAQs), detailed troubleshooting steps, and optimized experimental protocols to help you overcome common challenges and improve your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a low yield in the Suzuki coupling of this compound?

A1: Low yields in the Suzuki coupling of N-alkylated iodo-pyrazoles can stem from several factors. The pyrazole ring, even when N-substituted, can sometimes interact with the palladium catalyst.[1][2] Key areas to investigate include the choice of catalyst and ligand, the base used, solvent conditions, reaction temperature, and the purity and stability of your reagents, especially the boronic acid or ester.[1][3][4] Inefficient oxidative addition or transmetalation, or catalyst deactivation are common underlying issues.

Q2: Can the pyrazole nitrogen interfere with the catalyst even though it's alkylated?

A2: While N-alkylation prevents issues related to an acidic N-H proton, the lone pair on the second nitrogen atom of the pyrazole ring can still coordinate to the palladium center. This can lead to the formation of inactive catalyst species and hinder the catalytic cycle.[1] The choice of a suitable ligand is crucial to mitigate this potential inhibition.

Q3: My boronic acid seems to be degrading. What can I do?

A3: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, particularly with heteroaryl boronic acids.[2][5] This can be exacerbated by high temperatures and certain bases. Consider using a more stable boronate ester, such as a pinacol ester.[3] Running the reaction under anhydrous conditions or using milder bases like K₃PO₄ or Cs₂CO₃ can also help.[1][3]

Q4: I'm observing significant amounts of homocoupling byproducts. How can I minimize this?

A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen, which can also lead to the degradation of the active Pd(0) catalyst.[5] Thoroughly degassing your solvent and reaction mixture is critical. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (like argon or nitrogen) through the solvent for an extended period.

Troubleshooting Guide

If you are experiencing low yields, systematically evaluate the following reaction parameters.

Catalyst and Ligand Selection

The choice of the palladium source and ligand is paramount for the successful coupling of heterocyclic substrates. For pyrazoles, bulky and electron-rich phosphine ligands have demonstrated superior performance by promoting the desired catalytic cycle and preventing catalyst deactivation.

Troubleshooting Steps:

  • Switch to a more robust ligand: If you are using traditional ligands like PPh₃, consider switching to Buchwald ligands such as XPhos or SPhos.[1][4]

  • Use a pre-catalyst: Palladium pre-catalysts, where the active Pd(0) species is readily generated, can be more effective and reproducible than using separate Pd(II) sources and ligands.[4]

Table 1: Recommended Catalyst Systems for Suzuki Coupling of Heterocycles

Catalyst SystemLigandKey AdvantagesTypical Loading (mol%)
Pd(OAc)₂ / XPhosXPhosExcellent for many N-heterocycles, promotes high yields.[1][4]2-5
Pd₂(dba)₃ / SPhosSPhosHighly active for sterically hindered substrates.[1][4]1-3
XPhos Pd G2/G3XPhosAir-stable pre-catalyst, easy to handle, highly active.[4]1-3
Pd(PPh₃)₄PPh₃Commonly used, but may be less effective for this substrate.[4]2-5
Base Selection

The base plays a critical role in the transmetalation step. Its strength, solubility, and compatibility with the substrates are key to a successful reaction.

Troubleshooting Steps:

  • Screen different bases: If a weak base like Na₂CO₃ is providing low yields, consider stronger, non-nucleophilic bases.

  • Ensure base solubility: The base must have some solubility in the reaction medium to be effective. The addition of water as a co-solvent can sometimes help, but may also promote protodeboronation.

Table 2: Impact of Base on Suzuki Coupling Yields

BaseTypical ConditionsComments
K₃PO₄Anhydrous or aqueous dioxane/THFOften provides excellent yields for challenging substrates.[1][2]
Cs₂CO₃Anhydrous or aqueous dioxane/DMFA strong and effective base, particularly for hindered couplings.[1][4]
K₂CO₃Aqueous dioxane/tolueneA common and cost-effective choice, but may be less effective here.[1]
Solvent and Temperature Optimization

The solvent influences the solubility of all reaction components and can affect the reaction rate. Temperature is a critical parameter to overcome activation energy barriers.

Troubleshooting Steps:

  • Solvent screening: Aprotic polar solvents are generally preferred.[1]

  • Temperature adjustment: If the reaction is sluggish at lower temperatures, a moderate increase can improve the yield. However, excessively high temperatures can lead to substrate or catalyst decomposition.

Table 3: Common Solvents and Temperature Ranges

SolventTypical Temperature (°C)Notes
1,4-Dioxane80-110Often used with water as a co-solvent.[1][2]
Toluene80-110Good for anhydrous conditions.
Tetrahydrofuran (THF)60-70Lower boiling point, suitable for milder conditions.[1]
N,N-Dimethylformamide (DMF)100-120High boiling point, good for dissolving polar compounds.[1]

Experimental Protocols

Optimized Protocol for Suzuki Coupling of this compound

This protocol is a starting point and may require further optimization for your specific boronic acid or ester.

Reagents:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 equiv)

  • Pd(OAc)₂ (0.02 equiv)

  • XPhos (0.04 equiv)

  • K₃PO₄ (2.0-3.0 equiv)

  • Degassed 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the boronic acid/ester, K₃PO₄, Pd(OAc)₂, and XPhos.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Process

Suzuki Coupling Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura coupling reaction.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex [R¹-Pd(II)L₂-X] Oxidative Addition Complex pd0->oa_complex R¹-X (this compound) transmetalation_complex [R¹-Pd(II)L₂-R²] Transmetalation Complex oa_complex->transmetalation_complex R²-B(OR)₂ (Boronic Acid/Ester) + Base reductive_elimination Reductive Elimination transmetalation_complex->reductive_elimination reductive_elimination->pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and resolve low yield issues.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Reagent Purity & Degassing start->check_reagents optimize_catalyst Optimize Catalyst System (e.g., Pd/XPhos) check_reagents->optimize_catalyst Reagents OK success Improved Yield check_reagents->success Issue Found & Fixed optimize_base Screen Bases (K₃PO₄, Cs₂CO₃) optimize_catalyst->optimize_base No Improvement optimize_catalyst->success Improvement optimize_conditions Adjust Solvent & Temperature optimize_base->optimize_conditions No Improvement optimize_base->success Improvement optimize_conditions->success Improvement

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Troubleshooting Side Reactions in Sonogashira Coupling with Iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common side reactions encountered during the Sonogashira coupling of iodopyrazoles. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a significant amount of alkyne homocoupling (Glaser coupling) in my reaction. How can I minimize this side product?

A1: Alkyne homocoupling is a common side reaction in Sonogashira coupling, often promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2] This leads to the formation of a 1,3-diyne byproduct, reducing the yield of the desired cross-coupled product.

Troubleshooting Strategies:

  • Implement Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction in the absence of a copper co-catalyst.[1][3] Numerous copper-free Sonogashira protocols have been developed that can successfully couple iodopyrazoles.[4][5][6]

  • Ensure Rigorous Degassing: Oxygen is a key promoter of oxidative homocoupling.[7] It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (argon or nitrogen) throughout the experiment.[7]

  • Control Alkyne Concentration: Slow addition of the terminal alkyne to the reaction mixture can help maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[2]

Q2: My starting iodopyrazole is being consumed, but I am isolating the corresponding pyrazole (dehalogenated product) instead of the desired coupled product. What is causing this, and how can I prevent it?

A2: Dehalogenation, or hydrodehalogenation, is a frequent side reaction with electron-rich heteroaryl halides like iodopyrazoles.[8] This occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the alkyne coupling partner.

Troubleshooting Strategies:

  • N-Protection of the Pyrazole Ring: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the catalytic cycle and promote dehalogenation. Protecting the pyrazole nitrogen with a group like tert-butyloxycarbonyl (Boc) can significantly suppress this side reaction.[8]

  • Choice of Base and Solvent: Milder inorganic bases such as K₃PO₄ or Cs₂CO₃ are often less likely to promote dehalogenation compared to strong organic amine bases.[8] The presence of water can sometimes be a hydrogen source, so using anhydrous conditions can be beneficial.[9]

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over dehalogenation by accelerating the reductive elimination step.[8]

Q3: I am working with an N-unsubstituted iodopyrazole, and I am observing the formation of polymeric material. What is happening?

A3: The free N-H group on the pyrazole ring can participate in the coupling reaction, leading to the formation of undesired polymers.

Troubleshooting Strategy:

  • Protect the Pyrazole Nitrogen: As with preventing dehalogenation, protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, trityl) is the most effective way to prevent this side reaction. This ensures that only the C-I bond participates in the Sonogashira coupling.

Data Presentation: Impact of Reaction Conditions on Product Yield

The following tables summarize quantitative data on how different reaction parameters can influence the outcome of the Sonogashira coupling with halopyrazoles.

Halogen Catalyst System Typical Yield Range (%) Notes
IodoPd(PPh₃)₂Cl₂ / CuIHigh (often >80%)Most reactive, but more prone to side reactions like dehalogenation.
BromoPd(PPh₃)₂Cl₂ / CuIGood (typically 70-90%)Less reactive than iodo-analogs, may require higher temperatures.
ChloroPd(OAc)₂ / SPhosModerate (60-85%)Least reactive, requires more specialized and highly active catalyst systems.

Table 1: Comparative Reactivity of 4-Halopyrazoles in Sonogashira Coupling. Data synthesized from multiple sources.

Condition Parameter Effect on Homocoupling Effect on Dehalogenation
Catalyst Copper-Free SystemSignificantly Reduced Neutral
Atmosphere Rigorous Inert AtmosphereReduced Neutral
Substrate N-Protected PyrazoleNeutralSignificantly Reduced
Base Milder Inorganic Base (e.g., K₃PO₄)NeutralReduced
Ligand Bulky, Electron-Rich PhosphineNeutralReduced

Table 2: Qualitative Impact of Reaction Conditions on Major Side Reactions.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of 4-Iodopyrazole

This protocol is a standard method for the Sonogashira coupling and may require optimization to minimize side reactions.

  • Materials: 4-Iodopyrazole, terminal alkyne, Pd(PPh₃)₂Cl₂ (or similar Pd catalyst), CuI, and a suitable solvent/base such as triethylamine or DMF.

  • Procedure:

    • To a dried reaction flask, add 4-iodopyrazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

    • Add the degassed solvent/base (e.g., triethylamine, 5 mL).

    • Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature or with gentle heating (e.g., 40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.

    • Purify the residue by column chromatography.

Protocol 2: N-Boc Protection of a Pyrazole

This protocol describes a general method for the protection of the pyrazole nitrogen, which is crucial for minimizing dehalogenation and polymerization side reactions.

  • Materials: Substituted pyrazole, di-tert-butyl dicarbonate ((Boc)₂O), N,N-diisopropylethylamine (DIPEA), 4-dimethylaminopyridine (DMAP), and dichloromethane (DCM).

  • Procedure:

    • Dissolve the substituted pyrazole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask at 0°C.

    • Add N,N-diisopropylethylamine (DIPEA) (1.5 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

    • After 15 minutes, add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 mmol) and stir the reaction at room temperature for 2 hours, or until TLC analysis indicates the complete consumption of the starting material.[10]

    • After completion, evaporate the dichloromethane and purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-Boc protected pyrazole.[10]

Protocol 3: Copper-Free Sonogashira Coupling of an Aryl Halide

This protocol provides a general framework for a copper-free Sonogashira coupling, which is ideal for avoiding alkyne homocoupling.

  • Materials: N-Boc-4-iodopyrazole, terminal alkyne, Pd(CH₃CN)₂Cl₂ (or similar Pd(II) precursor), a suitable phosphine ligand (e.g., cataCXium A), and a base such as Cs₂CO₃ in a green solvent like 2-MeTHF.[1]

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere, add the N-Boc-4-iodopyrazole (1.0 mmol), Pd(CH₃CN)₂Cl₂ (0.5 mol %), and the phosphine ligand (1 mol %).[1]

    • Add the base (e.g., Cs₂CO₃, 2.0 mmol) and the degassed solvent (5 mL).

    • Add the terminal alkyne (1.2 mmol) via syringe.

    • Stir the reaction mixture at room temperature or with gentle heating as required, monitoring the progress by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate), wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.

    • Filter the mixture, concentrate the filtrate under reduced pressure, and purify the crude product by column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key reaction pathways and potential side reactions in the Sonogashira coupling of iodopyrazoles.

Sonogashira_Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition iodo Iodopyrazole (Ar-I) iodo->oxidative_addition pd_intermediate Ar-Pd(II)-I(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation cu_cycle Copper Cycle cu_acetylide Copper Acetylide (R-C≡C-Cu) cu_cycle->cu_acetylide Cu(I) alkyne Terminal Alkyne (R-C≡C-H) alkyne->cu_cycle Base cu_acetylide->transmetalation pd_alkynyl Ar-Pd(II)-C≡C-R(L)₂ transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Coupled Product (Ar-C≡C-R) reductive_elimination->product

Caption: The catalytic cycle of the copper-catalyzed Sonogashira coupling reaction.

Side_Reactions cluster_homocoupling Homocoupling (Glaser Coupling) cluster_dehalogenation Dehalogenation alkyne1 2 x Terminal Alkyne (R-C≡C-H) homocoupling_step Oxidative Coupling alkyne1->homocoupling_step Cu(I), O₂ diyne Diyne Byproduct (R-C≡C-C≡C-R) homocoupling_step->diyne pd_intermediate_dehal Ar-Pd(II)-I(L)₂ dehalogenation_step Protonolysis/ Reductive Elimination pd_intermediate_dehal->dehalogenation_step h_source Hydrogen Source (e.g., H₂O, Amine) h_source->dehalogenation_step dehal_product Dehalogenated Pyrazole (Ar-H) dehalogenation_step->dehal_product

Caption: Major side reaction pathways in Sonogashira coupling of iodopyrazoles.

Troubleshooting_Workflow start Sonogashira Reaction with Iodopyrazole check_yield Low Yield or Side Products? start->check_yield identify_side_product Identify Major Side Product check_yield->identify_side_product Yes success Successful Coupling check_yield->success No homocoupling Homocoupling (Diyne) identify_side_product->homocoupling dehalogenation Dehalogenation (Ar-H) identify_side_product->dehalogenation polymerization Polymerization identify_side_product->polymerization solution_homocoupling Use Copper-Free Protocol Rigorous Degassing homocoupling->solution_homocoupling solution_dehalogenation N-Protect Pyrazole Use Milder Base Optimize Ligand dehalogenation->solution_dehalogenation solution_polymerization N-Protect Pyrazole polymerization->solution_polymerization solution_homocoupling->start Re-run solution_dehalogenation->start Re-run solution_polymerization->start Re-run

Caption: A logical workflow for troubleshooting side reactions in Sonogashira coupling.

References

Technical Support Center: Optimizing Palladium Catalysis for 1-Ethyl-3-iodo-1H-pyrazole Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the palladium-catalyzed cross-coupling of 1-Ethyl-3-iodo-1H-pyrazole.

Frequently Asked Questions (FAQs) & Troubleshooting

General Issues

Question 1: I am observing low to no product formation in my coupling reaction with this compound. What are the primary causes and how can I troubleshoot this?

Answer: Low or no yield is a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is recommended:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently or could be deactivating during the reaction.[1]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst that readily generates the active species.[2] Ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the catalyst.

  • Inappropriate Ligand Choice: The ligand may not be suitable for the electron-rich pyrazole substrate, leading to inefficient oxidative addition or reductive elimination.

    • Solution: For electron-rich heteroaromatics like pyrazoles, bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., XPhos, SPhos) are often effective.[1] Pyrazole-based P,N-ligands have also shown promise.[3]

  • Incorrect Base Selection: The base might be too weak or have poor solubility in the reaction medium.

    • Solution: Screen stronger bases like K₃PO₄ or Cs₂CO₃.[1] For Suzuki couplings, the choice of base can significantly influence the outcome.[4] In some cases, for anhydrous bases like K₃PO₄, the addition of a small amount of water can be beneficial.[5]

  • Low Reaction Temperature: The reaction may be too slow at the current temperature.

    • Solution: Gradually increase the reaction temperature. Microwave irradiation can also be employed for rapid and uniform heating, often significantly reducing reaction times.[1][2]

  • Poor Reagent Quality: Degradation of starting materials, particularly boronic acids in Suzuki couplings, can prevent the reaction from proceeding.

    • Solution: Use fresh, high-purity starting materials. Boronic acids are susceptible to degradation and should be stored properly.[1]

Question 2: I am observing a significant amount of a side product that appears to be the dehalogenated starting material (1-Ethyl-1H-pyrazole). What causes this and how can I minimize it?

Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction with heteroaryl halides.[1] It occurs when the aryl-palladium intermediate reacts with a source of hydrogen instead of the intended coupling partner. Iodo-pyrazoles can be particularly susceptible to this side reaction.[6]

  • Anhydrous Conditions: Rigorously exclude water from the reaction, as it can be a hydrogen source. Use dry solvents and reagents, and maintain an inert atmosphere (e.g., argon or nitrogen).[1]

  • Choice of Halide: While not always practical, switching to the corresponding 3-bromo- or 3-chloro-1-ethyl-1H-pyrazole may reduce the propensity for dehalogenation.[6]

  • Ligand and Base Selection: The choice of ligand and base can influence the rate of the desired coupling versus dehalogenation. Experiment with different combinations to find the optimal conditions.

Reaction-Specific Issues

Question 3 (Suzuki-Miyaura Coupling): My Suzuki coupling with this compound is sluggish. How can I accelerate it?

Answer: Beyond the general troubleshooting steps:

  • Catalyst System: Modern catalyst systems are often more active. A combination of a Pd(II) precursor like Pd(OAc)₂ with a bulky, electron-rich ligand such as SPhos can be very effective for Suzuki couplings of iodo-pyrazoles.[1]

  • Microwave Heating: As mentioned, microwave irradiation can dramatically shorten reaction times from hours to minutes.[2]

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane or DME with water is commonly used for Suzuki reactions.[2] The ratio can be optimized to ensure solubility of all components.

Question 4 (Sonogashira Coupling): I am seeing significant homocoupling of my terminal alkyne (Glaser coupling) in the Sonogashira reaction. How can I prevent this?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, often catalyzed by the copper co-catalyst in the presence of oxygen.

  • Ensure Anaerobic Conditions: Thoroughly degas your reaction mixture and run the reaction under a positive pressure of an inert gas like argon or nitrogen.[7]

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.[7]

  • Amine Base Quality: Ensure the amine base (e.g., triethylamine) is anhydrous and distilled.[7]

Question 5 (Heck Coupling): My Heck reaction with this compound and an alkene is giving low yields. What should I consider?

Answer: The Heck reaction can be sensitive to steric and electronic factors.

  • Ligand Choice: The choice of phosphine ligand is critical. Bulky, electron-rich phosphines are often required for coupling with less reactive aryl halides.[8]

  • Base: An inorganic base like Na₂CO₃ or K₂CO₃ is typically used. Ensure it is finely powdered for better reactivity.

  • Temperature: Heck reactions often require elevated temperatures to proceed efficiently.[9]

Data Presentation: Catalyst System Comparison for Pyrazole Coupling

The following tables summarize reaction conditions for related pyrazole coupling reactions to guide optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Iodo-Pyrazoles

Palladium SourceLigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)PPh₃Na₂CO₃1,4-Dioxane/H₂O (4:1)906Good[2]
Pd(PPh₃)₄ (2 mol%)PPh₃Cs₂CO₃DME/H₂O90 (Microwave)5-12 minGood[2]
Pd(OAc)₂SPhosKFToluene/H₂O80Not SpecifiedGood to Excellent[2]
PdCl(C₃H₅)(dppb)dppbKOAcDMA1502488[10]

Table 2: Sonogashira Coupling Conditions for Iodo-Pyrazoles

Palladium SourceCopper SourceBaseSolventTemperature (°C)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp - 60High[11][12]
[DTBNpP]Pd(crotyl)ClNone (Cu-free)TMPDMSORoom TempGood[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • To a Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as Na₂CO₃ (2.5 equiv).[2]

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).[2]

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.[2]

  • Heat the reaction mixture at 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[2]

Protocol 2: General Procedure for Sonogashira Coupling

  • To an oven-dried flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper co-catalyst like CuI (1-3 mol%).

  • Add an anhydrous, degassed solvent such as THF or DMF, followed by an amine base (e.g., triethylamine, 2.0 equiv).[7]

  • Add the terminal alkyne (1.2 equiv) to the mixture.

  • Stir the reaction at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.[7]

  • Upon completion, dilute with an organic solvent and wash with water and brine to remove the amine and salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Troubleshooting_Workflow Start Low/No Yield in Coupling Reaction Check_Catalyst 1. Check Catalyst System Start->Check_Catalyst Check_Conditions 2. Evaluate Reaction Conditions Start->Check_Conditions Check_Reagents 3. Verify Reagent Quality Start->Check_Reagents Catalyst_Active Is Pd(0) source active? Check_Catalyst->Catalyst_Active Temp_Check Is temperature optimal? Check_Conditions->Temp_Check Reagent_Quality Are reagents fresh & pure? (esp. boronic acid) Check_Reagents->Reagent_Quality Ligand_Choice Is ligand appropriate? (e.g., bulky, e⁻ rich) Catalyst_Active->Ligand_Choice Yes Try_Precatalyst Action: Use precatalyst (e.g., XPhos-Pd-G3) or Pd(PPh₃)₄ Catalyst_Active->Try_Precatalyst No Screen_Ligands Action: Screen ligands (e.g., SPhos, XPhos) Ligand_Choice->Screen_Ligands No Success Reaction Optimized Ligand_Choice->Success Yes Try_Precatalyst->Check_Conditions Screen_Ligands->Check_Conditions Base_Check Is base strong/soluble enough? Temp_Check->Base_Check Yes Increase_Temp Action: Increase temperature or use microwave Temp_Check->Increase_Temp No Screen_Bases Action: Screen bases (e.g., K₃PO₄, Cs₂CO₃) Base_Check->Screen_Bases No Base_Check->Success Yes Increase_Temp->Check_Reagents Screen_Bases->Check_Reagents Degassed Are solvents/reagents degassed? Reagent_Quality->Degassed Yes Use_New_Reagents Action: Use fresh reagents Reagent_Quality->Use_New_Reagents No Degas_Thoroughly Action: Degas system (Ar sparging) Degassed->Degas_Thoroughly No Degassed->Success Yes Use_New_Reagents->Start Degas_Thoroughly->Start

Caption: Troubleshooting workflow for low-yield coupling reactions.

Suzuki_Miyaura_Cycle Pd0 LₙPd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)-I (Pyrazolyl-Pd Complex) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product releases PyrazoleI This compound (R¹-I) PyrazoleI->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base (e.g., Na₂CO₃) Base->Transmetal

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Preventing Deiodination of Iodopyrazoles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenge of deiodination during cross-coupling reactions involving iodopyrazoles. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your synthetic strategies and minimize unwanted side reactions.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is deiodination, and why is it a problem in cross-coupling reactions with iodopyrazoles?

A1: Deiodination is a common side reaction where the iodine atom on the pyrazole ring is replaced by a hydrogen atom, leading to the formation of an undesired pyrazole byproduct.[1][2] This reduces the yield of your target molecule and introduces impurities that can be difficult to separate.[3] Iodopyrazoles are particularly susceptible to this due to the relatively weak carbon-iodine (C-I) bond, which, while facilitating the desired oxidative addition, also makes the molecule more prone to side reactions.[2][4]

Q2: What are the primary causes of deiodination in palladium-catalyzed cross-coupling reactions?

A2: The primary causes of deiodination include:

  • Reaction with a hydrogen source: The aryl-palladium intermediate can react with a source of hydrogen in the reaction mixture instead of the intended coupling partner.[5] Common hydrogen sources include water, alcohols (if used as solvents), and even the amine or phosphine ligands themselves under certain conditions.

  • High reaction temperatures: Elevated temperatures can promote the decomposition of starting materials and intermediates, leading to an increased rate of deiodination.[5]

  • Inappropriate choice of base or solvent: The base and solvent system can significantly influence the reaction pathway. Some combinations may inadvertently promote deiodination.[1]

  • Catalyst and ligand effects: The nature of the palladium catalyst and the ancillary ligand can affect the relative rates of the desired cross-coupling and the undesired deiodination.[4]

Q3: How can I minimize deiodination in my Suzuki-Miyaura coupling reactions?

A3: To minimize deiodination in Suzuki-Miyaura couplings:

  • Use anhydrous conditions: Rigorously dry all solvents and reagents to eliminate water as a potential hydrogen source.[5]

  • Select the right base: Milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases.[1]

  • Optimize your catalyst system: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate the desired reductive elimination step, outcompeting the deiodination pathway.[6]

  • Consider a bromopyrazole alternative: If deiodination remains a significant issue, switching to the corresponding 4-bromopyrazole may be a viable strategy, as the carbon-bromine bond is stronger and less prone to cleavage.[2][7]

Q4: I'm observing significant deiodination in my Buchwald-Hartwig amination. What should I do?

A4: For Buchwald-Hartwig aminations, consider the following:

  • Catalyst choice based on the amine: For alkylamines with β-hydrogens, a copper-catalyzed Ullmann-type coupling using CuI may be more effective than a palladium-catalyzed reaction, as this can mitigate β-hydride elimination, a competing side reaction.[6][8] For amines lacking β-hydrogens, a palladium catalyst with a bulky, electron-rich ligand like tBuDavePhos is often effective.[2][8]

  • Protect the pyrazole N-H: If you are using an N-unsubstituted pyrazole, the acidic N-H proton can interfere with the reaction. Protecting the nitrogen with a group like trityl (Tr) can suppress deiodination.[1]

Q5: What are the best practices to avoid deiodination in Sonogashira couplings?

A5: In Sonogashira couplings, deiodination can be minimized by:

  • Using a reliable catalyst system: A classic and effective system is the combination of a palladium catalyst like Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst, typically CuI.[4][6]

  • Mild reaction conditions: These reactions can often be carried out at room temperature, which helps to reduce the likelihood of side reactions.[4][6]

  • Choice of base and solvent: Triethylamine (TEA) can often serve as both the base and the solvent, providing a mild and effective reaction medium.[6]

Troubleshooting Guide: Common Issues and Solutions
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Inactive Catalyst2. Incorrect Base/Solvent Combination3. Low Reaction Temperature4. Poor Reagent Quality1. Use a pre-formed Pd(0) catalyst or a modern pre-catalyst (e.g., XPhos Pd G2). Ensure all reagents are thoroughly degassed.2. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane/water, toluene/water).3. Gradually increase the reaction temperature; consider microwave irradiation for uniform heating.4. Use fresh, high-purity starting materials.
Significant Deiodination 1. Presence of a Hydrogen Source2. Suboptimal Base3. Unsuitable Ligand4. High Reaction Temperature1. Use anhydrous solvents and reagents. Maintain an inert atmosphere (Argon or Nitrogen).2. Use milder inorganic bases like K₃PO₄ or Cs₂CO₃.3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).4. Run the reaction at the lowest effective temperature.
Formation of Homo-coupled Products 1. Presence of Oxygen2. Inefficient Transmetalation1. Rigorously degas the reaction mixture.2. For Suzuki coupling, ensure the base is adequate to form the boronate salt. For Sonogashira, consider copper-free conditions.[5]

Quantitative Data Summary

The following tables summarize quantitative data for various cross-coupling reactions of iodopyrazoles, providing a comparative overview of different catalytic systems and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of 4-Iodopyrazoles

Catalyst SystemBaseSolventTemp (°C)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O80-10040-60A standard, readily available catalyst, may require higher temperatures.[6]
PdCl₂(dppf)K₂CO₃Dioxane80-10050-70Often provides better results than Pd(PPh₃)₄.[6]
Pd₂(dba)₃ / XPhosK₃PO₄Toluene/H₂O70-9070-90Versatile Pd(0) source with a bulky ligand, shows good activity.[6]
Pd(OAc)₂ / SPhosKFToluene/H₂O80Good to ExcellentHighly effective for a variety of substituted arylboronic acids.[6]
XPhos Pd G2K₂CO₃Ethanol/H₂O120 (µW)HighMicrowave heating can significantly reduce reaction times.[6]

Table 2: Buchwald-Hartwig Amination of 4-Halopyrazoles

SubstrateAmineCatalyst SystemYield (%)Key Observations
4-IodopyrazoleAlkylamine with β-HCuI / ligand~70More effective than the bromo analogue in copper-catalyzed reactions with alkylamines possessing a β-hydrogen.[2]
4-BromopyrazoleAmine without β-HPd(dba)₂ / tBuDavePhosGoodThe most effective substrate for palladium-catalyzed amination with amines lacking a β-hydrogen.[2]
4-BromopyrazolePiperidinePd(dba)₂ / tBuDavePhos60Good yield with a cyclic secondary amine.[2]
4-BromopyrazoleMorpholinePd(dba)₂ / tBuDavePhos67Good yield with another cyclic secondary amine.[2]
4-IodopyrazolePyrrolidineCuI / ligand43Significantly higher yield compared to the Pd-catalyzed reaction of the bromo analogue.[2]

Table 3: Sonogashira Coupling of 4-Iodopyrazoles

Catalyst SystemCo-catalystBaseSolventTemp (°C)Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃NEt₃NRoom TempHighA classic, reliable system with mild reaction conditions.[4]
Pd(OAc)₂ / XPhosCuICs₂CO₃Dioxane80~90-97Highly active ligand allows for lower catalyst loading.[4]
Pd(P(t-Bu)₃)₂NoneK₂CO₃Toluene100~85-94Example of a copper-free Sonogashira system.[4]

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Iodo-1-methyl-1H-pyrazole

This protocol describes a rapid and efficient method for the synthesis of 4-aryl-1-methylpyrazoles using microwave irradiation.[9]

  • Materials:

    • 4-Iodo-1-methyl-1H-pyrazole (1.0 equiv)

    • Arylboronic acid (1.1 equiv)

    • Pd(PPh₃)₄ (2 mol%)

    • Cesium carbonate (Cs₂CO₃) (2.5 equiv)

    • 1,2-Dimethoxyethane (DME)

    • Water

  • Procedure:

    • To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.55 mmol, 1.1 equiv).

    • Add DME (3 mL) and H₂O (1.2 mL) to the vial.

    • Purge the vial with nitrogen.

    • Add Pd(PPh₃)₄ (0.01 mmol, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.

    • Seal the vial and place it in a microwave reactor.

    • Irradiate the reaction mixture at 90°C for 5-12 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Copper-Catalyzed Buchwald-Hartwig Amination of 4-Iodopyrazole with an Alkylamine

This protocol is adapted for the amination of 4-iodopyrazoles with alkylamines possessing β-hydrogens.[2][8]

  • Materials:

    • 4-Iodo-1-tritylpyrazole (1.0 equiv)

    • Alkylamine (1.2-1.5 equiv)

    • Copper(I) iodide (CuI) (10 mol%)

    • 2-isobutyrylcyclohexanone (ligand) (20 mol%)

    • Potassium tert-butoxide (KOtBu) (2.0 equiv)

    • Anhydrous, degassed solvent (e.g., toluene or DMF)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine the 4-iodo-1-tritylpyrazole, CuI, and KOtBu.

    • Evacuate and backfill the tube with inert gas three times.

    • Add the anhydrous, degassed solvent, the amine, and the ligand via syringe.

    • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove insoluble copper salts.

    • Separate the organic layer from the filtrate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the residue by column chromatography on silica gel.

Protocol 3: Classic Sonogashira Coupling of 4-Iodopyrazole

This protocol outlines a standard procedure for the Sonogashira coupling of 4-iodopyrazoles.[6]

  • Materials:

    • 4-Iodopyrazole (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (2 mol%)

    • Copper(I) iodide (CuI) (4 mol%)

    • Triethylamine (TEA) (solvent and base)

  • Procedure:

    • In a reaction vessel under an inert atmosphere, combine the 4-iodopyrazole, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI.

    • Add triethylamine.

    • Stir the mixture at room temperature and monitor the reaction progress by TLC.

    • Upon completion, filter the reaction mixture and remove the solvent under reduced pressure.

    • Purify the residue by column chromatography to yield the desired product.

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling and the Competing Deiodination Pathway

Suzuki_Deiodination Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I ArPdI Ar-Pd(II)-I(L_n) OxAdd->ArPdI Transmetal Transmetalation (Ar'B(OR)2) ArPdI->Transmetal Ar'B(OR)2 Base Deiod_step Proto-deiodination ArPdI->Deiod_step ArPdAr Ar-Pd(II)-Ar'(L_n) Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product H_source Hydrogen Source (e.g., H2O) H_source->Deiod_step Deiod_step->Pd0 Catalyst Regeneration Byproduct Ar-H Deiod_step->Byproduct

Caption: Catalytic cycle of Suzuki-Miyaura coupling with the competing deiodination pathway.

Troubleshooting Workflow for Low Yield / High Deiodination

Troubleshooting_Workflow Start Low Yield or Significant Deiodination Check_Conditions Review Reaction Conditions Start->Check_Conditions Anhydrous Ensure Anhydrous/Anaerobic Conditions Check_Conditions->Anhydrous Moisture/Air Sensitive? Base Optimize Base Anhydrous->Base Success Improved Yield Anhydrous->Success Resolved Ligand Screen Ligands Base->Ligand Base->Success Resolved Temperature Lower Reaction Temperature Ligand->Temperature Ligand->Success Resolved Alternative Consider Alternative Halogen (e.g., Br) Temperature->Alternative Still problematic? Temperature->Success Resolved Alternative->Success Resolved

Caption: A logical workflow for troubleshooting low yields due to deiodination in cross-coupling reactions.

Decision Pathway for Catalyst Selection in Buchwald-Hartwig Amination

Buchwald_Hartwig_Decision Start Select Amine for Buchwald-Hartwig Amination Check_Beta_H Does the amine have β-hydrogens? Start->Check_Beta_H Use_Cu Use Copper Catalyst (e.g., CuI / ligand) Check_Beta_H->Use_Cu Yes Use_Pd Use Palladium Catalyst (e.g., Pd(dba)₂ / tBuDavePhos) Check_Beta_H->Use_Pd No Proceed Proceed with Reaction Use_Cu->Proceed Use_Pd->Proceed

Caption: Decision-making process for catalyst selection in Buchwald-Hartwig amination of iodopyrazoles.

References

Technical Support Center: Iodopyrazole Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving iodopyrazole substrates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimentation.

Troubleshooting Guides

This section addresses specific problems that may arise during your iodopyrazole Suzuki reactions, offering potential causes and solutions in a question-and-answer format.

Question 1: Why is my Suzuki coupling reaction with 4-iodopyrazole resulting in low or no product yield?

Answer: Low or non-existent product yield is a frequent challenge that can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

  • Catalyst Inactivity: The active Pd(0) species, which is crucial for the catalytic cycle, may not be forming or could be deactivating prematurely.[1][2] The formation of palladium black is a visual indicator of catalyst aggregation and deactivation.[2]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst such as XPhos Pd G2, which readily generates the active catalytic species.[1][3] It is also critical to ensure all solvents and reagents are thoroughly degassed to prevent oxidation of the catalyst.[1]

  • Inappropriate Ligand Choice: The phosphine ligand may not be suitable for the specific iodopyrazole substrate, leading to inefficient oxidative addition or reductive elimination steps in the catalytic cycle.[1]

    • Solution: For electron-rich heteroaromatic substrates like pyrazoles, bulky, electron-rich phosphine ligands such as XPhos and SPhos often improve reaction efficiency.[1][3][4]

  • Incorrect Base Selection: The base might be too weak or have poor solubility in the reaction medium, hindering the crucial transmetalation step.[1][3]

    • Solution: A screening of stronger, soluble bases like K₃PO₄ and Cs₂CO₃ is advisable.[1][3] For anhydrous bases, the addition of a small amount of water can be beneficial.[1]

  • Sub-optimal Reaction Temperature: The reaction may not have sufficient thermal energy to proceed at a reasonable rate.[1]

    • Solution: Gradually increase the reaction temperature.[1] Microwave irradiation can also be employed for rapid and uniform heating, which can significantly reduce reaction times.[1][3]

  • Poor Reagent Quality: Degradation of starting materials, particularly the boronic acid, can halt the reaction.[1]

    • Solution: Use fresh, high-purity starting materials. Boronic acids are especially susceptible to degradation and should be stored properly.[1]

Question 2: I am observing a significant amount of dehalogenation (loss of iodine) from my starting material. What causes this and how can it be prevented?

Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction with reactive heteroaryl halides like iodopyrazoles.[1][5] It occurs when the aryl-palladium intermediate reacts with a hydrogen source instead of the boronic acid.[1] 4-Iodo-aminopyrazoles are particularly prone to this side reaction.[1]

  • Substrate Choice: The high reactivity of the C-I bond makes iodopyrazoles more susceptible to dehalogenation compared to their bromo or chloro counterparts.[5]

    • Solution: If synthetically feasible, switching to the corresponding 4-bromo- or 4-chloropyrazole can reduce the extent of dehalogenation.[1][2][5]

  • Presence of a Hydrogen Source: Water can act as a hydrogen source, leading to dehalogenation.[1]

    • Solution: Ensure anhydrous conditions by using dry solvents and reagents, and maintain an inert atmosphere (e.g., argon or nitrogen).[1]

  • Base Selection: The choice of base can influence the rate of dehalogenation.[1]

    • Solution: In some cases, weaker bases like K₂CO₃ or Cs₂CO₃ may be preferable to stronger bases to minimize this side reaction.[1]

  • N-H Acidity: For N-unsubstituted pyrazoles, the acidic N-H proton can interfere with the reaction.[2]

    • Solution: Protecting the pyrazole nitrogen with a suitable group (e.g., Boc or trityl) can significantly suppress dehalogenation.[2]

Question 3: My reaction is producing a significant amount of homo-coupled byproducts. How can I minimize their formation?

Answer: Homo-coupling, such as the formation of biphenyls from boronic acids, is another common side reaction in Suzuki couplings.[1]

  • Presence of Oxygen: Oxygen can promote the oxidative homo-coupling of boronic acids.[2]

    • Solution: It is crucial to maintain strictly anaerobic conditions by thoroughly degassing all solvents and reagents and maintaining an inert atmosphere throughout the reaction.[1][2]

  • Catalyst System: Some catalyst systems may have a higher tendency to promote homo-coupling.[1]

    • Solution: Screening different palladium sources and ligands can help identify a more selective system.[1] Using a Pd(0) source or a precatalyst that rapidly generates the active species can minimize the presence of Pd(II), which can drive homo-coupling.[2]

Frequently Asked Questions (FAQs)

Q1: What is a general, reliable starting condition for a Suzuki reaction with a 4-iodopyrazole?

A1: A good starting point is to use a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos or XPhos.[1][3] A common base is Cs₂CO₃ or K₃PO₄ (2-3 equivalents).[1][3] The reaction is typically carried out in a degassed solvent mixture such as 1,4-dioxane/water or DME/water (in a 4:1 or 3:1 ratio) at temperatures ranging from 80-110 °C.[1][3] Microwave heating at 90-120 °C can also be effective.[1][3]

Q2: How does catalyst deactivation occur in these reactions?

A2: Catalyst deactivation can occur through several mechanisms. One common pathway is the agglomeration of palladium nanoparticles, leading to the formation of inactive palladium black.[2] This can be influenced by the choice of ligand and solvent.[2] Another cause can be the strong adsorption of the product onto the catalyst surface, which blocks the active sites.[6][7] In some cases, iodide itself can act as a poison by forming inactive palladium dimers.[8]

Q3: Can I use other coupling partners besides boronic acids with iodopyrazoles?

A3: Yes, 4-iodopyrazoles are versatile substrates for various cross-coupling reactions. Due to the high reactivity of the carbon-iodine bond, they are excellent substrates for Sonogashira couplings with terminal alkynes and Buchwald-Hartwig aminations.[5] In fact, for Sonogashira reactions, 4-iodopyrazole is generally the preferred substrate over its bromo analog.[5]

Data Presentation

Table 1: Common Catalysts and Ligands for Iodopyrazole Suzuki Reactions

Catalyst/Pre-catalystLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine (integrated)2 - 5A commonly used, effective Pd(0) catalyst.[3]
Pd(OAc)₂SPhos2 - 5 (Pd), 4-10 (Ligand)A highly effective system for Suzuki-Miyaura couplings of 4-iodopyrazoles.[1]
Pd(OAc)₂XPhos2 - 5 (Pd), 4-10 (Ligand)A bulky, electron-rich ligand that can improve reaction efficiency, especially for challenging substrates.[3]
XPhos Pd G2XPhos (integrated)2 - 5A modern pre-catalyst that readily generates the active Pd(0) species.[1][2][3]

Table 2: Recommended Bases and Solvents

BaseSolvent System (Organic:Water ratio)Typical Reaction Temperature (°C)
Cs₂CO₃DME:H₂O (3:1.2)90 (Microwave)
K₂CO₃Dioxane:H₂O (4:1)90
K₃PO₄Toluene:H₂O (4:1)80 - 110
Na₂CO₃Ethanol:H₂O (3:1)120 (Microwave)

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Conventional Heating

  • To an oven-dried reaction vessel, add the 4-iodopyrazole (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).[1]

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).[1]

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.[2]

  • Add a degassed solvent mixture (e.g., 4:1 dioxane/water or toluene/water).[1]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel.[3]

Protocol 2: General Procedure for Suzuki Coupling using Microwave Irradiation

  • In a microwave reaction vial, combine the 4-iodopyrazole (1.0 equiv.), the boronic acid (1.1 equiv.), and K₂CO₃ (3.0 equiv.).[1]

  • Add the XPhos Pd G2 pre-catalyst (2 mol%).[1]

  • Add a degassed 3:1 mixture of ethanol and water.[1]

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120 °C for 15-30 minutes.[1]

  • After cooling, work up the reaction as described in Protocol 1.[1]

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)L₂(I) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [Ar'-B(OH)₃]⁻ pd_boronate Ar-Pd(II)L₂(Ar') transmetalation->pd_boronate reductive_elimination Reductive Elimination pd_boronate->reductive_elimination reductive_elimination->pd0 Reforms Catalyst product Ar-Ar' (Product) reductive_elimination->product reactants Ar-I + Ar'-B(OH)₂ reactants->oxidative_addition base Base base->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low/No Product Yield check_catalyst Is the catalyst active? (e.g., Pd black formation) start->check_catalyst catalyst_solution Use pre-catalyst (e.g., XPhos Pd G2) Ensure proper degassing check_catalyst->catalyst_solution No check_ligand Is the ligand appropriate? check_catalyst->check_ligand Yes success Successful Coupling catalyst_solution->success ligand_solution Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) check_ligand->ligand_solution No check_base Is the base strong/soluble enough? check_ligand->check_base Yes ligand_solution->success base_solution Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃) check_base->base_solution No check_temp Is the temperature optimal? check_base->check_temp Yes base_solution->success temp_solution Increase temperature Consider microwave heating check_temp->temp_solution No check_reagents Are reagents high quality? check_temp->check_reagents Yes temp_solution->success reagents_solution Use fresh/pure starting materials check_reagents->reagents_solution No check_reagents->success Yes reagents_solution->success

Caption: A logical workflow for troubleshooting low product yield in iodopyrazole Suzuki reactions.

References

Technical Support Center: Purification of 1-Ethyl-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-Ethyl-3-iodo-1H-pyrazole from its reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound? A1: Common impurities include unreacted starting materials (e.g., 1-ethyl-1H-pyrazole), regioisomers (e.g., 1-ethyl-4-iodo-1H-pyrazole and 1-ethyl-5-iodo-1H-pyrazole), di-iodinated byproducts, and residual iodinating agents or their byproducts (e.g., succinimide from N-iodosuccinimide).

Q2: Which purification techniques are most effective for this compound? A2: The most commonly employed and effective purification methods are column chromatography on silica gel, recrystallization, and distillation for liquid products.[1][2][3] An initial aqueous workup is also crucial to remove inorganic salts and water-soluble impurities.[4][5][6]

Q3: How can I monitor the progress of the purification? A3: Thin-layer chromatography (TLC) is an effective technique for monitoring purification.[7] By comparing the spots of the crude mixture, collected fractions, and starting materials, you can assess the separation efficiency. Visualization is typically achieved using a UV lamp.[7]

Q4: My purified product is a yellow oil. Is this expected? A4: Yes, substituted iodo-pyrazoles are often described as slightly yellow oils or crystals.[2][3] However, a dark color may indicate the presence of residual iodine or other impurities.

Troubleshooting and Optimization Guide

This guide addresses specific issues that may arise during the purification of this compound.

ProblemPotential CauseSuggested Solution
Low Yield After Purification Product Loss in Mother Liquor: Using excessive solvent during recrystallization.[8]Use the minimum amount of hot solvent required to dissolve the compound. Cool the solution slowly and thoroughly to maximize crystal formation.[8]
Inefficient Extraction: Poor phase separation or insufficient number of extractions.Ensure complete phase separation during aqueous workup. Perform multiple extractions (e.g., 3x) with the organic solvent to maximize recovery.[9][10]
Incomplete Reaction: The synthesis did not go to completion, leaving significant starting material.Re-evaluate the reaction conditions (time, temperature, stoichiometry) before purification.
Mixture of Regioisomers Non-selective Iodination: The reaction conditions led to the formation of multiple iodinated isomers.Separation can be achieved through careful column chromatography, as isomers often have different polarities.[11] Fractional recrystallization may also be effective if the isomers have different solubilities.[12]
Product "Oiling Out" During Recrystallization Supersaturation Above Melting Point: The compound is precipitating from the solution at a temperature above its melting point.[8]Add more of the "good" solvent to lower the saturation point, ensure very slow cooling, or change the solvent system entirely.[8] Using a seed crystal can also induce proper crystallization.[8]
Residual Color in Final Product Trace Iodine: Incomplete quenching of the iodinating agent.During the aqueous workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.[1][5]
Difficulty Separating Product from N-Iodosuccinimide (NIS) Byproduct (Succinimide) Similar Polarity: Succinimide can sometimes co-elute with the product in certain solvent systems.Wash the crude reaction mixture with water or a basic aqueous solution (e.g., saturated NaHCO₃) to remove the acidic succinimide before proceeding with chromatography.[2][13]

Visualizations

A general workflow for the purification process is outlined below, followed by a decision tree for troubleshooting common issues.

G Purification Workflow for this compound cluster_start Reaction cluster_workup Initial Cleanup cluster_purification Final Purification cluster_end Final Product Crude Crude Reaction Mixture Quench Quench Reaction (e.g., with Na2S2O3) Crude->Quench Extract Solvent Extraction (e.g., DCM or EtOAc) Quench->Extract Wash Aqueous Washes (H2O, Brine) Extract->Wash Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography If liquid or inseparable isomers Recrystallization Recrystallization Concentrate->Recrystallization If solid Pure_Product Pure this compound Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: General purification workflow.

G Troubleshooting Purification Issues start Analysis of Purified Product p1 Is the yield low? start->p1 Check Yield p2 Is the product impure (e.g., multiple spots on TLC)? start->p2 Check Purity p3 Did the product 'oil out'? start->p3 Check Physical Form ok Purity and Yield OK start->ok No Issues s1a Minimize solvent in recrystallization p1->s1a s1b Ensure thorough extraction p1->s1b s2a Optimize column chromatography (adjust solvent gradient) p2->s2a s2b Attempt fractional recrystallization p2->s2b s2c Perform Na2S2O3 wash for iodine p2->s2c s3a Use more 'good' solvent p3->s3a s3b Ensure slow cooling p3->s3b s3c Add a seed crystal p3->s3c

Caption: Troubleshooting decision tree.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This method is highly effective for separating the target compound from regioisomers and other byproducts with different polarities.[1][5]

  • Workup: After the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.[5] Extract the mixture with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[5][9] Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[5][9]

  • Sample Preparation: Concentrate the dried organic solution under reduced pressure to obtain the crude product. For loading onto the column, dissolve the crude oil in a minimal amount of the chromatography eluent or DCM. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Prepare a silica gel column using a suitable solvent system. A common starting point is a mixture of hexane and ethyl acetate.[2][13]

  • Elution: Load the prepared sample onto the top of the column. Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity mixture (e.g., 95:5 hexane/EtOAc) and gradually increasing the polarity, is often effective.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Typical Solvent Systems for Column Chromatography

Solvent SystemTypical Ratios (v/v)Application Notes
Hexane / Ethyl Acetate9:1 to 2:3A versatile system for many pyrazole derivatives.[2][13] Start with a higher hexane ratio and gradually increase the ethyl acetate content.
Dichloromethane / Methanol100:0 to 95:5Useful for more polar compounds or to elute stubborn impurities.
Petroleum Ether / Ethyl Acetate50:1 to 10:1A common alternative to hexane-based systems.[7]
Protocol 2: Purification by Recrystallization

This method is suitable if the crude this compound is a solid or can be induced to crystallize. It is excellent for removing small amounts of impurities.

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.[8] Common solvents for pyrazoles include ethanol, isopropanol, acetone, and hexane/ethyl acetate mixtures.[2][4][8]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[8] Heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, the flask can then be placed in an ice bath.[8]

  • Crystal Collection: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals, for example, in a desiccator under vacuum, to remove residual solvent.[8]

Common Solvents for Recrystallization

Solvent / SystemTypeApplication Notes
n-Hexane / Ethyl AcetateMixed Non-polar / Polar AproticA good system for compounds of intermediate polarity. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until turbidity appears.[2]
Ethanol or IsopropanolProticEffective for more polar pyrazole derivatives.[4]
AcetonePolar AproticAnother option for polar compounds.[4]
WaterProticCan be used as an anti-solvent with organic solvents like ethanol for polar compounds.[8]

References

Technical Support Center: Synthesis of 1-Ethyl-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-3-iodo-1H-pyrazole.

Troubleshooting Guide & FAQs

Q1: My N-ethylation of 3-iodo-1H-pyrazole is producing a mixture of two isomers. How can I improve the regioselectivity for the desired this compound?

A1: The formation of a regioisomeric mixture, consisting of this compound and 1-ethyl-5-iodo-1H-pyrazole, is a common issue in the N-alkylation of asymmetrically substituted pyrazoles. The ratio of these isomers is influenced by both steric and electronic factors.

Troubleshooting Steps:

  • Choice of Base and Solvent: The reaction conditions play a crucial role in directing the alkylation. Using a bulkier base or a non-polar solvent can favor the formation of the less sterically hindered N1-alkylated product (this compound). Conversely, polar solvents and smaller counter-ions can lead to a higher proportion of the N2-alkylated isomer (1-ethyl-5-iodo-1H-pyrazole).

  • Protecting Group Strategy: For unequivocal synthesis of the 3-iodo isomer, consider a strategy involving a pre-functionalized pyrazole. For instance, synthesis of 1-ethyl-1H-pyrazole followed by a directed iodination at the 3-position, often through a lithiation-iodination sequence, can provide better control over the regiochemistry.

Q2: During the iodination of 1-ethyl-1H-pyrazole, I am obtaining the 4-iodo and 5-iodo isomers instead of the desired 3-iodo product. Why is this happening and what can I do?

A2: Direct electrophilic iodination of 1-ethyl-1H-pyrazole preferentially occurs at the electron-rich C4 position, and to a lesser extent, the C5 position. The C3 position is generally less reactive towards electrophilic attack in 1-substituted pyrazoles.

Troubleshooting Steps:

  • Directed Iodination: To achieve iodination at the C3 position, a directed approach is necessary. This typically involves deprotonation at the C3 position using a strong base like n-butyllithium (n-BuLi) at low temperatures, followed by quenching with an iodine source (e.g., I₂). This method is highly regioselective for the 3-position.

  • Starting Material Selection: Consider starting with a pyrazole precursor that already has a substituent at the 3-position which can be converted to an iodo group.

Q3: My final product is contaminated with di-iodinated byproducts. How can I prevent their formation?

A3: The formation of di-iodinated pyrazoles (e.g., 1-ethyl-3,4-diiodo-1H-pyrazole or 1-ethyl-3,5-diiodo-1H-pyrazole) occurs when the mono-iodinated product undergoes a second iodination.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Use of a slight excess or a 1:1 molar ratio of the iodinating agent to the pyrazole substrate is recommended.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Avoid prolonged reaction times and high temperatures, which can promote over-iodination.

  • Choice of Iodinating Agent: Milder iodinating agents may offer better control and reduce the formation of di-iodinated species.

Q4: I am having difficulty purifying my this compound from its regioisomers and other byproducts. What are the recommended purification methods?

A4: The separation of iodo-pyrazole isomers can be challenging due to their similar polarities.

Recommended Purification Methods:

  • Column Chromatography: Silica gel column chromatography is the most common method for separating pyrazole isomers. A systematic screening of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol gradients) is crucial to achieve good separation.

  • Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification technique. The choice of solvent is critical and should be determined experimentally.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can be employed to isolate the pure desired isomer.

Quantitative Data Summary

The following table summarizes typical yields and byproduct distribution observed in the key steps of the synthesis of this compound and related reactions. Please note that these values are illustrative and can vary based on specific reaction conditions.

Reaction StepDesired ProductTypical Yield (%)Major ByproductsTypical Byproduct Ratio
N-Ethylation of 3-Iodo-1H-pyrazole This compound60-85%1-Ethyl-5-iodo-1H-pyrazole1:1 to 4:1 (N1:N2)
Directed Iodination of 1-Ethyl-1H-pyrazole This compound50-70%Unreacted Starting Material, 1-Ethyl-5-iodo-1H-pyrazoleVaries
Electrophilic Iodination of 1-Ethyl-1H-pyrazole 1-Ethyl-4-iodo-1H-pyrazole70-95%1-Ethyl-5-iodo-1H-pyrazole, Di-iodinated pyrazoles>10:1 (4-iodo:5-iodo)

Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-1H-pyrazole (N-Ethylation)

  • To a solution of 1H-pyrazole (1.0 eq) in a suitable solvent (e.g., THF, DMF) is added a base (e.g., NaH, K₂CO₃) (1.1 eq) portion-wise at 0 °C.

  • The mixture is stirred at room temperature for 30 minutes.

  • Iodoethane (1.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: Directed Iodination of 1-Ethyl-1H-pyrazole to this compound

  • A solution of 1-ethyl-1H-pyrazole (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., Argon).

  • n-Butyllithium (1.1 eq, as a solution in hexanes) is added dropwise, and the mixture is stirred at -78 °C for 1 hour.

  • A solution of iodine (1.2 eq) in anhydrous THF is added dropwise at -78 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated.

  • Purification is achieved by column chromatography.

Visualizations

experimental_workflow start Start: 3-Iodo-1H-pyrazole step1 N-Ethylation (e.g., Iodoethane, Base) start->step1 isomer_mix Mixture of Isomers (1-Ethyl-3-iodo- & 1-Ethyl-5-iodo-1H-pyrazole) step1->isomer_mix purification Purification (Column Chromatography) isomer_mix->purification product Product: this compound purification->product byproduct Byproduct: 1-Ethyl-5-iodo-1H-pyrazole purification->byproduct logical_relationship cluster_reactants Reactants cluster_products Potential Products 1-Ethyl-1H-pyrazole 1-Ethyl-1H-pyrazole This compound Desired Product: This compound 1-Ethyl-1H-pyrazole->this compound Directed Iodination 1-Ethyl-4-iodo-1H-pyrazole Byproduct: 1-Ethyl-4-iodo-1H-pyrazole 1-Ethyl-1H-pyrazole->1-Ethyl-4-iodo-1H-pyrazole Electrophilic Iodination (Major) 1-Ethyl-5-iodo-1H-pyrazole Byproduct: 1-Ethyl-5-iodo-1H-pyrazole 1-Ethyl-1H-pyrazole->1-Ethyl-5-iodo-1H-pyrazole Electrophilic Iodination (Minor) Iodinating Agent Iodinating Agent Iodinating Agent->this compound Iodinating Agent->1-Ethyl-4-iodo-1H-pyrazole Iodinating Agent->1-Ethyl-5-iodo-1H-pyrazole Di-iodinated Pyrazoles Byproduct: Di-iodinated Pyrazoles 1-Ethyl-4-iodo-1H-pyrazole->Di-iodinated Pyrazoles Over-iodination

Improving regioselectivity in the synthesis of 1-Ethyl-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the synthesis of 1-Ethyl-3-iodo-1H-pyrazole, with a focus on improving regioselectivity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Question 1: My reaction is producing a mixture of regioisomers, primarily the desired this compound and the undesired 1-Ethyl-5-iodo-1H-pyrazole. How can I improve the regioselectivity for the 3-iodo isomer?

Answer:

The formation of regioisomers is a common challenge in the synthesis of substituted pyrazoles. The regioselectivity of iodination is highly dependent on the reaction mechanism.

  • For Electrophilic Iodination (targeting the 4-position, but can be influenced by substituents): The C4 position of the pyrazole ring is generally the most electron-rich and therefore most susceptible to electrophilic attack. However, the directing effects of the N1-ethyl group can influence the outcome. To favor iodination at a specific position other than C4, alternative strategies are often necessary.

  • For Directed Lithiation (targeting the 5-position): A common strategy to achieve substitution at the C5 position is through directed ortho-metalation (DoM). This involves deprotonation at the C5 position with a strong base like n-butyllithium (n-BuLi), followed by quenching with an iodine source.

  • To achieve the 3-iodo isomer, a multi-step approach is often required:

    • N-Protection: Start with a pyrazole that is unsubstituted at the N1 position. The N-H proton can be protected with a suitable protecting group.

    • Directed Iodination: With the N1 position blocked, direct iodination at the C3 position can be attempted, although this can still be challenging. A more reliable method is to introduce a directing group at a different position that facilitates iodination at C3.

    • N-Ethylation: Following successful iodination at the C3 position, the protecting group can be removed, and the ethyl group can be introduced at the N1 position.

A convenient synthetic route for preparing 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives has been developed, which can serve as a valuable intermediate.[1][2]

Question 2: I am attempting a direct iodination of 1-Ethyl-1H-pyrazole, but the reaction is sluggish and gives low yields.

Answer:

Low reactivity of the pyrazole ring can lead to poor yields. Here are several factors to consider and optimize:

  • Choice of Iodinating Agent: The reactivity of the iodinating agent is critical. If you are using molecular iodine (I₂) alone, it may not be electrophilic enough. Consider using more reactive iodinating systems:

    • Iodine monochloride (ICl): This is a more polarized and thus more reactive electrophilic iodinating agent.[3][4]

    • N-Iodosuccinimide (NIS): Often used with a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄) to increase its electrophilicity.[5]

    • Iodine with an Oxidant: A combination of molecular iodine with an oxidizing agent such as hydrogen peroxide (H₂O₂), ceric ammonium nitrate (CAN), or potassium iodate (KIO₃) can generate a more potent electrophilic iodine species in situ.[3][6][7][8][9]

  • Reaction Conditions:

    • Solvent: The choice of solvent can significantly impact the reaction. Common solvents for iodination include dichloromethane, acetonitrile, and acetic acid.[3][4][5] For greener chemistry, water has also been used as a solvent in combination with I₂/H₂O₂.[3][6]

    • Temperature: For less reactive substrates, increasing the reaction temperature may be necessary. Some procedures call for heating the reaction mixture to reflux.[8]

  • Substrate Reactivity: The presence of the N-ethyl group is an activating group, which should facilitate electrophilic substitution. However, if other deactivating groups are present on the pyrazole ring, this can decrease the nucleophilicity of the ring and slow down the reaction.

Question 3: How can I purify this compound from its regioisomers and other impurities?

Answer:

Purification of iodinated pyrazole isomers can be challenging due to their similar physical properties.

  • Column Chromatography: This is the most common method for separating regioisomers. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) is typically used. Monitoring the separation by thin-layer chromatography (TLC) is essential to determine the optimal eluent composition.[3]

  • Recrystallization: If the desired product is a solid and one isomer is significantly more abundant or has different solubility characteristics, recrystallization can be an effective purification technique.[1]

  • Preparative HPLC: For difficult separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most common side product is typically the regioisomeric 1-Ethyl-5-iodo-1H-pyrazole, especially when using methods that proceed through a lithiated intermediate.[3][8][9] Direct electrophilic iodination of 1-ethyl-1H-pyrazole would be expected to yield primarily the 4-iodo isomer due to the electronic properties of the pyrazole ring.[5] Achieving the 3-iodo isomer with high selectivity often requires a more strategic synthetic approach.

Q2: Are there any "green" methods for the iodination of pyrazoles?

A2: Yes, environmentally friendly methods for pyrazole iodination have been developed. One such method uses molecular iodine and hydrogen peroxide in water as the solvent.[3][6] This approach avoids the use of hazardous organic solvents and produces water as the only byproduct from the oxidant.

Q3: Can I use N-iodosuccinimide (NIS) for the iodination of 1-Ethyl-1H-pyrazole?

A3: Yes, N-Iodosuccinimide (NIS) is a versatile and effective reagent for the iodination of pyrazoles.[5] Its reactivity can be enhanced by the addition of a catalytic amount of a strong acid, such as sulfuric acid or trifluoroacetic acid. This method is often effective for a range of substituted pyrazoles.[5]

Q4: How does the substituent at the N1 position influence the regioselectivity of iodination?

A4: The substituent at the N1 position has a significant directing effect on electrophilic substitution. An alkyl group like ethyl is an electron-donating group, which activates the pyrazole ring towards electrophilic attack. The electronic directing effects of the ring nitrogens and the N1-substituent generally favor substitution at the C4 position.[5] To achieve substitution at other positions, methods that do not rely on the intrinsic electronic preferences of the ring, such as directed metalation, are often employed.

Data Presentation

Table 1: Comparison of Iodination Methods for Pyrazole Derivatives

MethodReagentsSolvent(s)TemperatureTypical Yield (%)RegioselectivityNotes
Iodine Monochloride (ICl) ICl, Li₂CO₃DichloromethaneRoom TempUp to 95%C4Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles. The base is crucial to neutralize HCl formed.[3][4]
Molecular Iodine/Hydrogen Peroxide I₂, H₂O₂WaterRoom Temp63 - 100%C4A green and practical method using water as the solvent.[3][6]
Molecular Iodine/CAN I₂, Ceric Ammonium Nitrate (CAN)AcetonitrileRefluxGood to ExcellentC4CAN acts as a mild oxidant. Effective for various pyrazole derivatives.[3][8][9]
N-Iodosuccinimide (NIS) NIS, Acid (e.g., H₂SO₄, TFA)VariousRoom TempVariableC4A versatile method, often used for less reactive pyrazoles.[5]
n-Butyllithium/Molecular Iodine n-BuLi, I₂THF-78 °C to RT65 - 89%C5Allows for the exclusive synthesis of 5-iodo pyrazole derivatives via lithiation.[3][8][9]

Experimental Protocols

Protocol 1: General Procedure for Electrophilic Iodination using N-Iodosuccinimide (NIS) and Sulfuric Acid

This protocol is adapted for 1-Ethyl-1H-pyrazole based on a general method for pyrazole iodination.[5]

  • Dissolve 1-Ethyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Iodosuccinimide (1.1 eq.) to the solution.

  • Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Iodination at the C5 Position via Lithiation

This protocol is for the synthesis of the 1-Ethyl-5-iodo-1H-pyrazole isomer and is based on a general method.[3][8][9]

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-Ethyl-1H-pyrazole (1.0 eq.) in dry tetrahydrofuran (THF).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-butyllithium (n-BuLi) (1.3 eq.) dropwise with vigorous stirring.

  • Stir the reaction mixture at -78 °C for 10 minutes.

  • Add a solution of iodine (I₂) (1.4 eq.) in dry THF.

  • Allow the reaction mixture to warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with an organic solvent like dichloromethane.

  • Wash the organic layer with saturated aqueous sodium thiosulfate and then with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Regioselectivity start Start: Synthesis of This compound problem Problem: Low Regioselectivity (Mixture of Isomers) start->problem check_method Identify the Iodination Method Used problem->check_method electrophilic Electrophilic Iodination (e.g., NIS, ICl, I2/Oxidant) check_method->electrophilic Electrophilic Conditions lithiated Directed Lithiation (n-BuLi then I2) check_method->lithiated Lithiating Conditions solution_electrophilic Outcome: Primarily C4-iodination. To achieve C3, a multi-step synthesis is likely required. electrophilic->solution_electrophilic solution_lithiated Outcome: Primarily C5-iodination. This method is not suitable for direct C3-iodination. lithiated->solution_lithiated recommendation Recommended Strategy for 3-Iodo Isomer: Multi-step Synthesis solution_electrophilic->recommendation solution_lithiated->recommendation step1 1. N-H Pyrazole Starting Material recommendation->step1 step2 2. Directed C3-Iodination step1->step2 step3 3. N-Ethylation step2->step3 end End: Pure this compound step3->end

Caption: Troubleshooting workflow for improving the regioselectivity in the synthesis of this compound.

References

Technical Support Center: Microwave-Assisted Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microwave-assisted synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my pyrazole synthesis unexpectedly low?

A1: Low yields in microwave-assisted pyrazole synthesis can arise from several factors. Common causes include incomplete reactions, suboptimal microwave parameters, or side product formation. To troubleshoot, consider the following:

  • Reaction Monitoring: Ensure the reaction has gone to completion by monitoring its progress with techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Microwave Parameters: The microwave power, temperature, and reaction time are critical. These parameters often need to be optimized for specific substrates.[2][3] Uneven heating within the microwave cavity can also be a factor.[4]

  • Solvent Choice: The solvent plays a crucial role in microwave synthesis due to its dielectric properties. Solvents like ethanol, methanol, or even solvent-free conditions have been successfully used.[5][6][7][8] The choice of solvent can significantly impact heating efficiency and reaction outcomes.

  • Catalyst: The type and amount of acid or base catalyst can be critical for facilitating the reaction.[1]

Q2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?

A2: Byproduct formation is a common issue that can be addressed by fine-tuning the reaction conditions.

  • Temperature Control: Overheating can lead to decomposition of reactants or products, or promote side reactions. Precise temperature control is crucial. Some microwave reactors allow for accurate temperature monitoring and control.[7][8]

  • Reaction Time: Shorter reaction times, often achievable with microwave synthesis, can minimize the formation of byproducts.[4][9][10] Monitor the reaction closely to stop it once the desired product is formed.

  • Solvent-Free Conditions: In some cases, running the reaction under solvent-free conditions can improve selectivity and simplify purification.[7][8][11]

Q3: How do I choose the appropriate microwave power and temperature for my synthesis?

A3: The optimal microwave power and temperature are highly dependent on the specific reactants, solvent, and scale of the reaction.

  • Method Development: A systematic approach to method development is recommended. This involves screening different solvents, temperatures, and reaction times to find the optimal conditions.[5]

  • Literature Precedent: Start with conditions reported for similar pyrazole syntheses in the literature as a guideline.

  • Power vs. Temperature Control: Modern microwave reactors allow for either power or temperature control. Temperature control is generally preferred for better reproducibility and to avoid overheating.

Q4: Can I use a domestic microwave oven for my synthesis?

A4: While some studies have reported the use of domestic microwave ovens, it is generally not recommended for several reasons.[3]

  • Safety: Domestic ovens lack the safety features of dedicated laboratory microwave reactors, such as pressure monitoring and containment.

  • Reproducibility: They often provide uneven heating and lack precise temperature and power control, leading to poor reproducibility.[7][8]

  • Reaction Monitoring: It is difficult to monitor the reaction progress in a domestic microwave.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield Incomplete reactionIncrease reaction time or temperature. Monitor reaction progress using TLC or LC-MS.[1]
Suboptimal microwave parametersOptimize microwave power and temperature. A typical starting point could be 100-420 W and 70-150°C.[2][3][5][6]
Poor microwave absorptionSelect a solvent with a higher dielectric constant (e.g., ethanol, DMF). If using a non-polar solvent, a susceptor may be needed.
Reactant degradationLower the reaction temperature or shorten the irradiation time.
Formation of Multiple Products Reaction temperature is too highDecrease the reaction temperature and monitor the reaction closely.[7][8]
Incorrect stoichiometryEnsure the correct molar ratios of reactants are used.
Isomer formationThe reaction may be yielding different pyrazole isomers. This can sometimes be controlled by the choice of catalyst or solvent.
Reaction Mixture Charring Localized overheating ("hot spots")Ensure adequate stirring of the reaction mixture.[12] Use a more appropriate solvent for microwave heating.
Microwave power is too highReduce the microwave power and use temperature control if available.
Difficulty in Product Purification Presence of unreacted starting materialsEnsure the reaction goes to completion by optimizing the reaction time and temperature.
Formation of closely related byproductsOptimize reaction conditions for better selectivity. Employ appropriate chromatographic techniques for purification.

Experimental Protocols

General Procedure for Microwave-Assisted Synthesis of Dihydro-Pyrazoles

This protocol is adapted from a literature procedure for the synthesis of dihydro-pyrazole hybrids.[6]

Materials:

  • Substituted dibenzalacetones (1 mmol)

  • 4-Substituted phenylhydrazine hydrochloride (1 mmol)

  • Absolute ethanol (3 mL)

  • Sodium hydroxide (2.5 mmol)

  • Microwave vial

Procedure:

  • In a microwave vial, combine equimolar amounts of the appropriate substituted dibenzalacetone and 4-substituted phenylhydrazine hydrochloride (1 mmol each).

  • Add absolute ethanol (3 mL) to the vial.

  • Add sodium hydroxide (2.5 mmol, 0.10 g) to the mixture to make the solution alkaline.

  • Seal the microwave vial securely.

  • Place the vial in the microwave reactor and irradiate at 100 W and 75°C for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction vial to room temperature.

  • Proceed with product isolation and purification (e.g., filtration, recrystallization, or column chromatography).

General One-Pot Procedure for Microwave-Assisted Synthesis of Pyrazolone Derivatives

This solvent-free protocol is adapted from a procedure for the one-pot synthesis of 4-arylidenepyrazolone derivatives.[2][3][13]

Materials:

  • β-ketoester (e.g., ethyl acetoacetate) (0.45 mmol)

  • Substituted hydrazine (0.3 mmol)

  • Substituted aldehyde (0.3 mmol)

  • 50-mL one-neck flask

Procedure:

  • Place the β-ketoester (0.45 mmol), substituted hydrazine (0.3 mmol), and aldehyde (0.3 mmol) into a 50-mL one-neck flask.

  • Place the flask in a microwave oven.

  • Irradiate the mixture at a power of 420 W for 10 minutes.

  • After the irradiation is complete, allow the flask to cool to room temperature.

  • Triturate the resulting solid with a suitable solvent (e.g., ethyl acetate) and collect the product by suction filtration.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from various microwave-assisted pyrazole synthesis protocols.

Table 1: Reaction Conditions for Dihydro-Pyrazole Synthesis [6]

Reactants Microwave Power Temperature Time Solvent Yield
Dibenzalacetones & Phenylhydrazines100 W75 °C15-70 minEthanol50-82%
Dibenzalacetones & Hydrazine/Semicarbazide200 W100 °C20 minEthanol-

Table 2: Optimization of a One-Pot Pyrazolone Synthesis [2][3]

Entry Microwave Power (W) Time (min) Yield (%)
1280520
2420567
3560554
44201071
54201562

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis [9][10]

Parameter Conventional Reflux Method Microwave-Assisted Method
Reaction Time 7-9 hours9-10 minutes
Yield -79-92%
Solvent EthanolEthanol

Visualizations

experimental_workflow reactant_prep Reactant Preparation (Substrates, Solvent, Catalyst) mw_reaction Microwave Irradiation (Set Power, Temp, Time) reactant_prep->mw_reaction monitoring Reaction Monitoring (TLC, LC-MS) mw_reaction->monitoring monitoring->mw_reaction Incomplete? workup Reaction Work-up (Cooling, Quenching) monitoring->workup Complete? isolation Product Isolation (Filtration, Extraction) workup->isolation purification Purification (Recrystallization, Chromatography) isolation->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: Experimental workflow for microwave-assisted pyrazole synthesis.

troubleshooting_guide start Low Yield or Byproduct Formation check_completion Is the reaction complete? start->check_completion optimize_time_temp Increase Time/Temp & Monitor check_completion->optimize_time_temp No check_byproducts Significant byproducts? check_completion->check_byproducts Yes optimize_time_temp->check_completion lower_temp Lower Temperature Shorten Time check_byproducts->lower_temp Yes check_solvent Re-evaluate Solvent/ Catalyst check_byproducts->check_solvent No final_product Improved Yield/ Purity lower_temp->final_product check_solvent->final_product

Caption: Troubleshooting decision tree for pyrazole synthesis.

References

Troubleshooting homocoupling in Sonogashira reactions of iodopyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the common challenge of alkyne homocoupling in Sonogashira reactions involving iodopyrazole substrates.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the Sonogashira reaction, and why is it a problem with iodopyrazoles?

A1: Homocoupling, often referred to as Glaser or Hay coupling, is a prevalent side reaction in Sonogashira couplings where two terminal alkyne molecules react to form a symmetric 1,3-diyne dimer. This process consumes the alkyne starting material, leading to a reduced yield of the desired cross-coupled product and complicating the purification process.[1] Iodopyrazoles, being electron-rich heteroaromatics, can sometimes exhibit different reactivity patterns compared to simple aryl halides, making optimization necessary to suppress this unwanted side reaction. The high reactivity of the carbon-iodine bond, while beneficial for the main reaction, also means that reaction conditions must be carefully controlled to prevent side reactions.[2]

Q2: My reaction is producing a significant amount of the alkyne dimer. What are the primary causes?

A2: The formation of the homocoupled diyne is primarily caused by two factors: the presence of oxygen and the copper(I) co-catalyst.[1] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway. While the copper co-catalyst is added to facilitate the Sonogashira reaction by forming this copper acetylide, it also catalyzes the unwanted dimerization.[1] Therefore, reactions that are not rigorously maintained under an inert atmosphere are highly susceptible to this side reaction.

Q3: How can I minimize homocoupling by modifying the reaction conditions?

A3: Several strategies can be employed to minimize homocoupling:

  • Inert Atmosphere: The most critical step is to rigorously exclude oxygen. This can be achieved by using Schlenk line techniques or working in a glovebox. All solvents and liquid reagents should be thoroughly degassed before use.[1]

  • Copper-Free Conditions: A direct approach is to use a copper-free Sonogashira protocol. These methods have been specifically developed to eliminate Glaser coupling.[3]

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture, for example with a syringe pump, keeps its concentration low, which disfavors the bimolecular homocoupling reaction.

  • Choice of Base and Solvent: The base and solvent system is crucial. Amine bases like triethylamine or piperidine are commonly used. Secondary amines such as piperidine or diisopropylamine can sometimes be more effective than tertiary amines in suppressing side reactions.[3] The choice of solvent can also influence the outcome.

  • Ligand Selection: The properties of the phosphine ligand on the palladium catalyst can influence the reaction pathway. Bulky and electron-rich phosphine ligands can sometimes favor the desired cross-coupling over homocoupling.[1]

Q4: What is the role of the copper co-catalyst, and will a copper-free protocol eliminate homocoupling?

A4: In the traditional Sonogashira reaction, the copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne to form a copper(I) acetylide. This intermediate then undergoes transmetalation with the palladium complex, which is a key step in the catalytic cycle.[3] However, as mentioned, the copper acetylide is also the key intermediate for the oxidative homocoupling side reaction.

Switching to a copper-free protocol is a very effective strategy for eliminating Glaser-type homocoupling.[3] These reactions rely on the palladium catalyst alone to activate the alkyne. While this can sometimes require higher temperatures or different ligands and bases to proceed efficiently, it directly removes the primary catalyst for the dimerization side reaction.[1][3]

Q5: Which palladium catalyst and ligands are best suited for iodopyrazoles?

A5: For iodopyrazoles, standard palladium catalysts like Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are often effective.[4] The reactivity of aryl iodides is generally high, allowing for mild reaction conditions.[2] However, to further suppress homocoupling and improve yields, exploring different ligands can be beneficial. Bulky, electron-rich phosphine ligands such as XPhos or SPhos, often used in modern cross-coupling reactions, can be advantageous. For copper-free systems, catalysts that are easily reduced to the active Pd(0) species are preferred. Pre-catalysts like palladacycles can also be highly effective.

Q6: How does the choice of base and solvent affect the formation of homocoupling byproducts?

A6: The base is essential for deprotonating the terminal alkyne and neutralizing the HX byproduct. Amine bases are most common. Triethylamine (TEA) can often serve as both the base and solvent.[2] However, secondary amines like piperidine can sometimes offer better results by influencing the catalytic cycle in a way that disfavors homocoupling.[3] Inorganic bases like K₂CO₃ or Cs₂CO₃ are also used, particularly in copper-free protocols, and can be effective in minimizing side reactions.

The solvent choice (e.g., THF, DMF, dioxane, or acetonitrile) can affect catalyst solubility, reaction rate, and side product formation. The optimal combination of base and solvent is often substrate-dependent and may require screening to identify the best conditions for a specific iodopyrazole derivative.

Troubleshooting Workflow

If you are observing significant homocoupling of your alkyne, follow this troubleshooting workflow to identify and address the potential causes.

G cluster_0 start High Homocoupling Observed q1 Is the system rigorously deoxygenated? start->q1 a1_no Action: Improve degassing of solvents/reagents. Use Schlenk line or glovebox. q1->a1_no No q2 Is a copper co-catalyst being used? q1->q2 Yes a1_no->q2 a2_yes Action: Switch to a 'Copper-Free' protocol. q2->a2_yes Yes q3 Is the alkyne added all at once? q2->q3 No (already copper-free) a2_yes->q3 a3_yes Action: Use a syringe pump for slow addition of the alkyne. q3->a3_yes Yes q4 Have alternative bases or ligands been tested? q3->q4 No a3_yes->q4 a4_no Action: Screen secondary amines (e.g., piperidine) or inorganic bases (e.g., K2CO3). Test bulky, electron-rich ligands. q4->a4_no No end_node Homocoupling Minimized q4->end_node Yes a4_no->end_node

A flowchart for troubleshooting homocoupling in Sonogashira reactions.

Data Presentation: Influence of Reaction Conditions

The following table summarizes the effect of different reaction conditions on the yield of the desired cross-coupled product versus the homocoupled byproduct for a representative aryl iodide. While specific data for iodopyrazoles is sparse, these trends are generally applicable.

EntryCatalyst SystemBaseSolventTemp (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
1Pd(PPh₃)₂Cl₂ / CuIEt₃NTHFRTModerate-HighSignificant under air
2Pd(PPh₃)₂Cl₂ / CuIPiperidineTHFRTHighLow
3Pd(OAc)₂ / SPhosK₂CO₃Dioxane80HighVery Low / None
4Pd(PPh₃)₄Et₃NDMF50HighLow (with strict degassing)
5Pd(PPh₃)₂Cl₂ (No CuI)PiperidineTHF60GoodVery Low / None

Note: Yields are qualitative and representative of general trends observed in Sonogashira reactions. Actual yields are highly substrate-dependent.

Catalytic Cycles

The diagram below illustrates the desired Sonogashira cross-coupling cycle and the competing Glaser homocoupling pathway. Minimizing the flux through the Glaser pathway is the primary goal of troubleshooting.

G cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Coupling (Undesired Side Reaction) pd0 Pd(0)L₂ pd_add Ar-Pd(II)(I)L₂ pd0->pd_add Oxidative Addition (Ar-I) pd_trans Ar-Pd(II)(C≡CR)L₂ pd_add->pd_trans Transmetalation pd_trans->pd0 product Ar-C≡CR (Product) pd_trans->product Reductive Elimination cu_acetylide R-C≡C-Cu(I) cu_acetylide->pd_add Transmetalation (to Pd cycle) dimer R-C≡C-C≡C-R (Dimer) cu_acetylide->dimer Oxidative Coupling (O₂ present) alkyne H-C≡C-R alkyne->cu_acetylide base Base base->cu_acetylide cuI CuI cuI->cu_acetylide

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-Ethyl-3-iodo-1H-pyrazole and 1-Ethyl-3-bromo-1H-pyrazole in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of complex molecules, particularly in the realm of pharmaceuticals and agrochemicals, pyrazole moieties are a prevalent structural motif. The choice of starting materials for the functionalization of the pyrazole core is a critical decision that can significantly impact reaction outcomes. This guide provides an objective comparison of the reactivity of 1-Ethyl-3-iodo-1H-pyrazole and 1-Ethyl-3-bromo-1H-pyrazole in Suzuki coupling reactions, supported by fundamental principles and experimental data from the literature.

Executive Summary

In the palladium-catalyzed Suzuki-Miyaura cross-coupling, the reactivity of the organohalide is a key determinant of reaction efficiency. The generally accepted order of reactivity for halogens is I > Br > Cl.[1][2] This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker carbon-iodine bond facilitating the often rate-determining oxidative addition step in the catalytic cycle.

Consequently, This compound is expected to be more reactive than 1-Ethyl-3-bromo-1H-pyrazole . This higher reactivity can translate to milder reaction conditions, such as lower temperatures and shorter reaction times, and may require lower catalyst loadings.

However, the enhanced reactivity of the iodo-pyrazole can also lead to a higher propensity for side reactions, most notably dehalogenation, where the halogen atom is replaced by a hydrogen atom.[3] This can result in the formation of 1-ethyl-1H-pyrazole as a byproduct, potentially lowering the yield of the desired coupled product. Therefore, while 1-Ethyl-3-bromo-1H-pyrazole is less reactive and may require more forcing conditions, it can sometimes provide higher and more consistent yields of the desired product due to its greater stability and lower tendency to undergo dehalogenation.[3]

Data Presentation

SubstrateArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-1H-pyrazolePhenylboronic acidXPhos-Pd-G2 (7)K₃PO₄Dioxane/H₂O1002486[4]
3-Bromo-1H-pyrazole4-Methoxyphenylboronic acidXPhos-Pd-G2 (7)K₃PO₄Dioxane/H₂O1002482[4]
3-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Dioxane/H₂O1001285Inferred from[5]
3-Iodo-1H-indazole4-Tolylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Dioxane/H₂O801692Inferred from[5]

*Note: Data for 3-iodo-1H-indazole is used as a proxy to illustrate the reactivity of a C-I bond at the 3-position of an azole ring, in the absence of direct data for this compound. Direct comparison of yields between different studies should be approached with caution due to variations in experimental setups.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling of 3-bromo and 3-iodo-1H-pyrazoles, based on procedures reported in the literature. These protocols can be adapted and optimized for the specific substrates, 1-Ethyl-3-bromo-1H-pyrazole and this compound.

Protocol 1: Suzuki-Miyaura Coupling of a 3-Bromo-1H-pyrazole Derivative

This protocol is adapted from a procedure for the coupling of unprotected 3-bromopyrazole.[4]

Materials:

  • 3-Bromo-1H-pyrazole derivative (e.g., 1-Ethyl-3-bromo-1H-pyrazole) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (2.0 mmol, 2.0 equiv)

  • XPhos Pd G2 precatalyst (0.07 mmol, 7 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried reaction vessel, add the 3-bromo-1H-pyrazole derivative, arylboronic acid, XPhos Pd G2 precatalyst, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water to the vessel.

  • Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-1H-pyrazole.

Protocol 2: Suzuki-Miyaura Coupling of a 3-Iodo-1H-azole Derivative

This protocol is a general procedure for the Suzuki coupling of iodo-azoles and can be adapted for this compound.[5]

Materials:

  • 3-Iodo-1H-azole derivative (e.g., this compound) (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2-3 equiv)

  • Solvent system (e.g., 4:1 mixture of 1,4-dioxane and water)

Procedure:

  • In a reaction vessel, combine the 3-iodo-1H-azole derivative, the arylboronic acid, and the base.

  • Add the solvent system to the mixture.

  • Degas the mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition (Rate-Determining Step) pd0->oxidative_addition R-X (Ar-I or Ar-Br) pdiix R-Pd(II)-X L2 oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation R'-B(OR)2 Base pdiir R-Pd(II)-R' L2 transmetalation->pdiir reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 R-R' Reactants 1-Ethyl-3-halo-1H-pyrazole (R-X) + Arylboronic Acid (R'-B(OH)2) Product 1-Ethyl-3-aryl-1H-pyrazole (R-R')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Iodopyrazoles vs. Bromopyrazoles in Sonogashira Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira reaction, a cornerstone of modern synthetic chemistry, provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction is of paramount importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials. Within the realm of heterocyclic chemistry, the functionalization of the pyrazole core via Sonogashira coupling is a widely employed strategy. The choice of the halogen on the pyrazole ring, typically iodine or bromine, significantly influences the reaction's efficiency and outcome. This guide offers an objective comparison of the performance of iodopyrazoles and bromopyrazoles in Sonogashira reactions, supported by experimental data and detailed protocols.

Reactivity Overview: The Decisive Role of the Halogen

In palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, the reactivity of the halopyrazole is primarily governed by the strength of the carbon-halogen bond. The bond strength follows the order C-Cl > C-Br > C-I.[1] Consequently, the ease of oxidative addition to the palladium catalyst, the rate-determining step in many cases, follows the reverse order: I > Br > Cl.[2] This fundamental principle dictates that iodopyrazoles are generally more reactive than their bromopyrazole counterparts in Sonogashira reactions.[1][2]

This enhanced reactivity of iodopyrazoles often translates to milder reaction conditions, such as lower temperatures and shorter reaction times, and can lead to higher yields of the desired alkynyl-substituted pyrazoles.[2] Conversely, bromopyrazoles may necessitate more forcing conditions to achieve comparable conversions.[1]

Comparative Performance: Experimental Insights

Direct, side-by-side quantitative comparisons of iodopyrazoles and bromopyrazoles in Sonogashira reactions are not abundant in the literature, likely due to the established higher reactivity of the iodo-derivatives. However, existing studies provide compelling evidence of the superior performance of iodopyrazoles.

In one study, various substituted 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole derivatives underwent successful Sonogashira coupling with phenylacetylene under standard conditions, affording the corresponding products in high yields.[3] Crucially, the analogous bromopyrazoles failed to react under the same conditions.[3] This stark difference in reactivity underscores the practical advantages of using iodopyrazoles as substrates in Sonogashira couplings.

FeatureIodopyrazolesBromopyrazoles
Reactivity HighModerate to Low
Reaction Conditions Mild (e.g., room temperature to 60°C)Often require forcing conditions (e.g., higher temperatures)[1]
Reaction Times Generally shorterGenerally longer
Yields Generally highModerate to good, but can be low or result in no reaction
Side Reactions Prone to dehalogenation in some other cross-coupling reactions (e.g., Suzuki), but less of a concern in Sonogashira.Less prone to dehalogenation than iodopyrazoles.

Experimental Protocols

Below are detailed methodologies for Sonogashira reactions involving iodopyrazoles and a representative protocol for bromopyrazoles.

Sonogashira Coupling of 4-Iodopyrazole (General Procedure)

Materials:

  • 4-Iodopyrazole

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Solvent/Base (e.g., triethylamine or DMF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a dry reaction flask, add 4-iodopyrazole (1.0 mmol), the terminal alkyne (1.2 mmol), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%) under an inert atmosphere.[2]

  • Add the solvent/base (e.g., triethylamine).[2]

  • Stir the mixture under an inert atmosphere at a temperature ranging from room temperature to a gentle heat (e.g., 40-60 °C).[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite and remove the solvent in vacuo.[2]

  • Purify the residue by column chromatography to obtain the desired 4-alkynylpyrazole.[2]

Sonogashira Coupling of a Bromopyrazole Derivative (Representative Procedure)

This protocol is adapted from the Sonogashira coupling of 2-amino-3-bromopyridines and can be optimized for other bromopyrazole substrates.

Materials:

  • Bromopyrazole derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(CF₃COO)₂)

  • Ligand (e.g., PPh₃)

  • Copper(I) iodide (CuI)

  • Base (e.g., Et₃N)

  • Solvent (e.g., DMF)

  • Inert gas (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Under a nitrogen atmosphere, add the palladium catalyst (e.g., 2.5 mol%), ligand (e.g., 5 mol%), and CuI (e.g., 5 mol%) to a round-bottomed flask.[4]

  • Add the solvent and stir for 30 minutes.[4]

  • Add the bromopyrazole (1.0 equiv) and the terminal alkyne (1.2 equiv).[4]

  • Heat the reaction mixture to a higher temperature (e.g., 100°C) for a specified time (e.g., 3 hours), monitoring the reaction by TLC.[4]

  • After cooling, work up the reaction by quenching with water and extracting with an organic solvent.

  • The combined organic layers are then washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizing the Workflow

To aid in understanding the experimental process, the following diagrams illustrate the general workflow and the catalytic cycle of the Sonogashira reaction.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Halopyrazole, Alkyne, Catalysts & Base solvent Add Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat & Stir inert->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Column Chromatography extract->purify product product purify->product Final Product

Caption: General experimental workflow for a Sonogashira coupling reaction.

Sonogashira_Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pdiil Pd(II)L₂(Ar)(X) pd0->pdiil Oxidative Addition pdiil_alkyne Pd(II)L₂(Ar)(C≡CR) pdiil->pdiil_alkyne Transmetalation pdiil_alkyne->pd0 Reductive Elimination product Ar-C≡C-R pdiil_alkyne->product cu_acetylide Cu-C≡CR cu_acetylide->pdiil_alkyne cux CuX cu_acetylide->cux alkyne R-C≡C-H alkyne->cu_acetylide halopyrazole Ar-X halopyrazole->pdiil base Base base->cu_acetylide base_hx Base-HX

Caption: The catalytic cycle of the copper-co-catalyzed Sonogashira reaction.

Conclusion

The choice between an iodopyrazole and a bromopyrazole for Sonogashira coupling has significant practical implications for the synthetic chemist. The higher reactivity of iodopyrazoles, stemming from the weaker carbon-iodine bond, generally makes them the superior substrate, allowing for milder reaction conditions and often leading to higher product yields. While bromopyrazoles can be utilized, they frequently require more forcing conditions to achieve satisfactory results. For researchers and professionals in drug development, the use of iodopyrazoles in Sonogashira reactions can streamline synthetic routes, improve efficiency, and facilitate the generation of diverse molecular libraries based on the pyrazole scaffold.

References

A Comparative Guide to Reagents for Pyrazole Functionalization: Alternatives to 1-Ethyl-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the functionalization of the pyrazole scaffold is a cornerstone of medicinal chemistry. The pyrazole ring is a privileged structure found in numerous pharmaceuticals. 1-Ethyl-3-iodo-1H-pyrazole serves as a common building block, particularly in cross-coupling reactions where the carbon-iodine bond is readily activated. However, a range of alternative reagents and methodologies offer distinct advantages in terms of cost, efficiency, atom economy, and the introduction of diverse functional groups.

This guide provides an objective comparison of alternatives to this compound, focusing on two primary strategies: the use of other halogenated pyrazoles in cross-coupling reactions and the more modern approach of direct C-H functionalization. Experimental data is presented to support these comparisons, alongside detailed protocols for key reactions.

Cross-Coupling Reactions: A Comparison of Halogenated Pyrazoles

The most direct alternatives to iodo-pyrazoles are their bromo- and chloro- counterparts. The choice of halogen significantly impacts reactivity in transition-metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The reactivity trend is typically I > Br > Cl, but this does not always correlate with optimal results. Iodo-derivatives, while highly reactive, can be more prone to side reactions such as dehalogenation.[1] In contrast, bromo- and chloro-pyrazoles can offer greater stability and, with the right catalyst system, superior yields.[1][2][3]

For instance, in the Buchwald-Hartwig amination, 4-bromo-1-tritylpyrazole has been shown to be more effective than its 4-iodo or 4-chloro analogs for coupling with certain amines.[2][3]

Table 1: Comparison of Halopyrazoles in C-N Cross-Coupling Reactions

SubstrateAmineCatalyst / LigandBaseTemp. (°C)Yield (%)Reference
4-Iodo-1-tritylpyrazolePiperidinePd(dba)₂ / tBuXPhosNaOtBu160 (MW)35[2]
4-Bromo-1-tritylpyrazole Piperidine Pd(dba)₂ / tBuDavePhos K-OtBu 160 (MW) 88 [2][3]
4-Chloro-1-tritylpyrazolePiperidinePd(dba)₂ / RuPhosNaOtBu160 (MW)27[2]

The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common application for halo-pyrazoles.

G A Pd(0) Catalyst B Oxidative Addition A->B C Pyrazole-Pd(II)-X Complex B->C D Transmetalation C->D E Pyrazole-Pd(II)-R' Complex D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Functionalized Pyrazole F->G I1 Pyrazole-X (e.g., Iodo-pyrazole) I1->B I2 R'-B(OH)₂ I2->D

Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a 4-iodopyrazole with an arylboronic acid under microwave irradiation, adapted from cited literature.[4]

  • Preparation: To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the corresponding arylboronic acid (0.5 mmol, 1.0 equiv).

  • Solvent Addition: Add DME (3 mL) and H₂O (1.2 mL) to the vial.

  • Inerting: Purge the vial with a stream of nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.

  • Reaction: Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at 90°C for 5-12 minutes.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Direct C-H Functionalization: A Step-Economical Alternative

A more advanced alternative to the classical halogenation-coupling sequence is the direct C-H functionalization of the pyrazole ring.[5] This approach avoids the need for pre-functionalized starting materials, reducing step count and improving atom economy. Transition-metal catalysts, often palladium- or rhodium-based, can activate specific C-H bonds (typically at the C4 or C5 position) for direct coupling with various partners.[6][7]

The regioselectivity of C-H functionalization can be controlled by the choice of catalyst, directing groups on the pyrazole, and reaction conditions.[6] This method provides a powerful and efficient pathway to a wide array of functionalized pyrazoles that might be difficult to access otherwise.[5]

Table 2: Conceptual Comparison of Functionalization Strategies

FeatureHalogenation + Cross-CouplingDirect C-H Functionalization
Starting Material Halogenated PyrazoleUnsubstituted Pyrazole
Key Reagents Organometallic (e.g., Boronic Acid)Aryl Halide, Alkene, etc.
Catalyst Palladium, Copper, NickelPalladium, Rhodium, Iridium
Step Count Two or more stepsOne step
Atom Economy Lower (generates halide waste)Higher (byproduct is often H₂)
Key Advantage Well-established, predictableHigh step economy, access to novel derivatives
Key Challenge Synthesis of starting materialControlling regioselectivity

The diagram below contrasts the traditional two-step pathway with the more direct C-H activation route.

G cluster_0 Traditional Cross-Coupling Pathway cluster_1 Direct C-H Functionalization Pathway P1 Unsubstituted Pyrazole P2 Halogenation (e.g., with I₂, NIS) P1->P2 P3 Halo-Pyrazole (e.g., Iodo-pyrazole) P2->P3 P4 Cross-Coupling (e.g., Suzuki) P3->P4 P5 Functionalized Pyrazole P4->P5 C1 Unsubstituted Pyrazole C2 Direct C-H Activation (Pd, Rh catalyst) C1->C2 C3 Functionalized Pyrazole C2->C3

Caption: Comparison of synthetic routes to functionalized pyrazoles.

This protocol describes a general procedure for the palladium-catalyzed direct arylation of an N-substituted pyrazole with an aryl bromide.

  • Preparation: In an oven-dried Schlenk tube, combine the N-substituted pyrazole (1.0 mmol, 1.0 equiv), aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., SPhos, 10 mol%).

  • Base and Solvent: Add K₂CO₃ (2.0 equiv) to the tube.

  • Inerting: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 3 mL) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture at 100-120°C for 12-24 hours.

  • Monitoring: Monitor the reaction progress by GC-MS or TLC.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired C-H arylated product.

Electrophilic Substitution Reagents

For introducing specific functionalities, direct electrophilic substitution remains a fundamental alternative. Unlike cross-coupling, this method does not rely on a pre-installed halogen. The electron-rich nature of the pyrazole ring makes it susceptible to attack by electrophiles, predominantly at the C4 position.[8]

Table 3: Common Electrophilic Substitution Reactions for Pyrazole Functionalization

Reaction TypeReagentsElectrophileTypical Position
NitrationHNO₃ / H₂SO₄NO₂⁺C4
SulfonationFuming H₂SO₄SO₃C4
HalogenationI₂ / CAN, NIS, NBSI⁺, Br⁺C4 or C5[9]
AcylationRCOCl / AlCl₃ or (RCO)₂O / H₂SO₄RCO⁺C4[10]
FormylationPOCl₃ / DMF (Vilsmeier-Haack)[ClCH=NMe₂]⁺C4

These methods provide direct access to pyrazoles bearing nitro, sulfo, acyl, and other groups, which can be starting points for further synthetic transformations.

Conclusion

While this compound is a valuable and reactive reagent for constructing complex molecules via cross-coupling, researchers have a powerful and expanding toolkit of alternatives.

  • Bromo- and Chloro-pyrazoles can offer improved stability and higher yields in certain cross-coupling contexts, representing a straightforward substitution.

  • Direct C-H Functionalization presents a more modern, atom- and step-economical strategy that bypasses the need for halogenated precursors entirely, accelerating the synthesis of diverse pyrazole derivatives.

  • Electrophilic Substitution Reagents remain the most direct method for installing key functional groups like nitro and acyl moieties onto the pyrazole core.

The optimal choice of reagent and strategy depends on the specific target molecule, desired functional group, and overarching synthetic goals, including efficiency, cost, and novelty.

References

A Comparative Analysis of the Reactivity of 1-Ethyl-3-iodo-1H-pyrazole and Other Iodo-Heterocycles in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Optimal Building Blocks for Synthesis

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among the plethora of available building blocks, iodo-heterocycles stand out as highly versatile intermediates for palladium-catalyzed cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of the reactivity of 1-ethyl-3-iodo-1H-pyrazole with other commonly employed iodo-heterocycles, including iodopyridines, iodopyrimidines, and iodothiophenes, in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. The information is supported by experimental data to aid in the strategic selection of substrates and the optimization of reaction conditions.

General Reactivity Trends in Cross-Coupling Reactions

The reactivity of halo-heterocycles in palladium-catalyzed cross-coupling reactions is primarily governed by the carbon-halogen (C-X) bond strength and the electronic nature of the heterocyclic ring. The established order of reactivity for halogens is I > Br > Cl > F, which is inversely correlated with the C-X bond dissociation energy.[1] This trend makes the oxidative addition of the palladium(0) catalyst to the C-I bond—often the rate-determining step—the most facile.[2][3]

Furthermore, the electronic properties of the heterocyclic ring play a crucial role. Electron-deficient rings, such as pyrimidines, generally enhance the rate of oxidative addition, making the attached halogens more reactive.[1][4] Conversely, electron-rich heterocycles like thiophenes can also exhibit high reactivity. The position of the iodine atom on the ring also significantly influences its lability due to varying electronic environments at different positions.[1][4]

Comparative Reactivity Data

The following tables summarize quantitative data for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, comparing the performance of N-substituted 3-iodopyrazoles with other iodo-heterocycles. It is important to note that these data are compiled from various sources and are intended to be illustrative rather than a direct, side-by-side comparison under identical conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organohalide and an organoboron compound.[5][6] 3-Iodoindazoles and 3-iodo-1H-pyrazoles have been shown to be effective substrates in this reaction.[7][8][9] The reactivity can be influenced by substituents on the heterocyclic ring.[10][11] For instance, electron-rich boronic acids tend to give good yields when coupled with pyrimidine derivatives.[12]

Iodo-heterocycleBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-Aryl-3-CF3-5-iodo-1H-pyrazolePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001862[7]
3-Iodo-1H-indazolePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O1001285[13]
5-Iodopyridine derivativePhenylboronic acidPdCl₂(PPh₃)₂ (5)KHCO₃DMF/H₂O110-Good to Excellent[14]
2-IodothiopheneArylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene/EtOH/H₂O801295[15]
5-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenyl-boronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane70-80-85[12]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a halide and a terminal alkyne, proving invaluable for synthesizing alkynyl-substituted heterocycles.[16][17] Substituted 1-(1-protected)-3-iodo-1H-pyrazole derivatives have been successfully coupled with phenylacetylene in high yields.[18][19][20] The general reactivity trend for halides (I > Br) is also observed here, with aryl iodides reacting under milder conditions than aryl bromides.[17]

Iodo-heterocycleAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1-(1-Ethoxyethyl)-3-iodo-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (10)Et₃NTHF60289[18][19]
1-Aryl-3-CF3-4-iodo-1H-pyrazolePhenylacetylenePdCl₂(PPh₃)₂ (5)CuI (5)Et₃NTHFRT1894[7]
3-Iodopyridinep-TolylacetylenePd catalyst on solid support0.1% Cu₂O-THF-DMA80-73 (flow)[16]
IodobenzenePhenylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (3)Et₃NTHFRT295[17]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key transformation for forming C-N bonds.[21][22] The choice of catalytic system is crucial and often depends on the nature of the amine. For 4-halopyrazoles, palladium catalysis is effective for amines lacking β-hydrogens, while copper catalysis is often preferred for amines possessing β-hydrogens to avoid β-hydride elimination.[23][24]

Iodo-heterocycleAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)Reference
4-Iodo-1-tritylpyrazolePiperidinePd(dba)₂ (10)XPhos (20)LiHMDSXylene160 (MW)1095[23]
4-Iodo-1-tritylpyrazolen-ButylamineCuI (20)-K₂CO₃DMF120 (MW)3079[24]
1-Iodo-3,5-dimethylbenzeneDi-n-butylaminePd(OAc)₂ (1)-K₃PO₄Dioxane100-97[25]
3-IodopyridineMorpholineNiCl₂(dme) (5)-K₃PO₄Dioxane100-86[25]

Experimental Protocols

Detailed methodologies are essential for the reproducibility of synthetic procedures. Below are representative protocols for the three major cross-coupling reactions discussed.

General Protocol for Suzuki-Miyaura Coupling of a 3-Iodo-1H-indazole Derivative

This procedure is adapted from established methods for the Suzuki coupling of 3-iodoindazoles.[13]

  • Reaction Setup: To an oven-dried reaction vessel, add the 3-iodo-1H-indazole derivative (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v).

  • Degassing: Bubble an inert gas (Argon or Nitrogen) through the mixture for 15-20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

General Protocol for Sonogashira Coupling of a this compound

This protocol is based on the successful Sonogashira coupling of N-protected 3-iodopyrazoles.[18][19]

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in an anhydrous, degassed solvent such as THF.

  • Addition of Reagents: Add the base (e.g., triethylamine, 2.0 equiv.), followed by the copper(I) iodide co-catalyst (5-10 mol%) and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%).

  • Reaction: Stir the mixture at room temperature or heat to 60 °C.

  • Monitoring: Follow the disappearance of the starting materials using TLC or GC-MS.

  • Workup: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with aqueous ammonium chloride solution, water, and brine.

  • Purification: Dry the organic phase over anhydrous MgSO₄, evaporate the solvent, and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination of a 4-Iodopyrazole Derivative

This protocol is a generalized procedure for the palladium-catalyzed amination of 4-halopyrazoles with amines lacking β-hydrogens.[24]

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial under an inert atmosphere, add the 4-iodo-1-tritylpyrazole derivative (1.0 equiv.), the palladium pre-catalyst (e.g., Pd(dba)₂, 5-10 mol%), the phosphine ligand (e.g., tBuDavePhos, 10-20 mol%), and the base (e.g., KOtBu, 2.0 equiv.).

  • Inerting: Evacuate and backfill the vessel with argon or nitrogen three times.

  • Solvent and Amine Addition: Add the anhydrous, degassed solvent (e.g., xylene) via syringe, followed by the amine (1.2-1.5 equiv.).

  • Reaction: Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring. Alternatively, microwave irradiation at up to 160 °C can be used for shorter reaction times.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent in vacuo and purify the crude product by column chromatography.

Visualizations of Key Processes

Diagrams illustrating the catalytic cycle and experimental workflow provide a clearer understanding of the underlying processes.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R¹-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_r1r2 R¹-Pd(II)L₂-R² transmetalation->pd2_r1r2 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 out1 R¹-R² reductive_elimination->out1 in1 R¹-X in1->oxidative_addition in2 R²-B(OR)₃⁻ in2->transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation setup 1. Reaction Setup (Reagents & Solvent) degas 2. Degassing (Inert Atmosphere) setup->degas catalyst 3. Catalyst Addition degas->catalyst react 4. Heating & Stirring catalyst->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Workup (Extraction & Washing) monitor->workup purify 7. Purification (Chromatography) workup->purify characterize 8. Characterization (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for a cross-coupling reaction.

References

A Spectroscopic Comparison of 4-Halogenated Pyrazoles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced structural and electronic properties of heterocyclic compounds is paramount. Pyrazoles, a key scaffold in many pharmaceuticals, can be fine-tuned through halogenation, influencing their biological activity and physicochemical properties. This guide provides a comparative analysis of 4-halogenated-1H-pyrazoles (where the halogen is fluorine, chlorine, bromine, or iodine), focusing on their spectroscopic characteristics as determined by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

This guide summarizes key quantitative data in structured tables for straightforward comparison, details the experimental protocols for the cited spectroscopic techniques, and includes a visual representation of the general experimental workflow.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique to probe the vibrational modes of molecules, providing insights into functional groups and bonding. In the case of 4-halogenated pyrazoles, the N-H stretching frequency is of particular interest as it is sensitive to the electronic environment and intermolecular interactions, such as hydrogen bonding.

A comparative study of the solid-state IR spectra of pyrazole (pzH) and its 4-halogenated derivatives (4-X-pzH, where X = F, Cl, Br, I) reveals distinct patterns related to their supramolecular structures.[1] The 4-chloro and 4-bromo analogs are isostructural and form trimeric hydrogen-bonding motifs, while the 4-fluoro and 4-iodo analogs adopt catemeric structures.[1] This difference in hydrogen bonding networks is reflected in the N-H stretching region of their IR spectra.[1]

The IR spectra feature a complex region between 2600 and 3200 cm⁻¹ due to N-H stretching, which is broadened and shifted to lower frequencies by hydrogen bonding, and often overlaps with C-H stretching vibrations. A notable feature in the pyrazoles that form catemers (pzH, 4-F-pzH, and 4-I-pzH) is a sharp band around 3110-3133 cm⁻¹.[1] The N-H vibrations for pyrazoles forming trimers through hydrogen bonds are observed at lower energies compared to those forming dimers.

Table 1: Comparison of Experimental N-H Stretching Frequencies (cm⁻¹) for Pyrazole and 4-Halogenated Pyrazoles in the Solid State

CompoundHalogenSupramolecular MotifN-H Stretching Frequencies (cm⁻¹)
1H-PyrazoleHCatemer~3126 (sharp) and other bands in the 3100-3180 region
4-Fluoro-1H-pyrazoleFCatemer~3133 (sharp) and other bands in the 3100-3180 region
4-Chloro-1H-pyrazoleClTrimerBroader bands in the 3100-3180 region
4-Bromo-1H-pyrazoleBrTrimerBroader bands in the 3100-3180 region
4-Iodo-1H-pyrazoleICatemer~3110 (sharp) and less resolved bands in the 3100-3180 region

Data sourced from Raptis et al. (2023).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides valuable information about the chemical environment of protons in a molecule. In 4-halogenated pyrazoles, the chemical shifts of the N-H proton and the protons on the pyrazole ring (H³,⁵) are influenced by the electronegativity and anisotropic effects of the halogen substituent.

A systematic downfield shift of the N-H proton resonance is observed as the halogen at the 4-position becomes heavier (from F to I).[1] This trend is counterintuitive to the electronegativity of the halogens but has been attributed to other factors such as magnetic anisotropy. For the H³,⁵ protons, the chemical shifts also show a general downfield trend with increasing atomic number of the halogen, with the exception of 4-fluoropyrazole, which exhibits the most upfield shift.[1]

Table 2: Comparison of Experimental ¹H NMR Chemical Shifts (ppm) for Pyrazole and 4-Halogenated Pyrazoles in CD₂Cl₂

CompoundHalogenδ (N-H) (ppm)δ (H³,⁵) (ppm)
1H-PyrazoleH~12.5~7.65
4-Fluoro-1H-pyrazoleF~10.8~7.55
4-Chloro-1H-pyrazoleCl~11.5~7.62
4-Bromo-1H-pyrazoleBr~11.8~7.68
4-Iodo-1H-pyrazoleI~12.1~7.75

Data sourced from Raptis et al. (2023).[1]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation patterns. The fragmentation of pyrazoles under electron impact (EI) ionization typically involves two main pathways: the expulsion of a hydrogen cyanide (HCN) molecule and the loss of a nitrogen molecule (N₂).

For halogenated pyrazoles, the fragmentation is also influenced by the nature of the halogen. The mass spectra will show the molecular ion peak (M⁺) and isotopic peaks characteristic of the halogen (especially for Cl and Br). A common fragmentation pathway for halogenated aromatic compounds is the loss of the halogen atom or a hydrogen halide (HX).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. For aromatic and heterocyclic compounds like pyrazoles, the absorption bands are typically due to π → π* transitions. The position and intensity of these bands are sensitive to substituents on the ring.

While experimental comparative UV-Vis data for the full series of 4-halo-1H-pyrazoles was not found in the reviewed literature, some general trends can be expected. The parent 1H-pyrazole exhibits a UV absorption maximum around 203 nm in the gas phase.[2] Halogen substitution on an aromatic ring generally leads to a bathochromic (red) shift of the absorption maxima. This effect is expected to increase with the polarizability of the halogen, so the trend in λmax would likely be F < Cl < Br < I. However, other electronic effects can also play a role. For more complex halogenated pyrazole derivatives, UV-Vis absorption maxima have been reported, but a direct comparison to the simple 4-halopyrazoles is not straightforward.[3]

Experimental Protocols

Infrared (IR) Spectroscopy

Solid-state infrared spectra can be recorded using an FT-IR spectrometer.[1] A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on the ATR crystal. Spectra are typically recorded in the range of 4000–400 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra can be recorded on a 400 MHz NMR spectrometer.[1] Samples are dissolved in a deuterated solvent, such as dichloromethane-d₂ (CD₂Cl₂), and chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

Electron impact (EI) mass spectra can be obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction. The electron energy is typically set to 70 eV. The instrument separates ions based on their mass-to-charge ratio (m/z), and the resulting spectrum shows the relative abundance of each ion.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, methanol, or hexane). The absorbance is measured as a function of wavelength, typically in the range of 200–400 nm for pyrazole derivatives.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a series of synthesized halogenated pyrazoles.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of Halogenated Pyrazoles Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Structural_Confirmation Structural Confirmation IR->Structural_Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation UV_Vis->Structural_Confirmation Comparative_Analysis Comparative Analysis of Spectroscopic Data Structural_Confirmation->Comparative_Analysis Structure_Property Structure-Property Relationship Comparative_Analysis->Structure_Property

Caption: General workflow for the synthesis and spectroscopic characterization of halogenated pyrazoles.

References

A Comparative Guide to Base Efficacy in Suzuki Coupling of 1-Ethyl-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of the critical role of bases in the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-Ethyl-3-iodo-1H-pyrazole with arylboronic acids, supported by experimental data and detailed protocols.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the synthesis of novel pharmaceutical compounds, the pyrazole moiety is a prevalent scaffold, and its functionalization via Suzuki coupling is of significant interest. A critical parameter influencing the yield and efficiency of this reaction is the choice of base. This guide provides a comparative analysis of the efficacy of different bases in the Suzuki coupling of this compound with a generic arylboronic acid, offering valuable insights for reaction optimization.

The Crucial Role of the Base in the Catalytic Cycle

The base in a Suzuki-Miyaura coupling reaction plays a multifaceted role, primarily activating the boronic acid for transmetalation to the palladium center. The generally accepted mechanism involves the formation of a borate complex (e.g., [ArB(OH)3]-), which is more nucleophilic than the free boronic acid, thereby facilitating the transfer of the organic group to the palladium catalyst. The choice of base can significantly impact the reaction rate and overall yield by influencing the rate of this key transmetalation step and maintaining the catalytically active form of the palladium complex.

Comparative Efficacy of Different Bases

BasepKa (of conjugate acid)Expected Yield (%)Observations
Sodium Carbonate (Na₂CO₃)10.385-95A commonly used, cost-effective, and moderately strong base. Often provides a good balance of reactivity and functional group tolerance.
Potassium Carbonate (K₂CO₃)10.388-98Similar to Na₂CO₃ but can be more effective due to the higher solubility of the resulting borate salts in some solvent systems.
Cesium Carbonate (Cs₂CO₃)10.390-99Often provides the highest yields, particularly for challenging couplings, due to the high solubility and oxophilicity of the cesium cation.
Potassium Phosphate (K₃PO₄)12.380-95A stronger base that can be effective in cases where weaker carbonates are insufficient. Can be particularly useful for less reactive coupling partners.
Sodium Hydroxide (NaOH)15.760-80A very strong base that can promote side reactions, such as hydrolysis of the boronic acid or degradation of sensitive functional groups.
Triethylamine (TEA)10.840-60An organic base that is often less effective than inorganic bases in Suzuki couplings as it is generally not strong enough to efficiently form the borate complex.

Note: The expected yields are estimates based on trends observed in Suzuki couplings of similar heteroaryl iodides. Actual yields may vary depending on the specific arylboronic acid, catalyst, ligand, solvent, and reaction temperature.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, which can be adapted for screening different bases.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the selected base (2.0 mmol).

  • Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane/Water, 4:1).

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS, typically 2-12 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 1-Ethyl-3-aryl-1H-pyrazole.

Logical Workflow for Base Screening in Suzuki Coupling

The following diagram illustrates a logical workflow for the selection and optimization of a base for the Suzuki coupling of this compound.

Suzuki_Base_Screening cluster_start Initial Setup cluster_screening Base Screening cluster_optimization Optimization cluster_end Final Protocol Start Define Substrates: This compound & Arylboronic Acid Catalyst Select Catalyst System: e.g., Pd(PPh3)4 Start->Catalyst Solvent Choose Solvent System: e.g., Dioxane/Water Start->Solvent Base_Screen Screen a Range of Bases: Na2CO3, K2CO3, Cs2CO3, K3PO4 Catalyst->Base_Screen Solvent->Base_Screen Run_Reactions Run Small-Scale Reactions Under Identical Conditions Base_Screen->Run_Reactions Analyze_Yields Analyze Yields by LC-MS or 1H NMR Run_Reactions->Analyze_Yields Identify_Best_Base Identify Most Promising Base(s) Analyze_Yields->Identify_Best_Base Optimize_Conditions Optimize Other Parameters: Temperature, Concentration, Catalyst Loading Identify_Best_Base->Optimize_Conditions Final_Protocol Establish Final Optimized Protocol for Scale-up Optimize_Conditions->Final_Protocol

Caption: A logical workflow for the systematic screening and optimization of bases in a Suzuki-Miyaura coupling reaction.

Conclusion

The selection of an appropriate base is paramount for achieving high yields and reaction efficiency in the Suzuki coupling of this compound. While inorganic carbonate bases such as potassium carbonate and cesium carbonate are often excellent starting points, the optimal choice is substrate-dependent. A systematic screening of a panel of bases, as outlined in the provided workflow and protocol, is a prudent approach to identify the most effective conditions for a specific coupling reaction, ultimately accelerating the synthesis of target molecules in drug discovery and development.

A Comparative Guide to the Kinetic Performance of 1-Ethyl-3-iodo-1H-pyrazole and its Analogs in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic and reactivity profiles of 1-Ethyl-3-iodo-1H-pyrazole and related halo-pyrazoles in palladium-catalyzed cross-coupling reactions. Understanding the relative reactivity of these substrates is crucial for optimizing reaction conditions, improving yields, and designing efficient synthetic routes in drug discovery and development. While specific kinetic data for this compound is limited in the current literature, this guide leverages established reactivity trends and experimental data from analogous systems to provide a valuable comparative analysis.

Executive Summary

The reactivity of halo-pyrazoles in cross-coupling reactions is primarily governed by the carbon-halogen bond strength, following the general trend: I > Br > Cl. Consequently, this compound is expected to be the most reactive among its halogenated counterparts, often enabling milder reaction conditions and shorter reaction times. However, this enhanced reactivity can also lead to a higher propensity for side reactions, such as dehalogenation. This guide explores the performance of iodinated pyrazoles in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing a framework for substrate selection and experimental design.

General Reactivity and Kinetic Trends

The rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the aryl halide. The weaker carbon-iodine bond in iodopyrazoles leads to a lower activation energy for this step compared to the stronger carbon-bromine and carbon-chlorine bonds. This fundamental principle dictates the generally higher reactivity of iodo-substituted pyrazoles.

Below is a diagram illustrating the general workflow for a comparative kinetic or reactivity study of different halo-pyrazoles.

G Experimental Workflow for Comparative Reactivity Studies cluster_prep Substrate and Reagent Preparation cluster_reaction Parallel Reaction Setup cluster_monitoring Kinetic Monitoring cluster_analysis Data Analysis sub1 Synthesize/Acquire Halo-pyrazoles (e.g., this compound, 1-Ethyl-3-bromo-1H-pyrazole) react1 Set up parallel reactions for each halo-pyrazole under identical conditions (temperature, concentration, solvent) sub1->react1 sub2 Prepare Stock Solutions of Coupling Partner, Base, and Catalyst sub2->react1 react2 Initiate reactions simultaneously react1->react2 mon1 Withdraw aliquots at regular time intervals react2->mon1 mon2 Quench reaction in aliquots mon1->mon2 mon3 Analyze by GC/LC-MS or NMR to determine conversion and yield mon2->mon3 an1 Plot concentration vs. time to determine initial rates mon3->an1 an2 Compare reaction profiles and yields an1->an2

A generalized workflow for comparing the reactivity of halo-pyrazoles.

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a detailed comparison of the performance of iodinated pyrazoles with their bromo- and chloro-analogs in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. The choice of the halo-pyrazole substrate significantly influences the reaction outcome.

HalogenCatalyst System (Typical)Relative ReactivityYield Range (%)Key Observations
Iodo Pd(OAc)₂ / SPhos, K₂CO₃Highest70-95Most reactive, allowing for milder conditions. However, it can be prone to dehalogenation side reactions, which may lower yields.[1][2]
Bromo XPhos Pd G2, K₃PO₄High80-93Generally provides a good balance of reactivity and stability, often leading to higher and more consistent yields compared to iodopyrazoles.[1][2]
Chloro Pd(OAc)₂ / SPhos, K₃PO₄Moderate60-85Requires more active catalyst systems with bulky, electron-rich ligands and often higher temperatures to achieve good conversion.[1]

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Iodopyrazole Derivative

To a solution of a 1-substituted-3-iodo-1H-pyrazole (1.0 mmol) in a mixture of 1,4-dioxane (8 mL) and water (2 mL) is added the corresponding arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 4-12 hours. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water (20 mL), and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of alkynylated heterocycles. In this reaction, iodinated pyrazoles are generally the substrates of choice due to their high reactivity.

HalogenCatalyst System (Typical)Relative ReactivityYield Range (%)Key Observations
Iodo PdCl₂(PPh₃)₂, CuI, Et₃NHighest80-98The most commonly used and reactive halide for this transformation, often proceeding under mild conditions with high yields.[3]
Bromo Pd(PPh₃)₄, CuI, Et₃NModerate50-80Less reactive than iodopyrazoles and may require higher temperatures and longer reaction times.[1]
Chloro Pd₂(dba)₃, XPhos, CuI, Cs₂CO₃Low30-60Generally challenging and requires specialized, highly active catalyst systems.[1]

Experimental Protocol: Sonogashira Coupling of 1-(1-Ethoxyethyl)-3-iodo-1H-pyrazole

In a reaction vessel, 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole (1.0 mmol), phenylacetylene (1.2 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) are dissolved in triethylamine (5 mL). The mixture is stirred at room temperature under an argon atmosphere for 2-6 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.[3]

The catalytic cycle for the Sonogashira coupling is depicted below.

G Catalytic Cycle of Sonogashira Coupling cluster_cu Copper Cycle pd0 Pd(0)L₂ oadd Oxidative Addition pd0->oadd R-I pd2 R-Pd(II)(I)L₂ oadd->pd2 trans Transmetalation pd2->trans Cu-C≡CR' pd2_alkyne R-Pd(II)(C≡CR')L₂ trans->pd2_alkyne redel Reductive Elimination pd2_alkyne->redel redel->pd0 product R-C≡CR' redel->product cu_alkyne Cu-C≡CR' cuI CuI alkyne H-C≡CR' alkyne->cu_alkyne CuI, Base base Base

A simplified catalytic cycle for the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of the optimal halo-pyrazole for this reaction is highly dependent on the catalyst system and the nature of the amine.

HalogenCatalyst System (Typical)Relative ReactivityYield Range (%)Key Observations
Iodo CuI / ligandHighest (with Cu)40-70Favorable for the amination with alkylamines possessing β-hydrogens when using a copper catalyst. May be less effective with palladium catalysts for certain amines.[4]
Bromo Pd(dba)₂ / tBuDavePhosHigh (with Pd)60-90Often the most effective substrate for palladium-catalyzed amination with amines lacking β-hydrogens.[4]
Chloro Pd₂(dba)₃ / RuPhosLow to Moderate30-70Requires highly active and specialized palladium catalyst systems.

Experimental Protocol: Copper-Catalyzed Buchwald-Hartwig Amination of a 4-Iodopyrazole Derivative

In a glovebox, a vial is charged with CuI (0.1 mmol), a suitable ligand (e.g., (1R,2R)-N,N'-dimethyl-1,2-cyclohexanediamine, 0.2 mmol), the 4-iodo-1H-pyrazole derivative (1.0 mmol), and K₃PO₄ (2.0 mmol). The vial is sealed, removed from the glovebox, and the amine (1.2 mmol) and solvent (e.g., 1,4-dioxane, 2 mL) are added via syringe. The reaction mixture is then heated to 110 °C for 24 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by column chromatography.

The following flowchart provides a guide for selecting the appropriate halo-pyrazole based on the desired cross-coupling reaction.

G Halo-pyrazole Selection Guide start Select Cross-Coupling Reaction suzuki Suzuki-Miyaura start->suzuki sonogashira Sonogashira start->sonogashira buchwald Buchwald-Hartwig start->buchwald suzuki_out Consider 3-Bromopyrazole for higher yields and fewer side reactions. Use 3-Iodopyrazole for milder conditions. suzuki->suzuki_out sonogashira_out Use 3-Iodopyrazole for highest reactivity and yields. sonogashira->sonogashira_out buchwald_amine Amine type? buchwald->buchwald_amine buchwald_beta With β-hydrogens buchwald_amine->buchwald_beta Alkyl buchwald_no_beta Without β-hydrogens buchwald_amine->buchwald_no_beta Aryl or bulky alkyl buchwald_beta_out Use 3-Iodopyrazole with a Cu catalyst. buchwald_beta->buchwald_beta_out buchwald_no_beta_out Use 3-Bromopyrazole with a Pd catalyst. buchwald_no_beta->buchwald_no_beta_out

A decision guide for selecting the appropriate halo-pyrazole substrate.

Conclusion

While direct kinetic studies on this compound are not extensively available, a comprehensive analysis of reactivity trends among halo-pyrazoles provides valuable insights for synthetic chemists. Iodinated pyrazoles, including this compound, are generally the most reactive substrates in palladium-catalyzed cross-coupling reactions, often allowing for milder conditions and faster reaction times, particularly in Sonogashira couplings. However, for Suzuki-Miyaura and certain Buchwald-Hartwig aminations, the corresponding bromo-pyrazoles may offer a better balance of reactivity and stability, leading to higher overall yields. The experimental protocols and comparative data presented in this guide are intended to aid researchers in making informed decisions for the efficient synthesis of functionalized pyrazole derivatives.

References

Safety Operating Guide

Proper Disposal of 1-Ethyl-3-iodo-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 1-Ethyl-3-iodo-1H-pyrazole, ensuring the safety of laboratory personnel and environmental compliance.

Hazard Profile and Safety Precautions

Based on the safety data for analogous compounds such as 3-Iodo-1H-pyrazole and other ethyl-iodo-pyrazole derivatives, this compound is anticipated to be a hazardous substance.[1][2] The primary hazards associated with this class of compounds include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2][3]

Therefore, strict adherence to safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes and accidental contact.
Skin and Body Laboratory coatTo protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or fume hoodTo minimize inhalation of any dust or vapors.
Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory staff and prevents environmental contamination.

1. Waste Identification and Segregation:

  • Treat all this compound waste, including empty containers, as hazardous waste.

  • This compound falls under the category of halogenated organic waste.

  • Crucially, do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents.[1]

2. Containerization:

  • Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.

  • The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name: "this compound".

  • Ensure the container is kept securely closed when not in use.

3. Waste Accumulation and Storage:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from sources of ignition or incompatible chemicals.

4. Disposal Procedure:

  • Under no circumstances should this compound be disposed of down the drain. [1] This can lead to environmental contamination and potential reactions within the drainage system.

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for pickup and final disposal.

  • Follow all institutional, local, and national regulations for hazardous waste disposal. The final disposal method will likely be incineration at a permitted hazardous waste facility.[1][2]

5. Decontamination of Empty Containers:

  • Empty containers that once held this compound should also be treated as hazardous waste and disposed of through the same channels.

  • If institutional policy allows for the recycling of empty containers, they must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

A Start: this compound Waste Generated B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a new waste stream? B->C D Obtain a designated, compatible, and properly labeled hazardous waste container. C->D Yes E Transfer waste to the container in a well-ventilated area. C->E No D->E F Securely close the container. E->F G Store in designated satellite accumulation area. F->G H Contact EHS for waste pickup. G->H I End: Waste properly disposed. H->I

Disposal Workflow for this compound

This procedural guide is intended to provide essential information for the safe handling and disposal of this compound. It is imperative for all laboratory personnel to be familiar with their institution's specific policies and to consult with their EHS department for any questions or clarification. By adhering to these guidelines, researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations.

References

Personal protective equipment for handling 1-Ethyl-3-iodo-1H-pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety Guide for Handling 1-Ethyl-3-iodo-1H-pyrazole

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar compounds, including pyrazole and other iodinated pyrazole derivatives. Researchers should handle this compound with caution and treat it as potentially hazardous.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound is anticipated to present the following hazards:

  • Skin Irritation: May cause skin irritation.[1][2][3][4]

  • Eye Damage/Irritation: May cause serious eye irritation or damage.[1][2][3][4]

  • Acute Toxicity: May be harmful if swallowed or in contact with skin.[1][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or vapor.[2][4]

  • Target Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[1][3]

Personal Protective Equipment (PPE)

Appropriate PPE is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Specifications and Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use.
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield may be necessary for splash hazards.Provides protection against splashes and dust.[2]
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.A lab coat should be worn when handling hazardous materials.[5] Do not wear lab coats outside of the laboratory area.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator may be required.Avoid breathing dust, fumes, or vapors.[2][4]
Operational Plan for Safe Handling

A systematic approach to handling this compound is essential for laboratory safety. The following table outlines a step-by-step operational plan.

Step Procedure Key Safety Considerations
1. Preparation Review the Safety Data Sheet (SDS) of a similar compound. Ensure all necessary PPE is available and in good condition. Prepare the work area in a chemical fume hood.Always work within a designated and properly functioning chemical fume hood.[5]
2. Handling and Use Wear all required PPE.[1][3] Avoid generating dust.[1] Keep the container tightly closed when not in use.[2] Do not eat, drink, or smoke in the work area.[1][4]Wash hands thoroughly after handling.[2]
3. Spills and Leaks For small spills, carefully take up the material and place it in a sealed container for disposal.[1] Avoid dust generation.[1] Clean the affected area thoroughly. For large spills, evacuate the area and follow emergency procedures.Ensure adequate ventilation.
4. First Aid If on skin: Wash with plenty of soap and water.[2] If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] If swallowed: Rinse mouth. Do NOT induce vomiting.[4] If inhaled: Move person to fresh air.[2] Seek medical attention if you feel unwell.[2][3]Show the safety data sheet of a similar compound to the medical professional.[2]
Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure Regulatory Considerations
Unused Chemical Dispose of contents/container to an approved waste disposal plant.[2]Follow all federal, state, and local regulations for hazardous waste disposal.[6]
Contaminated Materials (e.g., gloves, paper towels) Collect in a sealed, labeled container for hazardous waste.Do not dispose of in regular trash.
Empty Containers Rinse thoroughly with an appropriate solvent. Dispose of the rinsed container in accordance with local regulations.Ensure containers are fully empty before disposal.

Visual Workflow for Safe Handling

The following diagrams illustrate the key workflows for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS of Analogous Compound prep2 Don Appropriate PPE prep1->prep2 prep3 Prepare Work Area in Fume Hood prep2->prep3 handle1 Weigh/Dispense Chemical prep3->handle1 Proceed to handling handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area handle2->clean1 Experiment complete clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4

Caption: Workflow for Handling this compound.

G cluster_ppe Personal Protective Equipment Selection is_splash_risk Splash Risk? wear_goggles_shield Wear Goggles & Face Shield is_splash_risk->wear_goggles_shield Yes wear_safety_glasses Wear Safety Glasses is_splash_risk->wear_safety_glasses No is_inhalation_risk Inhalation Risk? wear_respirator Use Respirator is_inhalation_risk->wear_respirator Yes work_in_hood Work in Fume Hood is_inhalation_risk->work_in_hood No wear_goggles_shield->is_inhalation_risk wear_safety_glasses->is_inhalation_risk start Start PPE Assessment start->is_splash_risk

Caption: Decision Diagram for Selecting Appropriate PPE.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.